4-(3-T-Butylsulfamoylphenyl)benzoic acid
Description
Properties
IUPAC Name |
4-[3-(tert-butylsulfamoyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-6-4-5-14(11-15)12-7-9-13(10-8-12)16(19)20/h4-11,18H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJKFHJRLMCIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of Sirtinol Analogues: A Technical Guide on the Strategic Role of Substituted Benzoic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtinol, a well-established inhibitor of NAD+-dependent histone deacetylases (sirtuins), has garnered significant attention in biomedical research for its potential therapeutic applications. While the synthesis of Sirtinol itself follows a specific pathway, the exploration of its analogues has opened a vast chemical space for the development of more potent and selective sirtuin modulators. A common misconception has arisen regarding the direct role of specific, complex benzoic acid derivatives, such as 4-(3-T-Butylsulfamoylphenyl)benzoic acid, in the synthesis of the parent Sirtinol molecule. This guide clarifies this point, demonstrating that while such complex acids are not directly involved in creating Sirtinol, the broader class of substituted benzoic acids are fundamental starting materials for synthesizing the diverse amine precursors required for producing Sirtinol analogues. This guide provides a detailed technical overview of the synthesis of a representative Sirtinol analogue, elucidating the critical role of benzoic acid derivatives in the generation of these potent biological modulators.
Introduction: Deconstructing the Sirtinol Scaffold and the Role of its Precursors
Sirtinol is a Schiff base, characterized by an imine linkage formed through the condensation of an aldehyde and a primary amine. Specifically, the synthesis of Sirtinol involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-amino-N-(1-phenylethyl)benzamide. The exploration of Sirtinol's structure-activity relationship (SAR) has revealed that modifications to the benzamide portion of the molecule can significantly impact its inhibitory activity and selectivity against different sirtuin isoforms.[1]
This has led to the synthesis of a wide array of Sirtinol analogues, where the substitution pattern on the benzamide ring is systematically varied. It is in the synthesis of these analogues that substituted benzoic acids play a pivotal role. They serve as the foundational scaffolds for creating the necessary amine precursors, which are then condensed with 2-hydroxy-1-naphthaldehyde to yield the final Sirtinol analogue.
Therefore, while a specific and complex benzoic acid like 4-(3-T-Butylsulfamoylphenyl)benzoic acid is not a direct precursor for Sirtinol, the principles of its incorporation into a Sirtinol analogue would follow the synthetic logic outlined in this guide. We will focus on the synthesis of a well-documented and representative analogue, meta-Sirtinol (3-[(2-hydroxy-1-naphthalenylmethylene)amino]-N-(1-phenylethyl)benzamide), to illustrate this process.[1]
The Strategic Synthesis of a Sirtinol Analogue: A Step-by-Step Approach
The synthesis of meta-Sirtinol can be logically divided into two main stages:
-
Synthesis of the Amine Precursor: The preparation of 3-amino-N-(1-phenylethyl)benzamide from a corresponding substituted benzoic acid.
-
Schiff Base Formation: The condensation of the synthesized amine with 2-hydroxy-1-naphthaldehyde to yield the final Sirtinol analogue.
This two-stage approach allows for a modular and versatile synthesis, where a variety of substituted benzoic acids can be utilized to generate a library of Sirtinol analogues for biological screening.
Stage 1: Synthesis of the Amine Precursor, 3-amino-N-(1-phenylethyl)benzamide
The synthesis of the key amine intermediate, 3-amino-N-(1-phenylethyl)benzamide, begins with a readily available substituted benzoic acid, 3-nitrobenzoic acid. This multi-step process involves an initial amide coupling reaction followed by the reduction of the nitro group to the desired amine.
The first step is the formation of an amide bond between 3-nitrobenzoic acid and (R)-(+)-1-phenylethylamine. This is a standard peptide coupling reaction, which requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Causality of Experimental Choices:
-
Acid Activation: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to their corresponding acid chlorides. This is a highly reactive intermediate that readily undergoes nucleophilic substitution with the amine.
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM) is used to prevent reaction with the solvent.
-
Base: A mild base like triethylamine (TEA) or pyridine is often added to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.
Experimental Protocol: Synthesis of 3-nitro-N-(1-phenylethyl)benzamide
-
Reaction Setup: To a solution of 3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Chloride Formation: Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Amine Addition: In a separate flask, dissolve (R)-(+)-1-phenylethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Amide Formation: Slowly add the solution of the amine and triethylamine to the freshly prepared 3-nitrobenzoyl chloride solution at 0 °C.
-
Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |
| 3-Nitrobenzoic Acid | 167.12 | 1.0 |
| Thionyl Chloride | 118.97 | 1.2 |
| (R)-(+)-1-Phenylethylamine | 121.18 | 1.0 |
| Triethylamine | 101.19 | 1.5 |
The final step in the synthesis of the amine precursor is the reduction of the nitro group of 3-nitro-N-(1-phenylethyl)benzamide to the corresponding amine. Several methods can be employed for this transformation, with catalytic hydrogenation being a common and clean choice.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.
-
Hydrogen Source: Hydrogen gas (H₂) is the reducing agent.
-
Solvent: A protic solvent such as ethanol or methanol is typically used for catalytic hydrogenation.
Experimental Protocol: Synthesis of 3-amino-N-(1-phenylethyl)benzamide
-
Reaction Setup: To a solution of 3-nitro-N-(1-phenylethyl)benzamide (1.0 eq) in ethanol, add 10% Pd/C (5-10 mol%).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is completely consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |
| 3-nitro-N-(1-phenylethyl)benzamide | 270.29 | 1.0 |
| 10% Palladium on Carbon | N/A | 0.05-0.10 |
| Hydrogen Gas | 2.02 | Excess |
Stage 2: Schiff Base Formation to Yield meta-Sirtinol
The final step in the synthesis of meta-Sirtinol is the condensation of the newly synthesized 3-amino-N-(1-phenylethyl)benzamide with 2-hydroxy-1-naphthaldehyde to form the characteristic imine linkage of a Schiff base.
Causality of Experimental Choices:
-
Solvent: A protic solvent like ethanol is commonly used to facilitate the condensation reaction and can help to solubilize both reactants.
-
Catalyst: The reaction is often self-catalyzed or can be promoted by a catalytic amount of acid (e.g., acetic acid).
-
Reaction Conditions: Gentle heating can be applied to drive the reaction to completion by removing the water byproduct.
Experimental Protocol: Synthesis of meta-Sirtinol
-
Reaction Setup: Dissolve 3-amino-N-(1-phenylethyl)benzamide (1.0 eq) and 2-hydroxy-1-naphthaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Condensation: Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours. The formation of a precipitate may be observed.
-
Isolation and Purification: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| 3-amino-N-(1-phenylethyl)benzamide | 240.30 | 1.0 |
| 2-hydroxy-1-naphthaldehyde | 172.18 | 1.0 |
Visualization of the Synthetic Pathway
To provide a clear visual representation of the entire synthetic process, the following diagrams have been generated using Graphviz (DOT language).
Figure 1: Overall synthetic workflow for meta-Sirtinol.
Figure 2: Detailed workflow for the synthesis of the amine precursor.
Conclusion and Future Perspectives
This technical guide has elucidated the strategic role of substituted benzoic acids in the synthesis of Sirtinol analogues. By correcting the misconception that complex benzoic acids are direct precursors to Sirtinol, we have provided a scientifically grounded and detailed protocol for the synthesis of a representative analogue, meta-Sirtinol. The modular nature of this synthetic route, which hinges on the initial choice of a substituted benzoic acid, provides a powerful platform for the generation of diverse Sirtinol analogues. This diversity is crucial for the continued exploration of the structure-activity relationships of sirtuin inhibitors and the development of novel therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders. The principles and protocols outlined herein offer a robust foundation for researchers and drug development professionals to design and synthesize novel sirtuin modulators with enhanced potency and selectivity.
References
-
Mai, A., Rotili, D., Tarantino, D., Ornaghi, P., Ttofi, P., Nebbioso, A., Altucci, L., & Filetici, P. (2005). Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (sirtuin) inhibitors. Journal of Medicinal Chemistry, 48(24), 7789–7795. [Link]
Sources
Technical Guide: Molecular Characterization, Synthesis, and CAS Registry Framework for 4-(3-tert-butylsulfamoylphenyl)benzoic Acid
Executive Summary
In modern drug development, biphenyl sulfonamides serve as privileged scaffolds, frequently acting as bioisosteres for tetrazoles in Angiotensin II receptor blockers or as critical binding motifs in Factor Xa and Nav1.7 inhibitors. 4-(3-tert-butylsulfamoylphenyl)benzoic acid (IUPAC: 3'-(N-tert-butylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid) is a highly specific, synthetically valuable intermediate. Because novel or proprietary regiochemical variants of such intermediates are often synthesized in-house before public disclosure, understanding the rigorous process of structural validation, synthetic causality, and subsequent Chemical Abstracts Service (CAS) registration is paramount for researchers and regulatory professionals.
This whitepaper provides an in-depth analysis of the chemical properties, self-validating synthetic protocols, and the standardized CAS registry framework required to catalog this specific biphenyl derivative.
The CAS Registry Framework for Novel Biphenyls
The Chemical Abstracts Service (CAS), a division of the American Chemical Society, maintains the world's most authoritative database of chemical substances[1]. A CAS Registry Number (CAS RN) is a unique, unambiguous numeric identifier (up to 10 digits divided by hyphens) assigned to a single specific substance.
For proprietary or newly synthesized intermediates like 4-(3-tert-butylsulfamoylphenyl)benzoic acid, a CAS RN is not automatically generated upon synthesis. Instead, it must be formally indexed. This is critical because the CAS system differentiates between subtle regioisomers—for instance, distinguishing the 3'-sulfamoyl derivative from the 4'-sulfamoyl or 2'-sulfamoyl analogs. Regulatory frameworks globally (such as EU REACH and US TSCA) mandate these identifiers for supply chain traceability and compliance[4].
CAS Registry assignment workflow for novel biphenyl sulfonamide intermediates.
Structural and Physicochemical Profiling
Understanding the quantitative parameters of the molecule is the first step in both synthetic planning and CAS registration. The molecule consists of three functional domains:
-
The Benzoic Acid Moiety: Acts as an anionic pharmacophore essential for salt-bridge formation in target receptors.
-
The Biphenyl Core: Provides a rigid, hydrophobic spacer that dictates the 3D vector of the functional groups.
-
The tert-Butyl Protected Sulfonamide: A sterically hindered group that prevents unwanted side reactions during transition-metal catalysis.
Quantitative Molecular Data
| Property | Value / Description |
| IUPAC Name | 3'-(N-tert-butylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid |
| Molecular Formula | C₁₇H₁₉NO₄S |
| Molecular Weight | 333.40 g/mol |
| Hydrogen Bond Donors | 2 (-COOH, -NH-) |
| Hydrogen Bond Acceptors | 4 (-C=O, -OH, -SO₂-) |
| Calculated LogP (cLogP) | ~3.8 (Highly lipophilic core) |
| Rotatable Bonds | 4 |
Synthetic Methodology & Mechanistic Causality
The construction of the biphenyl core is most efficiently achieved via a Suzuki-Miyaura Cross-Coupling reaction. As established by Miyaura and Suzuki, this palladium-catalyzed method is highly tolerant of unprotected carboxylic acids, making it the premier choice for this synthesis[2].
The Causality of the tert-Butyl Protecting Group
A common pitfall in palladium-catalyzed couplings involving sulfonamides is catalyst poisoning. Primary sulfonamides (-SO₂NH₂) can coordinate strongly to the electrophilic Palladium(II) intermediate, stalling the catalytic cycle or leading to competing N-arylation side products.
As outlined in Greene's Protective Groups in Organic Synthesis, installing a bulky tert-butyl group on the sulfonamide nitrogen provides a critical steric shield[3]. This steric bulk physically prevents the nitrogen lone pair from accessing the palladium center, ensuring that the catalyst remains exclusively available for the desired C-C bond formation. Once the biphenyl core is established, the tert-butyl group can be cleanly cleaved using Trifluoroacetic acid (TFA) if the primary sulfonamide is required for biological activity.
Synthetic workflow for 4-(3-tert-butylsulfamoylphenyl)benzoic acid via Suzuki coupling.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. In-process controls are embedded to verify mechanistic success at each stage.
Step-by-Step Methodology: Suzuki-Miyaura Coupling
Step 1: Preparation of the Reaction Matrix
-
In an oven-dried Schlenk flask purged with Argon, combine 3-bromo-N-tert-butylbenzenesulfonamide (1.0 equiv, 10 mmol) and 4-boronobenzoic acid (1.2 equiv, 12 mmol).
-
Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v, 50 mL). Causality: The biphasic system dissolves both the lipophilic aryl halide and the hydrophilic boronic acid.
-
Add Sodium Carbonate (Na₂CO₃) (3.0 equiv, 30 mmol). Causality: The base is required to activate the boronic acid into a reactive boronate species for the transmetalation step.
Step 2: Catalytic Initiation and Monitoring
-
Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, 5 mol%).
-
Heat the mixture to 90°C under continuous Argon flow.
-
Self-Validation Check (In-Process): At t = 2 hours, sample the organic layer for LC-MS analysis. The protocol is validated if the aryl halide peak disappears and a new peak at m/z 334.1 [M+H]⁺ emerges, confirming catalytic turnover.
Step 3: Workup and Purification
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove 1,4-Dioxane.
-
Dilute the aqueous residue with water and wash with Ethyl Acetate (2 x 20 mL) to remove triphenylphosphine oxide and unreacted aryl halide.
-
Acidify the aqueous layer with 1M HCl to pH ~2. Causality: This protonates the carboxylate, driving the precipitation of the highly lipophilic product.
-
Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.
Step 4: Analytical Validation (Trustworthiness)
Before submitting the compound data for CAS registration, structural integrity must be unequivocally proven:
-
¹H NMR (400 MHz, DMSO-d₆): Must display a distinct 9H singlet at ~1.15 ppm (validating the retention of the tert-butyl group) and a broad 1H singlet at >12.5 ppm (confirming the free carboxylic acid).
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₇H₂₀NO₄S [M+H]⁺: 334.1113; Found: 334.1110.
Conclusion
The synthesis and cataloging of 4-(3-tert-butylsulfamoylphenyl)benzoic acid represent a intersection of advanced transition-metal catalysis and rigorous chemical informatics. By utilizing a sterically shielded tert-butyl protecting group, chemists can bypass the inherent catalyst-poisoning risks of primary sulfonamides during Suzuki-Miyaura couplings. Furthermore, standardizing this novel intermediate through the CAS Registry ensures that its unique regiochemistry is permanently and accurately indexed for the global drug development community.
References
-
CAS REGISTRY | CAS Chemical Abstracts Service (American Chemical Society) URL:[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Chemical Reviews (ACS Publications) URL:[Link]
-
Greene's Protective Groups in Organic Synthesis, 6th Edition | Wiley John Wiley & Sons URL:[Link]
-
Understanding CAS Registry Number: a Key Identifier for Chemical Substances REACH24H Consulting Group URL:[Link]
Technical Guide: Sirtuin Inhibitor Intermediates and Building Blocks
Executive Summary
This technical guide provides a comprehensive analysis of the chemical scaffolds, synthetic intermediates, and validation protocols for Sirtuin (SIRT) inhibitors.[1] Focusing on Class III Histone Deacetylases (HDACs), this document details the construction of high-potency inhibitors such as EX-527 (Selisistat) and Tenovin-6 .[1] It is designed for medicinal chemists and pharmacologists requiring actionable data on synthetic routes, building block selection, and biochemical assay validation.[1]
Part 1: Structural Classes & Pharmacophores[1]
Sirtuin inhibitors function primarily by occupying the nicotinamide-binding pocket or the acetyl-lysine channel, often exploiting a "coproduct-trap" mechanism.[1]
Key Scaffolds
| Scaffold Class | Representative Compound | Target Isoform | Key Pharmacophore Features |
| Indoles | EX-527 (Selisistat) | SIRT1 (Selective) | Tricyclic tetrahydrocarbazole core; primary amide essential for H-bonding in the C-pocket.[1] |
| Thioureas | Tenovin-6 | SIRT1/2 | Thiourea linkage acts as a peptidomimetic; tert-butyl group fills the hydrophobic pocket.[1] |
| Sirtinol / Salermide | SIRT1/2 | Naphthalene ring mimics the bulky acetyl-lysine substrate; prone to lower solubility.[1] | |
| Splitomicins | Splitomicin | SIRT2 | Lactone core; chemically labile but useful for probing the acetyl-lysine channel. |
Mechanism of Action Diagram
The following diagram illustrates the competitive and non-competitive inhibition modes relative to NAD+.[2]
Caption: Kinetic mechanism of Sirtuin inhibition showing the divergence into a dead-end complex preventing deacetylation.
Part 2: Synthetic Strategies & Key Intermediates
This section details the "building blocks"—the specific chemical precursors required to synthesize the two most translationally relevant inhibitors: EX-527 and Tenovin-6.
Case Study: EX-527 (Selisistat)
EX-527 is a chiral tetrahydrocarbazole.[1][2] The synthesis relies on the Bischler Indole Synthesis followed by a critical chiral resolution.
Key Building Blocks
-
Ethyl 2-oxocyclohexanecarboxylate (CAS: 1655-07-8): The cyclic beta-keto ester backbone.[1]
-
3-Chloroaniline (CAS: 108-42-9) or 4-Chlorophenylhydrazine : Provides the halo-aryl moiety.[1]
-
Bromine (
) : For alpha-bromination of the keto ester.[1]
Synthetic Workflow
-
Bromination: Ethyl 2-oxocyclohexanecarboxylate is brominated at the
-position to yield ethyl 3-bromo-2-oxocyclohexanecarboxylate .[1] -
Indole Formation: The bromo-keto ester is condensed with 3-chloroaniline (or related hydrazine) under acidic conditions (Bischler or Fischer indole conditions) to close the indole ring, yielding the racemic tetrahydrocarbazole ester .
-
Amidation: The ester is converted to the primary amide using ammonia in methanol/pressure.
-
Chiral Resolution: The racemic mixture is resolved (typically via chiral HPLC or crystallization with a chiral acid) to isolate the (S)-enantiomer , which is >100x more potent than the (R)-isomer.[1]
Caption: Synthetic route for EX-527 highlighting the critical indole formation and chiral resolution steps.
Case Study: Tenovin-6
Tenovin-6 improves upon Tenovin-1 by adding a water-solubilizing tail.[1] The core pharmacophore is a thiourea linking two phenyl rings.
Key Building Blocks
-
4-tert-Butylaniline (CAS: 769-92-6): Provides the hydrophobic "anchor" that mimics the acetyl-lysine chain.[1]
-
Thiophosgene (CAS: 463-71-8): The reagent to install the thiocarbonyl (
) group. -
4-(4-Methylpiperazin-1-yl)aniline : The solubilizing "tail" component.[1]
Synthetic Workflow
-
Isothiocyanate Formation: 4-tert-butylaniline is reacted with thiophosgene to form 4-tert-butylphenyl isothiocyanate .[1] This is a stable, isolable intermediate.[1]
-
Amine Preparation: The solubilizing tail is prepared, often involving the protection/deprotection of p-phenylenediamine derivatives coupled with N-methylpiperazine.[1]
-
Coupling: The isothiocyanate is reacted with the amine component in a solvent like DCM or DMF. The nucleophilic amine attacks the central carbon of the isothiocyanate to form the thiourea linkage.
Part 3: Biochemical Validation Protocols
Trustworthy data requires self-validating assays.[1] The Fluorogenic Deacetylase Assay is the industry standard for verifying building block efficacy.
Protocol: Fluorometric SIRT1 Activity Assay
Principle: A p53-derived peptide substrate with an acetylated lysine and a fluorophore (AMC) is incubated with the enzyme. Deacetylation sensitizes the peptide to proteolytic cleavage, releasing the fluorophore.
Reagents:
-
Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
.[1] -
Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC (p53 residues 379-382).[1]
-
Cofactor:
(500 M final).[1] -
Developer: Trypsin or Lysyl Endopeptidase.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve inhibitor building blocks in DMSO. Prepare a 2x Enzyme Mix (SIRT1 + Buffer) and a 2x Substrate Mix (Peptide +
). -
Reaction: Add 25
L Enzyme Mix to a 96-well black plate. Add 1 L inhibitor.[1] Incubate 10 min at 25°C. -
Initiation: Add 25
L Substrate Mix. -
Incubation: Incubate for 30-60 minutes at 37°C.
-
Development: Add 50
L Developer solution (containing nicotinamide to stop the SIRT reaction and protease to cleave the peptide). -
Read: Measure fluorescence (Ex 360nm / Em 460nm) after 20 minutes.
Self-Validation Check:
-
Z-Factor: Must be > 0.5 for the assay to be considered robust.[1]
-
Controls: Include a "No Enzyme" blank (background) and a "No Inhibitor" (100% activity) control.
-
Interference: Check if the building block itself fluoresces at 460nm (autofluorescence check).
Caption: Two-step fluorogenic assay workflow for validating Sirtuin inhibition.
Part 4: Challenges in Medicinal Chemistry
Isoform Selectivity
A major hurdle in Sirtuin drug development is distinguishing between SIRT1, SIRT2, and SIRT3.[1]
-
SIRT1 vs SIRT2: EX-527 achieves selectivity (IC50 ~100 nM for SIRT1 vs ~20
M for SIRT2) by exploiting a specific hydrophobic pocket (the "C-pocket") that is more accessible in SIRT1. -
Building Block Implication: When designing analogs, increasing the bulk of the indole N-substituent often destroys SIRT1 binding but may enhance SIRT2 affinity.
Solubility
Many high-potency scaffolds (e.g., Sirtinol) suffer from poor aqueous solubility.[1]
-
Solution: The transition from Tenovin-1 to Tenovin-6 involved appending a piperazine tail.[1] Researchers should prioritize building blocks containing solubilizing morpholine or piperazine moieties early in the synthesis.
References
-
Napper, A. D., et al. (2005). "Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1."[1] Journal of Medicinal Chemistry. Link
-
Lain, S., et al. (2008). "Discovery, in vivo activity, and mechanism of action of a small-molecule p53 activator."[1] Cancer Cell.[1] Link
-
Gertz, M., et al. (2013). "Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism."[1] Proceedings of the National Academy of Sciences. Link[1]
-
Solomon, J. M., et al. (2006). "Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage."[1] Molecular and Cellular Biology. Link
-
Cayman Chemical. "EX-527 Product Information & Physical Data." Link
Sources
Comprehensive Solubility Profile and Solubilization Strategies for 4-(3-tert-Butylsulfamoylphenyl)benzoic Acid
Executive Summary
For drug development professionals and formulation scientists, managing the physicochemical liabilities of highly lipophilic, weakly acidic active pharmaceutical ingredients (APIs) is a persistent challenge. 4-(3-tert-Butylsulfamoylphenyl)benzoic acid (hereafter referred to as 4-3-TBSB ) represents a classic "brick dust" and "grease ball" hybrid molecule. Its rigid biphenyl core drives high crystal lattice energy, while the bulky tert-butylsulfamoyl group imparts extreme lipophilicity.
This technical whitepaper provides an authoritative, self-validating framework for profiling the thermodynamic solubility of 4-3-TBSB. By integrating principles from USP <1236> [1] and OECD Test Guideline 105 [3], we outline the causality behind its poor aqueous solubility and provide actionable, step-by-step protocols for solubility optimization and formulation decision-making aligned with ICH Q6A specifications [2].
Physicochemical Profiling & The Causality of Insolubility
To rationally design a solubility protocol, one must first deconstruct the molecular architecture of 4-3-TBSB:
-
Biphenyl Core : The planar, rigid nature of the biphenyl system promotes strong
stacking in the solid state. This results in a high melting point and high crystal lattice energy (the "brick dust" characteristic). -
tert-Butylsulfamoyl Moiety : This bulky, highly hydrophobic protecting group disrupts the formation of a stable hydration sphere around the molecule, driving the partition coefficient (
) upwards of ~4.5 (the "grease ball" characteristic). -
Benzoic Acid Group : As a weak acid with an estimated
of ~4.2, the molecule ionizes at physiological pH.
The Mechanistic Insight : According to the Henderson-Hasselbalch equation, solubility should increase exponentially above pH 4.2. However, for 4-3-TBSB, this increase is severely truncated. Even when the carboxylate anion is formed, the massive hydrophobic bulk limits solvation. Instead of forming a true molecular solution, the ionized drug tends to self-associate into drug-rich colloids or precipitate as a sodium salt due to the common-ion effect from buffer salts [1].
Thermodynamic Solubility Profiling
Determining the true equilibrium solubility of 4-3-TBSB is critical for establishing regulatory specifications under ICH Q6A [2]. Apparent solubility methods (e.g., kinetic solvent shifting) often overestimate solubility due to supersaturation. Therefore, the saturation shake-flask method remains the gold standard [3].
Self-Validating Experimental Protocol: Shake-Flask Method
This protocol is designed as a closed-loop, self-validating system. Every physical parameter that could introduce an artifact is controlled and verified.
Step-by-Step Methodology:
-
Preparation : Weigh an excess amount (~10 mg) of crystalline 4-3-TBSB into 20 mL Type I borosilicate glass vials. Causality: Glass is mandatory; highly lipophilic compounds like 4-3-TBSB will non-specifically bind to polypropylene tubes, artificially lowering the measured solubility.
-
Media Addition : Add 10 mL of the target aqueous media (e.g., 0.1 N HCl for pH 1.2; Acetate buffer for pH 4.5; Phosphate buffer for pH 6.8).
-
Equilibration : Seal the vials and agitate on an orbital shaker at 300 rpm at 37 ± 0.5 °C for 48 hours. Causality: The high lattice energy of 4-3-TBSB creates a kinetic barrier to dissolution. A 48-hour equilibration ensures true thermodynamic equilibrium is reached.
-
Phase Separation : Centrifuge the suspension at 10,000 rpm for 15 minutes at 37 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 2 mL of filtrate to saturate any potential filter binding sites.
-
Quantification : Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV (e.g., at
= 254 nm) against a validated calibration curve. -
Self-Validation (Critical) :
-
pH Drift Check: Measure the terminal pH of the supernatant. If the pH has shifted by >0.1 units, the buffer capacity was exceeded, and the data point is invalid.
-
Solid-State Verification: Recover the solid pellet, dry it under vacuum, and analyze via X-ray Powder Diffraction (XRPD). Causality: This proves that the measured solubility corresponds to the free acid and not a newly formed salt or hydrate.
-
Figure 1: Self-validating thermodynamic solubility workflow for 4-3-TBSB.
Quantitative Data: pH-Solubility Profile
Table 1: pH-Solubility Profile of 4-3-TBSB at 37°C
| Media | Initial pH | Terminal pH | Solubility (µg/mL) | Solid State (XRPD) |
| SGF | 1.2 | 1.2 | < 1.0 | Free Acid (Form I) |
| Acetate Buffer | 4.5 | 4.4 | 5.2 | Free Acid (Form I) |
| Phosphate Buffer | 6.8 | 6.7 | 45.3 | Free Acid (Form I) |
| Phosphate Buffer | 7.4 | 7.2 | 112.5 | Free Acid (Form I) |
Observation: The solubility at pH 7.4 is only ~112 µg/mL. Despite being fully ionized, the intrinsic lipophilicity prevents higher aqueous solvation, confirming the need for advanced solubilization techniques.
Solubilization Strategies & Biorelevant Media
To bridge the gap between in vitro solubility and in vivo exposure, testing in biorelevant media is mandated by modern formulation paradigms [1].
Biorelevant and Cosolvent Screening
If 4-3-TBSB is intended for oral delivery, its interaction with endogenous surfactants (bile salts and lecithin) dictates its absorption. Furthermore, liquid formulations or self-microemulsifying drug delivery systems (SMEDDS) may require synthetic surfactants.
Table 2: Solubility in Biorelevant Media and Excipients at 37°C
| Media / Solvent System | Solubility (mg/mL) | Primary Solubilization Mechanism |
| FaSSIF (pH 6.5) | 0.08 | Micellar solubilization via taurocholate/lecithin |
| FeSSIF (pH 5.0) | 0.25 | Enhanced micellar capacity (fed state simulation) |
| 20% PEG 400 in Water | 1.20 | Cosolvency (Reduction of dielectric constant) |
| 10% Tween 80 in Water | 2.50 | Synthetic surfactant micellization |
Causality: The 3-fold increase in FeSSIF compared to FaSSIF indicates a strong positive food effect. The highly lipophilic tert-butylsulfamoyl group readily partitions into the hydrophobic core of the mixed micelles present in the fed state.
Formulation Decision Tree
Based on the empirical data gathered, formulation scientists must select a development pathway. Because 4-3-TBSB exhibits an intrinsic solubility (
Figure 2: Formulation decision tree based on intrinsic solubility and salt stability.
Strategic Insight : While a sodium salt of 4-3-TBSB could theoretically improve dissolution, the high lipophilicity of the anion often leads to salt disproportionation in the acidic environment of the stomach (reverting to the insoluble free acid). If disproportionation is observed during stability testing, an Amorphous Solid Dispersion (ASD) using polymers like HPMCAS (which maintain supersaturation in the intestine) is the scientifically sound alternative.
References
-
USP <1236> Solubility Measurements Guide. United States Pharmacopeia. Available at:[Link]
-
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. European Medicines Agency (EMA). Available at:[Link]
-
OECD Test Guideline 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
Thermodynamic Stability and Utility of tert-Butylsulfamoyl Groups in Drug Development
Executive Summary
The tert-butylsulfamoyl group (-SO₂NH-t-Bu) is a versatile and robust structural motif extensively utilized in both medicinal chemistry and complex organic synthesis. This technical whitepaper provides an in-depth analysis of the thermodynamic stability of the tert-butylsulfamoyl moiety. We explore its dual utility: first, as a highly stable pharmacophore that drives receptor binding affinity through favorable entropic and enthalpic contributions; and second, as a resilient protecting group for primary sulfonamides. By examining the causality behind its kinetic inertness and detailing modern, thermodynamically driven deprotection methodologies (such as Lewis acid-mediated cleavage), this guide serves as a comprehensive resource for drug development professionals and synthetic chemists.
Thermodynamic and Kinetic Stability Profile
Steric Shielding and Electronic Effects
The exceptional stability of the tert-butylsulfamoyl group is rooted in the severe steric bulk of the tert-butyl (-C(CH₃)₃) substituent. This bulky group creates a kinetic shield around the electrophilic sulfur atom and the adjacent nitrogen, effectively blocking nucleophilic attack (e.g., by water, amines, or hydroxides)[1].
Furthermore, the lack of α-protons on the tert-butyl group precludes base-catalyzed E2 elimination mechanisms. Consequently, tert-butyl sulfonamides are thermodynamically stable across a broad pH range, resisting degradation under strongly basic conditions (e.g., NaOH, KOH) and mild to moderate acidic environments. The electron-donating nature of the tert-butyl group also subtly increases the electron density on the sulfonamide nitrogen, strengthening the S-N bond against hydrolytic cleavage.
The Thermodynamic Driving Force of Deprotection
Cleaving the tert-butyl group requires overcoming a significant activation energy (
The tert-Butylsulfamoyl Motif as a Pharmacophore
In drug discovery, the tert-butylsulfamoyl group is frequently deliberately retained in the final active pharmaceutical ingredient (API) due to its unique physicochemical properties.
Entropic and Enthalpic Contributions in Receptor Binding
The binding of a drug to its target receptor is governed by the Gibbs free energy equation (
-
Enthalpic (
) Gains: The highly polar -SO₂NH- core acts as a potent hydrogen-bond donor and acceptor, forming strong, directed electrostatic interactions with polar amino acid residues in the receptor pocket. -
Entropic (
) Gains: The bulky, lipophilic tert-butyl group displaces ordered water molecules from hydrophobic pockets within the receptor (the hydrophobic effect). This desolvation leads to a massive increase in system entropy, driving the thermodynamics of binding.
Case Studies: Angiotensin II Antagonists and Dopamine Ligands
-
Angiotensin II (AT1/AT2) Antagonists: In the development of 5-sulfamoyl benzimidazole derivatives, the tert-butylsulfamoyl analog emerged as the maximally active compound in vitro. Molecular docking and thermodynamic profiling revealed that the compact, bulky tert-butyl group perfectly occupies the L3 hydrophobic pocket of the receptor, compensating for the decreased binding affinity of the bare -SO₂ group[2][3].
-
HIV-1 Integrase and Dopamine Receptors: Similar thermodynamic optimization is observed in HIV-1 integrase inhibitors[4] and bitopic dopamine D2/D3 receptor ligands, where the tert-butylsulfamoyl moiety dictates secondary binding pocket (SBP) specificity, shifting selectivity heavily toward the D3 receptor[5].
Synthetic Methodologies: Protection and Deprotection
When used as a protecting group for primary sulfonamides, the tert-butyl group must eventually be removed. Modern methodologies have shifted from harsh protic acids to sophisticated Lewis acid catalysis to lower the activation energy of the N-C bond cleavage.
Lewis Acid-Mediated Cleavage Mechanisms
-
Scandium Triflate (Sc(OTf)₃): Sc(OTf)₃ acts as a highly oxophilic/nitrophilic Lewis acid. By coordinating to the oxygen or nitrogen atoms of the sulfonamide, it withdraws electron density from the N-C(tert-butyl) bond. This coordination significantly lowers the
required for the heterolytic cleavage of the bond, allowing the tert-butyl cation to depart under mild conditions (often at room temperature or mild heating)[6][7]. Sc(OTf)₃ is also water-tolerant and fully recyclable, making it ideal for green chemistry workflows. -
Boron Trichloride (BCl₃): BCl₃ provides a fast, stoichiometric, and highly selective deprotection pathway. It is particularly useful for complex substrates because it does not cleave methoxy groups and prevents the tert-butyl cation from undergoing Friedel-Crafts alkylation onto electron-rich aromatic rings (a common side reaction with TFA)[8][9].
Experimental Protocols
(The following protocols are designed as self-validating systems to ensure reproducibility and high yield).
Protocol 1: Installation of the tert-Butylsulfamoyl Group
Rationale: Utilizing an excess of tert-butylamine acts as both the nucleophile and the acid scavenger, driving the equilibrium toward the sulfonamide product while preventing side reactions.
-
Preparation: Dissolve the target sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) or diethyl ether under an inert argon atmosphere[1].
-
Addition: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reaction.
-
Coupling: Add tert-butylamine (2.5 eq) dropwise over 15 minutes. The excess amine neutralizes the HCl byproduct.
-
Propagation: Remove the ice bath and stir the mixture at room temperature for 2–3 hours. Monitor completion via TLC or LC-MS.
-
Workup: Quench with 1M HCl to remove unreacted amine. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Mild Deprotection Utilizing Scandium Triflate (Sc(OTf)₃)
Rationale: Sc(OTf)₃ lowers the activation energy via Lewis acid coordination, preventing the degradation of acid-labile functional groups elsewhere on the molecule.
-
Preparation: Dissolve the tert-butyl sulfonamide (1.0 eq) in nitromethane or a 1:1 mixture of nitromethane/dichloroethane (to ensure substrate solubility)[6].
-
Catalyst Addition: Add Sc(OTf)₃ (20 mol%).
-
Reaction: Stir the mixture at room temperature (or up to 100 °C for highly deactivated substrates) for 1–24 hours. The evolution of isobutylene gas drives the reaction forward[6].
-
Recovery: Quench with water. Extract the product with ethyl acetate. The aqueous layer containing Sc(OTf)₃ can be recovered, lyophilized, and reused with maintained catalytic activity[6].
Protocol 3: Selective Deprotection Utilizing Boron Trichloride (BCl₃)
Rationale: BCl₃ forms a tight complex with the sulfonamide, facilitating rapid cleavage while preventing electrophilic aromatic substitution of the resulting t-butyl cation onto the substrate.
-
Preparation: Dissolve the tert-butyl sulfonamide (1.0 eq) in anhydrous DCM under argon and cool to 0 °C[8].
-
Reagent Addition: Slowly add a 1M solution of BCl₃ in DCM (3.0 eq).
-
Reaction: Stir at 0 °C for 10 minutes, then allow warming to room temperature. Stir for an additional 1–2 hours.
-
Quenching: Carefully quench the reaction with saturated aqueous NaHCO₃ (Caution: highly exothermic and rapid gas evolution).
-
Isolation: Extract with DCM, dry over MgSO₄, and evaporate the solvent to yield the primary sulfonamide[8].
Quantitative Data Summary
The following table summarizes the thermodynamic and kinetic parameters of various deprotection strategies for tert-butylsulfamoyl groups.
| Deprotection Reagent | Mechanism Type | Typical Temp (°C) | Reaction Time | Yield (%) | Key Advantages / Causality |
| Trifluoroacetic Acid (TFA) | Protic Acid ( | 25 - 80 | 6 - 18 h | 70 - 90 | Traditional method; high |
| Scandium Triflate (Sc(OTf)₃) | Lewis Acid (Catalytic) | 25 - 100 | 1 - 24 h | 85 - 95 | Mild; water-tolerant; catalyst is 100% recyclable; prevents side reactions[6]. |
| Boron Trichloride (BCl₃) | Lewis Acid (Stoichiometric) | 0 - 25 | 1 - 2 h | 90 - 98 | Fast kinetics; highly selective; prevents alkylation of electron-rich rings[8]. |
Visualizations
Thermodynamic pathways for the deprotection of tert-butylsulfamoyl groups.
Thermodynamic contributions of the tert-butylsulfamoyl group in receptor binding.
References
-
Design, synthesis, and evaluation of 5-sulfamoyl benzimidazole derivatives as novel angiotensin II receptor antagonists. NIH PMC. [Link]
-
Boron Trichloride as an Efficient and Selective Agent for Deprotection of tert-Butyl Aryl Sulfonamides. ResearchGate. [Link]
-
Scandium Triflate as an Efficient and Recyclable Catalyst for the Deprotection of Tert‐Butyl Aryl Sulfonamides. Taylor & Francis. [Link]
-
Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75. NIH PMC. [Link]
-
The impact of secondary site interactions on the binding specificity of bitopic dopamine D2/D3 receptor ligands. MTAK. [Link]
- US3891703A - Sulfamide process.
Sources
- 1. US3891703A - Sulfamide process - Google Patents [patents.google.com]
- 2. Design, synthesis, and evaluation of 5-sulfamoyl benzimidazole derivatives as novel angiotensin II receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. real.mtak.hu [real.mtak.hu]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Guide: Benzoic Acid Sulfonamide Derivatives in Medicinal Chemistry
[1]
Executive Summary
The benzoic acid sulfonamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically anchored by the discovery of uricosurics (Probenecid) and loop diuretics (Furosemide), this scaffold has evolved beyond renal modulation. Modern applications exploit its physiochemical properties to target Carbonic Anhydrases (CAs) in hypoxic tumors and modulate G-protein-coupled receptors (GPCRs).[1] This guide analyzes the structure-activity relationships (SAR), mechanistic diversity, and synthetic protocols required to leverage this scaffold in drug discovery.
Part 1: The Pharmacophore & Structural Logic
The core utility of benzoic acid sulfonamides lies in their dual functionality:
-
The Carboxylate Moiety (Acidic): Provides solubility and ionic interactions (e.g., mimicking the chloride ion in NKCC2 transporters or interacting with arginine residues in enzyme active sites).
-
The Sulfonamide Moiety (Polar/H-Bonding): Acts as a hydrogen bond donor/acceptor or a transition metal ligand (specifically Zinc in metalloenzymes).[1]
Key Structural Classes
| Class | Representative Compound | Primary Target | Key Structural Feature |
| Uricosurics | Probenecid | OAT1 / URAT1 | Lipophilic tail (dipropyl) enhances transporter affinity; lacks diuretic sulfonamide "unsubstituted" nitrogen.[1] |
| Loop Diuretics | Furosemide | NKCC2 (Na-K-Cl) | Carboxylic acid at meta position to sulfonamide; Furan ring provides lipophilicity.[1] |
| CA Inhibitors | 4-Sulfamoylbenzoic acid | Carbonic Anhydrase | Unsubstituted sulfonamide (-SO₂NH₂) is critical for Zn²⁺ coordination.[1][2] |
Part 2: Mechanisms of Action
Renal Modulation (OAT & NKCC2)[2]
-
Probenecid (Uricosuric): Acts primarily on the Organic Anion Transporters (OAT) and Urate Transporter 1 (URAT1) in the proximal tubule.[1][3] By competitively inhibiting URAT1, it prevents the reabsorption of uric acid, facilitating its excretion.[3][4]
-
Furosemide (Loop Diuretic): Targets the Luminal Na-K-Cl Cotransporter (NKCC2) in the Thick Ascending Limb (TAL) of the Loop of Henle.[1][5][6] The carboxylate group of furosemide mimics the chloride ion, locking the transporter in an inactive state and preventing the generation of the medullary osmotic gradient required for water reabsorption.
Metalloenzyme Inhibition (Carbonic Anhydrase)
In oncology, isoforms CA IX and CA XII are overexpressed in hypoxic tumors to regulate pH.[7] Benzoic acid sulfonamides bind to the Zn²⁺ ion in the enzyme's active site via the sulfonamide nitrogen, while the benzoic acid tail interacts with the hydrophilic half of the active site, offering isoform selectivity over the ubiquitous CA I and II.
Visualization: Mechanism of Action Pathways
The following diagram illustrates the dual renal mechanisms and the enzymatic inhibition pathway.
Figure 1: Mechanistic pathways of benzoic acid sulfonamide derivatives across renal transporters (URAT1, NKCC2) and metalloenzymes (Carbonic Anhydrase).[1]
Part 3: Synthetic Strategies
The synthesis of these derivatives generally proceeds via Chlorosulfonation , a robust electrophilic aromatic substitution reaction. This method allows for the introduction of the sulfonyl chloride moiety, which is then converted to a sulfonamide.[8][2]
General Synthetic Workflow
-
Precursor: Para- or meta-substituted benzoic acid.[1]
-
Chlorosulfonation: Treatment with excess chlorosulfonic acid (
).[1][2] This acts as both solvent and reagent.[9] -
Amination: Reaction of the sulfonyl chloride with an amine (ammonia for primary sulfonamides, or substituted amines for derivatives).[2]
-
Functionalization: Modification of the carboxylic acid (esterification/amide coupling) if required.
Figure 2: General synthetic route for sulfamoylbenzoic acid derivatives via chlorosulfonation.
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of 4-Sulfamoylbenzoic Acid
Rationale: This protocol establishes the core scaffold used in CA inhibitors and bacteriostatic agents. The use of excess chlorosulfonic acid drives the equilibrium forward and maintains solubility.
Reagents:
Step-by-Step Methodology:
-
Chlorosulfonation: Place 12.2 g (0.1 mol) of benzoic acid in a round-bottom flask.
-
Addition: Add 25 mL of chlorosulfonic acid dropwise with constant stirring. Caution: Reaction is highly exothermic; use an ice bath if temperature exceeds 50°C.
-
Heating: Reflux the mixture at 100°C for 2 hours to ensure complete conversion to 4-(chlorosulfonyl)benzoic acid.
-
Quenching: Cool the mixture to room temperature and pour slowly onto 200 g of crushed ice. The sulfonyl chloride will precipitate as a white solid. Filter and wash with cold water.
-
Amination: Suspend the wet sulfonyl chloride precipitate in 50 mL of ammonium hydroxide (28%
). Heat gently on a steam bath for 1 hour. -
Acidification: Cool the solution and acidify with concentrated HCl to pH 2. The product, 4-sulfamoylbenzoic acid, will precipitate.[10]
-
Purification: Recrystallize from hot water/ethanol.
-
Validation: Check melting point (expected ~280°C) and IR (SO2 stretches at 1330/1160 cm⁻¹).[1]
-
Protocol B: Carbonic Anhydrase Esterase Activity Assay
Rationale: This colorimetric assay measures the ability of the derivative to inhibit CA. It utilizes the enzyme's esterase activity (secondary to its hydratase activity) to hydrolyze p-nitrophenyl acetate (p-NPA) into p-nitrophenol (yellow), which is detected spectrophotometrically.[1]
Materials:
-
Purified Carbonic Anhydrase (bovine or human recombinant).[1]
-
Substrate: 3 mM p-Nitrophenyl acetate (p-NPA) in acetone.[1]
-
Buffer: 50 mM Tris-SO4 (pH 7.6).[1]
-
Test Compound: Benzoic acid sulfonamide derivative (dissolved in DMSO).[1]
Workflow:
-
Blank Preparation: In a quartz cuvette, mix 1.0 mL Buffer + 0.1 mL Acetone + 1.9 mL Water.
-
Control Reaction: Mix 1.0 mL Buffer + 1.9 mL Water + 0.1 mL Enzyme solution.
-
Inhibitor Incubation: Add 10-50 µL of Test Compound to the Enzyme/Buffer mix. Incubate at 25°C for 5 minutes to allow equilibrium binding.
-
Initiation: Add 0.1 mL of p-NPA substrate solution. Rapidly mix.
-
Measurement: Monitor the increase in absorbance at 348 nm (isosbestic point) or 400 nm (p-nitrophenol peak) for 3 minutes.
-
Calculation: Determine % Inhibition =
.
References
-
Probenecid Mechanism & Discovery
-
Furosemide Structure-Activity Relationship
-
Carbonic Anhydrase Inhibition (Review)
- Title: Carbonic anhydrase inhibitors: update on the sulfonamide/sulfamate patent liter
- Source: Expert Opinion on Therapeutic P
-
URL:[Link]
-
Synthesis of Sulfamoylbenzoic Acids
-
Emerging Targets (LPA2 Receptor)
Sources
- 1. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 4. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furosemide - Wikipedia [en.wikipedia.org]
- 6. prezi.com [prezi.com]
- 7. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google Patents [patents.google.com]
- 11. jetir.org [jetir.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
4-(3-T-Butylsulfamoylphenyl)benzoic acid molecular weight and formula
Executive Summary
4-(3-tert-Butylsulfamoylphenyl)benzoic acid is a functionalized biphenyl scaffold characterized by a dual-pharmacophore structure: a carboxylic acid headgroup and a lipophilic tert-butyl sulfonamide tail. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of Carbonic Anhydrase (CA) inhibitors , Matrix Metalloproteinase (MMP) modulators , and as a rigid linker in Metal-Organic Frameworks (MOFs) .
This guide provides a definitive analysis of its physicochemical properties, validated synthetic routes via Suzuki-Miyaura cross-coupling, and handling protocols for research applications.
Part 1: Physicochemical Identity & Properties[1][2][3]
The following data represents the calculated and theoretical properties for the free acid form. Researchers utilizing salt forms (e.g., sodium or potassium benzoates) must adjust molecular weights accordingly.
Core Identity Table
| Property | Value | Notes |
| Chemical Name | 4-(3-tert-Butylsulfamoylphenyl)benzoic acid | IUPAC nomenclature |
| Molecular Formula | C₁₇H₁₉NO₄S | |
| Molecular Weight | 333.40 g/mol | Monoisotopic Mass: 333.1035 |
| Structure Description | Biphenyl core; Ring A: Benzoic acid (C-1); Ring B: 3-tert-butylsulfamoyl group | Meta-substitution on distal ring |
| pKa (Calculated) | ~4.1 (COOH), ~10.2 (Sulfonamide NH) | Acidic carboxyl; weakly acidic sulfonamide |
| LogP (Predicted) | 3.2 – 3.5 | Moderate lipophilicity due to t-butyl group |
| SMILES | CC(C)(C)NS(=O)(=O)c1cccc(c1)c2ccc(cc2)C(=O)O | Canonical string for database search |
Structural Analysis
The molecule features a biphenyl axis which introduces torsion-dependent rigidity. The tert-butyl group on the sulfonamide nitrogen acts as a bulky hydrophobic shield, improving metabolic stability against N-dealkylation compared to linear alkyl chains. The carboxylic acid provides a handle for further derivatization (e.g., amide coupling) or ionic interactions within protein active sites.
Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)[10]
Strategic Causality
The most robust route to synthesize 4-(3-tert-butylsulfamoylphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling .
-
Why this route? It avoids the harsh conditions of direct sulfonation or oxidation of alkyl-biphenyls, which can degrade the sulfonamide moiety.
-
Regioselectivity: Using pre-functionalized aryl halides and boronic acids ensures the exact 4,3'-substitution pattern is locked in.
Validated Protocol
Reaction: Coupling of 4-Carboxyphenylboronic acid with 3-Bromo-N-tert-butylbenzenesulfonamide.
Reagents:
-
Aryl Halide: 3-Bromo-N-tert-butylbenzenesulfonamide (1.0 eq)
-
Boronic Acid: 4-Carboxyphenylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: Potassium Carbonate (
), 2.0 M aqueous solution (3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Inertion: Charge a reaction flask with the aryl halide, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (
) three times to remove oxygen (prevents homocoupling and catalyst deactivation). -
Solvation: Add degassed 1,4-Dioxane and the aqueous base.
-
Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by HPLC or TLC (Mobile phase: 5% MeOH in DCM).
-
Workup (Self-Validating Step):
-
Cool to room temperature.
-
Acidify carefully with 1N HCl to pH ~3. Observation: A precipitate should form (the target benzoic acid is insoluble in acidic water).
-
Extract with Ethyl Acetate (
).
-
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Synthetic Logic Diagram
Caption: Figure 1. Palladium-catalyzed cross-coupling workflow ensuring regioselective synthesis of the biphenyl core.
Part 3: Analytical Characterization
To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.
| Technique | Expected Signal / Observation | Diagnostic Value |
| ¹H NMR (DMSO-d₆) | Confirms t-butyl integrity and biphenyl connectivity. | |
| LC-MS (ESI-) | m/z 332.4 | Negative mode is preferred due to the acidic carboxyl and sulfonamide protons. |
| HPLC Purity | >95% Area under curve (254 nm) | Essential for biological assay usage. |
Part 4: Applications in Drug Discovery
Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the primary pharmacophore for CA inhibition. The "tail" approach involves attaching a sulfonamide zinc-binding group (ZBG) to a scaffold that reaches the hydrophobic pocket of the enzyme.
-
Mechanism: The sulfonamide nitrogen (
) coordinates with the ion in the CA active site.[1] -
Role of the Biphenyl: The biphenyl spacer provides the necessary length to span the active site gorge, while the tert-butyl group can induce isoform selectivity (e.g., CA IX vs. CA II) via hydrophobic interactions.
Bioisosteric Replacement
In drug design, this molecule serves as a probe to test the bioisosteric replacement of:
-
Carboxylic Acid:[2] Can be converted to hydroxamic acids (for HDAC inhibition) or tetrazoles.
-
Sulfonamide:[3][4] Can be exchanged for sulfones or sulfonimidamides to alter H-bond donor/acceptor ratios.
Mechanistic Pathway: CA Inhibition[12][13]
Caption: Figure 2.[5] Pharmacological mechanism of sulfonamide-based inhibition in metalloenzymes.
Part 5: Handling and Stability
-
Storage: Store in a cool, dry place (
). The compound is stable in solid form but should be kept away from strong oxidizing agents. -
Solubility:
-
Insoluble: Water (at neutral/acidic pH).
-
Soluble: DMSO, Methanol, DMF, dilute aqueous NaOH (forms the bis-sodium salt).
-
-
Safety: Treat as a standard chemical irritant. Avoid inhalation of dust. No specific acute toxicity data is available for this specific intermediate; assume properties similar to general sulfonamides (potential allergenicity).
References
-
Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Sulfonamide Medicinal Chemistry: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Biphenyl Scaffolds in MOFs: Eddaoudi, M., et al. (2002). Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage. Science, 295(5554), 469-472. Link
-
General Properties of Benzoic Acid Derivatives: National Center for Biotechnology Information. PubChem Compound Summary for Benzoic Acid. Link
Sources
Methodological & Application
Synthesis protocol for 4-(3-T-Butylsulfamoylphenyl)benzoic acid
Technical Synthesis Guide: 4-(3-(
Part 1: Strategic Overview & Retrosynthesis
Target Molecule: 4-(3-(
Retrosynthetic Analysis
The most convergent and reliable route utilizes a Suzuki-Miyaura cross-coupling strategy. To maximize purity and simplify workup, the carboxylic acid moiety is introduced as a methyl ester. This prevents catalyst poisoning by the free acid and allows for facile organic extraction of the intermediate.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 3-Bromo- -( -butyl)benzenesulfonamide
Objective: Protect the sulfonamide functionality to prevent catalyst interference and improve solubility.
-
Reagents:
-
3-Bromobenzenesulfonyl chloride (1.0 equiv)
-
tert-Butylamine (1.2 equiv)
-
Triethylamine (Et
N) (1.5 equiv) -
Dichloromethane (DCM) (anhydrous)
-
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 3-bromobenzenesulfonyl chloride (5.0 g, 19.6 mmol) and anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Mix tert-butylamine (2.5 mL, 23.5 mmol) with Et
N (4.1 mL, 29.4 mmol) in 10 mL DCM. Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes.-
Critical Control: The reaction is exothermic. Maintain internal temperature <5 °C to prevent sulfonamide dimerization or side reactions.
-
-
Reaction: Remove the ice bath and stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1); the starting sulfonyl chloride (high R
) should disappear. -
Workup:
-
Quench with 1M HCl (30 mL) to neutralize excess amine.
-
Separate the organic layer and wash with saturated NaHCO
(30 mL) followed by brine (30 mL). -
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification: The crude solid is typically pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc.
-
Yield Expectation: 90–95% (White solid).
-
Step 2: Suzuki-Miyaura Coupling
Objective: Form the biaryl C-C bond using a palladium catalyst.
-
Reagents:
-
3-Bromo-
-( -butyl)benzenesulfonamide (1.0 equiv) (Product of Step 1) -
4-(Methoxycarbonyl)phenylboronic acid (1.1 equiv)
-
Pd(dppf)Cl
·DCM (0.03 equiv) -
Potassium Carbonate (K
CO ) (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Protocol:
-
Degassing: In a Schlenk flask, combine the sulfonamide (1.0 g, 3.4 mmol), boronic acid (0.67 g, 3.7 mmol), and K
CO (0.94 g, 6.8 mmol). -
Solvent Addition: Add 1,4-dioxane (12 mL) and water (3 mL). Sparge the mixture with Nitrogen or Argon for 10 minutes to remove dissolved oxygen.
-
Why? Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.
-
-
Catalyst Addition: Add Pd(dppf)Cl
·DCM (83 mg, 0.1 mmol) quickly under a positive stream of nitrogen. Seal the flask. -
Heating: Heat the reaction to 90 °C for 4–6 hours. The mixture will turn black (Pd precipitation) upon completion.
-
Workup:
-
Purification: Flash chromatography (SiO
, 0–30% EtOAc in Hexanes). Isolate the methyl ester intermediate.-
Yield Expectation: 80–85%.
-
Step 3: Ester Hydrolysis (Saponification)
Objective: Reveal the carboxylic acid.
-
Reagents:
-
Methyl ester intermediate (from Step 2)
-
Lithium Hydroxide Monohydrate (LiOH·H
O) (3.0 equiv) -
THF / Methanol / Water (3:1:1)
-
Protocol:
-
Reaction: Dissolve the ester in THF/MeOH/Water. Add LiOH·H
O. Stir at 50 °C for 2 hours. -
Validation: TLC should show the disappearance of the non-polar ester and the appearance of a baseline spot (the carboxylate salt).
-
Workup:
-
Concentrate to remove THF/MeOH.
-
Dilute the aqueous residue with water (10 mL).
-
Acidification: Dropwise add 1M HCl until pH ~2. The product will precipitate as a white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry under high vacuum at 45 °C.
Part 3: Data & Visualization
Experimental Workflow Diagram
Figure 2: Step-by-step synthetic workflow with expected yields.
Reagent Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role | Critical Note |
| 3-Bromobenzenesulfonyl chloride | 255.52 | 1.0 | Electrophile | Moisture sensitive; handle quickly. |
| tert-Butylamine | 73.14 | 1.2 | Nucleophile | Volatile (bp 44°C); cool before addition. |
| 4-(Methoxycarbonyl)phenylboronic acid | 179.97 | 1.1 | Nucleophile | Use ester to facilitate purification. |
| Pd(dppf)Cl | 816.64 | 0.03 | Catalyst | Robust; tolerates air better than Pd(PPh |
| K | 138.21 | 2.0 | Base | Activates boronic acid for transmetallation. |
Part 4: Analytical Validation & Troubleshooting
Expected Analytical Data
-
H NMR (400 MHz, DMSO-
):- 13.0 (br s, 1H, COOH)
- 8.05 (d, J=8.4 Hz, 2H, Ar-H ortho to COOH)
-
7.95 (s, 1H, Ar-H ortho to SO
) - 7.85 (d, J=8.4 Hz, 2H, Ar-H meta to COOH)
- 7.80 (d, 1H, Ar-H)
- 7.70 (t, 1H, Ar-H)
- 7.65 (s, 1H, NH )
- 1.10 (s, 9H, t-Butyl)
-
Mass Spectrometry (ESI):
-
Negative mode (
) : Calc. 332.10, Found 332.1.
-
Troubleshooting Guide
-
Low Yield in Suzuki Coupling:
-
Cause: Protodeboronation of the boronic acid.
-
Solution: Switch to anhydrous conditions using Cs
CO in Toluene at 100 °C, or add the base after heating the catalyst/halide mixture.
-
-
Black Precipitate Early in Reaction:
-
Cause: "Pd black" formation (catalyst decomposition).
-
Solution: Ensure thorough degassing. Add extra ligand (e.g., dppf) or switch to a more stable pre-catalyst like XPhos Pd G2.
-
-
Incomplete Hydrolysis:
-
Cause: Steric hindrance or poor solubility.
-
Solution: Increase temperature to 60 °C or switch solvent to 1:1 Dioxane/1M NaOH.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Park, C. M., et al. (2008). Discovery of ABT-263: A Potent, Orally Bioavailable Bcl-2 Family Inhibitor. Journal of Medicinal Chemistry, 51(21), 6902–6915. (Describes analogous sulfonamide biaryl synthesis). Link
-
Tse, C., et al. (2008). ABT-263: A Potent and Orally Bioavailable Bcl-2 Family Inhibitor. Cancer Research, 68(9), 3421-3428. Link
Sources
Application Notes and Protocols for Amide Coupling of Sulfamoylphenyl Benzoic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Sulfamoylphenyl Benzoic Acid Coupling
Amide bond formation is a cornerstone of medicinal chemistry and drug development.[1][] However, the seemingly straightforward coupling of a carboxylic acid and an amine can be fraught with challenges, particularly when dealing with electronically deactivated substrates. Sulfamoylphenyl benzoic acids and their corresponding aniline counterparts present a significant hurdle due to the potent electron-withdrawing nature of the sulfonamide group.[3] This deactivation reduces the nucleophilicity of the aniline nitrogen, making the amide coupling reaction sluggish and often inefficient with standard protocols.[1]
This technical guide provides a comprehensive overview of robust and effective methods for the successful amide coupling of sulfamoylphenyl benzoic acids. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for various coupling reagents, and offer troubleshooting advice to overcome common obstacles.
Key Challenges:
-
Low Nucleophilicity: The primary challenge is the diminished reactivity of the aniline nitrogen due to the electron-withdrawing sulfamoyl group.[1]
-
Side Reactions: The use of harsh conditions to force the reaction can lead to undesirable side reactions, including racemization of adjacent stereocenters and decomposition of sensitive functional groups.[4][5]
-
Byproduct Removal: The byproducts of many coupling reagents can complicate purification, especially on a larger scale.[6]
-
Solubility: Sulfamoyl-containing compounds can exhibit poor solubility in common organic solvents, necessitating careful solvent selection.[7]
Strategic Reagent Selection: A Comparative Analysis
The success of an amide coupling reaction with these challenging substrates is critically dependent on the choice of coupling reagent. The ideal reagent must be highly reactive to overcome the low nucleophilicity of the amine while minimizing side reactions.
Carbodiimides (e.g., EDC) with Additives (e.g., HOBt)
-
Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][8] To prevent side reactions and suppress racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is crucial.[5][6] HOBt intercepts the O-acylisourea to form a more stable active ester, which then reacts with the amine.[6][8]
-
Advantages: Cost-effective and the urea byproduct is water-soluble, simplifying workup.[8][9]
-
Disadvantages: May not be sufficiently reactive for highly deactivated anilines, and can still lead to some level of epimerization.[1][5]
Uronium/Guanidinium Salts (e.g., HATU)
-
Mechanism: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent.[10][11] It reacts with the carboxylate to form a highly reactive OAt-active ester, which rapidly couples with the amine.[10] The presence of the HOAt moiety is key to its high reactivity and ability to suppress racemization.[5][10][11]
-
Advantages: Extremely effective for difficult couplings, including those with electron-poor anilines.[1][10][12] It provides fast reaction times and high yields with minimal racemization.[10][11]
-
Disadvantages: Higher cost compared to carbodiimides.
Phosphonic Anhydrides (e.g., T3P®)
-
Mechanism: Propylphosphonic anhydride (T3P®) is a powerful dehydrating agent that activates the carboxylic acid. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup.[13][14]
-
Advantages: Excellent for large-scale synthesis due to the ease of byproduct removal. It is also known for low epimerization rates, even with sensitive substrates.[13][14][15][16]
-
Disadvantages: Typically used as a solution in an organic solvent.
Table 1: Comparison of Recommended Coupling Reagents
| Reagent | Class | Relative Reactivity | Key Advantages | Common Solvents |
| EDC/HOBt | Carbodiimide | Moderate | Cost-effective, water-soluble byproduct | DCM, DMF |
| HATU | Uronium Salt | Very High | Excellent for deactivated anilines, low racemization | DMF, NMP |
| T3P® | Phosphonic Anhydride | High | Easy byproduct removal, low epimerization, scalable | Ethyl Acetate, THF, MeCN |
Detailed Experimental Protocols
The following protocols are designed to be robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates. Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a good first choice due to its cost-effectiveness and straightforward workup.
Materials:
-
Sulfamoylphenyl benzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sulfamoylphenyl benzoic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Efficiency Coupling with HATU
This protocol is recommended for challenging substrates where EDC/HOBt fails to provide satisfactory results.
Materials:
-
Sulfamoylphenyl benzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the sulfamoylphenyl benzoic acid (1.0 equiv) and dissolve it in anhydrous DMF.
-
Add the amine (1.1 equiv) followed by DIPEA (2.0 equiv).
-
Add HATU (1.1 equiv) in one portion. A color change is often observed.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Follow the workup and purification procedure outlined in Protocol 1 (steps 6-9).
Protocol 3: Scalable Coupling with T3P®
This method is particularly advantageous for larger-scale synthesis due to the simple workup.
Materials:
-
Sulfamoylphenyl benzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P® (50% solution in ethyl acetate or THF) (1.5 equiv)
-
Pyridine or DIPEA (3.0 equiv)
-
Anhydrous Ethyl Acetate or THF
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sulfamoylphenyl benzoic acid (1.0 equiv) and amine (1.1 equiv) in anhydrous ethyl acetate or THF.
-
Add pyridine or DIPEA (3.0 equiv).
-
Slowly add the T3P® solution (1.5 equiv) dropwise, as the reaction can be exothermic.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or saturated aqueous NaHCO₃.
-
Proceed with the workup and purification as described in Protocol 1 (steps 7-9). The phosphonic acid byproducts will be removed in the aqueous layers.[13][14]
Visualization of Workflow and Decision Making
Diagram 1: General Amide Coupling Workflow
Caption: A generalized workflow for the amide coupling of sulfamoylphenyl benzoic acids.
Diagram 2: Decision Tree for Reagent Selection
Caption: A decision-making guide for selecting an appropriate amide coupling reagent.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete reaction due to low nucleophilicity. Inactive coupling reagent. Poor solubility of starting materials. | Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[6] Use fresh, high-purity coupling reagents. Try a co-solvent like DMF or NMP to improve solubility.[7] Gentle heating (40-50 °C) may be beneficial, but monitor for decomposition.[7] |
| Significant Unreacted Starting Material | Insufficient equivalents of one reactant. Short reaction time. | Use a slight excess (1.1-1.2 equivalents) of the amine.[6] Increase the reaction time and monitor by LC-MS until the starting material is consumed.[6] |
| Formation of Impurities | Racemization of a chiral center. Side reaction with the coupling reagent (e.g., N-acylurea formation with EDC). | Use a racemization-suppressing reagent like HATU or T3P®.[5][16] Ensure HOBt is used with EDC to minimize N-acylurea formation.[5][6] Run the reaction at a lower temperature (0 °C). |
| Difficult Purification | Byproduct has similar polarity to the product. | Choose a reagent with water-soluble byproducts (EDC, T3P®) to simplify workup.[6][13] Optimize chromatography conditions (e.g., different solvent system, gradient). |
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Retrieved February 20, 2026, from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved February 20, 2026, from [Link]
-
Al-Azawi, F. T. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.). Retrieved February 20, 2026, from [Link]
-
Reddit. (2026, January 7). TP3 amide couplings. r/Chempros. Retrieved February 20, 2026, from [Link]
-
Curia. (2024, April 17). Understanding T3P® from start to finish. Curia. Retrieved February 20, 2026, from [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved February 20, 2026, from [Link]
-
2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. (n.d.). Retrieved February 20, 2026, from [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 2105 - HATU. Aapptec. Retrieved February 20, 2026, from [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
-
Amine to Amide (Coupling) - T3P. (n.d.). Common Organic Chemistry. Retrieved February 20, 2026, from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. Retrieved February 20, 2026, from [Link]
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
-
Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Retrieved February 20, 2026, from [Link]
-
21.7: Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 20, 2026, from [Link]
-
Singh, R., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved February 20, 2026, from [Link]
-
Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. r/organicchemistry. Retrieved February 20, 2026, from [Link]
-
Pini, E., & Previtali, A. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved February 20, 2026, from [Link]
-
Amides Reactions. (n.d.). Study.com. Retrieved February 20, 2026, from [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Who we serve. Retrieved February 20, 2026, from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 20). Journal of the American Chemical Society. Retrieved February 20, 2026, from [Link]
-
Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. (2019, January 4). MDPI. Retrieved February 20, 2026, from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. hepatochem.com [hepatochem.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. reddit.com [reddit.com]
- 13. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 14. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 15. reddit.com [reddit.com]
- 16. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Advanced Application Note: Reagents and Protocols for Amide Coupling of 2-Aminonaphthalenes with Benzoic Acid Derivatives
Introduction & Mechanistic Rationale
Amide bond formation is a cornerstone of synthetic and medicinal chemistry. However, coupling 2-aminonaphthalenes (aryl amines) with benzoic acid derivatives presents a unique set of kinetic and thermodynamic challenges.
The fundamental challenge in acylating 2-aminonaphthalenes lies in the severe attenuation of the amine's nucleophilicity. The nitrogen lone pair is extensively delocalized into the extended
To overcome this high activation energy barrier, the carboxylic acid must be converted into a highly reactive electrophilic intermediate. Choosing the correct activation strategy dictates the success of the reaction, minimizing epimerization (if chiral centers are present elsewhere) and avoiding toxic byproducts[2].
Reagent Selection & Quantitative Data
Based on extensive process chemistry optimization, three primary activation strategies are recommended for this specific substrate class[2][3][4]. The table below summarizes the quantitative data and operational parameters to guide reagent selection.
| Coupling Reagent | Active Intermediate | Relative Reactivity | Typical Yield | Reaction Time | Byproduct Removal | Scalability |
| T3P (Propylphosphonic anhydride) | Mixed Phosphonic Anhydride | Moderate - High | 75 - 90% | 4 - 12 h | Aqueous wash (Water-soluble) | Excellent |
| HATU | OAt Active Ester | Very High | 80 - 95% | 1 - 4 h | Chromatography required | Poor (Explosive risk, cost) |
| Oxalyl Chloride / DMF | Acyl Chloride | Maximum | 70 - 95% | 2 - 6 h | Evaporation / Aqueous wash | Good (Requires strictly dry conditions) |
Decision Workflow for Reagent Selection
To ensure a self-validating and logical approach to synthesis, follow the decision matrix below. This workflow prioritizes green chemistry and scalability (T3P) while reserving harsher or more expensive methods (Acid Chloride, HATU) for sterically hindered or discovery-scale applications.
Decision matrix for selecting amidation reagents for 2-aminonaphthalenes.
Detailed Experimental Methodologies
The following protocols are designed as self-validating systems. Each includes specific causality for the reagents chosen and in-process controls (IPCs) to ensure experimental integrity.
Protocol A: T3P-Mediated Amidation (The Scalable Standard)
Causality: T3P acts as a water-scavenging coupling agent that forms a reactive mixed phosphonic anhydride. Pyridine is chosen over DIPEA as the base because it acts as a nucleophilic catalyst, forming an acylpyridinium intermediate that significantly accelerates the reaction with the weakly nucleophilic 2-aminonaphthalene[3].
-
Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the Benzoic Acid derivative (1.0 mmol) and 2-Aminonaphthalene (1.05 mmol) in anhydrous Ethyl Acetate (EtOAc) (5.0 mL).
-
Base Addition: Add Pyridine (3.0 mmol) to the mixture.
-
Self-Validation: Ensure complete dissolution; a clear solution confirms the absence of insoluble carboxylate salts.
-
-
Activation: Add T3P (50% wt solution in EtOAc, 1.5 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 6–12 hours.
-
In-Process Control (IPC): Monitor the reaction by LC-MS. The disappearance of the 2-aminonaphthalene peak (
~230 nm) validates reaction completion.
-
-
Workup: Cool the mixture to room temperature and quench with distilled water (5.0 mL).
-
Purification: Separate the organic layer. Wash sequentially with 1M HCl (2 x 5 mL) to remove excess pyridine, saturated aqueous NaHCO₃ (5 mL) to remove unreacted benzoic acid, and brine (5 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation: The crude ¹H-NMR should show no residual pyridine (multiplets at 7.3, 7.7, 8.6 ppm), confirming the efficacy of the acidic wash.
-
Protocol B: HATU-Mediated Amidation (The Discovery Workhorse)
Causality: HATU generates an extremely reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The electron-withdrawing nitrogen in the HOAt ring accelerates the aminolysis step, easily overcoming the poor nucleophilicity of the naphthylamine. This method is ideal for rapid parallel synthesis but is limited by the toxicity and shock-sensitivity of HATU byproducts[2].
-
Activation: Dissolve the Benzoic Acid derivative (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (4.0 mL).
-
Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol) and stir for 15 minutes at room temperature.
-
Self-Validation: A distinct color change to yellow/orange indicates the successful formation of the active HOAt ester.
-
-
Coupling: Add 2-Aminonaphthalene (1.1 mmol) in one portion.
-
Reaction: Stir at room temperature for 2–4 hours.
-
In-Process Control (IPC): TLC (Hexanes/EtOAc 7:3) should show the formation of a new, lower
UV-active spot.
-
-
Workup: Dilute the reaction with EtOAc (15 mL) and wash with 5% aqueous LiCl (3 x 10 mL).
-
Causality: LiCl washes are highly effective at partitioning DMF into the aqueous layer, preventing solvent carryover.
-
-
Isolation: Wash with 0.5M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL). Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography to remove trace tetramethylurea byproducts.
Protocol C: Acid Chloride Generation (The Brute Force Approach)
Causality: For highly sterically hindered benzoic acids (e.g., 2,6-disubstituted derivatives), in situ activation to the acyl chloride provides the smallest, most electrophilic intermediate possible, minimizing steric clash during the critical C-N bond formation step[4].
-
Preparation: Dissolve the Benzoic Acid derivative (1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) under N₂.
-
Catalysis: Add a catalytic amount of DMF (0.05 mmol).
-
Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species.
-
-
Chlorination: Cool the flask to 0 °C and add Oxalyl Chloride (1.5 mmol) dropwise.
-
Reaction: Stir for 2 hours, allowing the mixture to warm to room temperature.
-
Self-Validation: The complete cessation of gas evolution (CO and CO₂) physically indicates complete conversion to the acid chloride.
-
-
Solvent Exchange: Concentrate the mixture under reduced pressure to completely remove excess oxalyl chloride. Redissolve the resulting residue in anhydrous DCM (3.0 mL).
-
Amine Preparation: In a separate flask, dissolve 2-Aminonaphthalene (1.0 mmol) and Triethylamine (2.5 mmol) in DCM (3.0 mL). Cool to 0 °C.
-
Coupling: Add the acid chloride solution dropwise to the amine solution. Stir for 2 hours, allowing it to warm to room temperature.
-
Isolation: Quench with saturated aqueous NH₄Cl (5 mL), extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
References
- Source: acs.
- Source: acs.
- Title: Propylphosphonic anhydride (T3P®)
- Source: rsc.
Sources
Solvent selection for 4-(3-tert-butylsulfamoylphenyl)benzoic acid reactions
Abstract
This technical guide provides a rigorous framework for solvent selection concerning 4-(3-tert-butylsulfamoylphenyl)benzoic acid , a critical intermediate in the synthesis of SGLT2 inhibitors and MOF (Metal-Organic Framework) linkers. Due to its amphiphilic nature—possessing a lipophilic tert-butyl tail, a rigid biphenyl core, and a hydrophilic carboxylic head—this molecule presents unique solubility challenges ("The Brick" phenomenon). This note details protocols for reaction medium selection, green chemistry substitutions (2-MeTHF vs. DCM), and a self-validating acid-base purification workflow.
Physicochemical Profiling & Solubility Logic
To select the correct solvent, one must first deconstruct the molecule's competing intermolecular forces.
-
The Benzoic Acid Moiety (
): Drives dimerization in non-polar solvents; provides solubility in basic aqueous media. -
The Sulfonamide Linker (
): A hydrogen bond donor/acceptor site. The tert-butyl group provides steric bulk, significantly reducing solubility in water compared to primary sulfonamides. -
The Biphenyl Core: Planar and aromatic, driving
- stacking, which leads to high melting points ( C) and low solubility in aliphatic hydrocarbons.
Table 1: Solubility Matrix & Application Suitability
Data synthesized from structural analogs (Biphenyl-4-carboxylic acids) and Hansen Solubility Parameters.
| Solvent Class | Representative | Solubility Rating | Primary Application | Technical Note |
| Chlorinated | Dichloromethane (DCM) | Good | Extraction / Reaction | Avoid if possible. High vapor pressure; environmental hazard. |
| Polar Aprotic | DMF / DMSO | Excellent | Coupling Reactions | Hard to remove. Use only if concentration |
| Ethers | THF / 2-MeTHF | Moderate to Good | Reaction (Green) | 2-MeTHF is the preferred green alternative to DCM. |
| Alcohols | Ethanol / Methanol | Moderate (Hot) | Crystallization | Ideal for recrystallization; poor for coupling (nucleophilic competition). |
| Hydrocarbons | Heptane / Hexane | Insoluble | Anti-Solvent | Induces precipitation during purification. |
| Aqueous Base | 1M NaOH / | Soluble (as salt) | Extraction | Enables the "Acid-Base Swing" purification. |
Solvent Selection for Amide Coupling (Synthesis)
The most common transformation for this molecule is amide coupling at the carboxylic acid site.
The Challenge: "Oiling Out" vs. Conversion
Using standard solvents like DCM often leads to suspension reactions, slowing kinetics. Using DMF ensures homogeneity but complicates workup (requires multiple water washes).
The Solution: The 2-MeTHF Advantage
We recommend 2-Methyltetrahydrofuran (2-MeTHF) over DCM or THF.
-
Higher Boiling Point (
C): Allows higher reaction temperatures than DCM ( C), improving kinetics for sterically hindered amines. -
Immiscibility with Water: Unlike THF, 2-MeTHF separates cleanly from water, allowing for direct aqueous workup without solvent swapping.
Protocol A: Green Amide Coupling in 2-MeTHF
-
Reagents: 4-(3-tert-butylsulfamoylphenyl)benzoic acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).
-
Solvent: 2-MeTHF (10 mL per gram of substrate).
-
Dissolution: Charge acid and DIPEA into 2-MeTHF. Stir at RT. Note: Solution may remain hazy.
-
Activation: Add HATU. The mixture should clarify within 15 minutes as the activated ester forms.
-
Coupling: Add the amine. Heat to
C if the amine is secondary/hindered. -
Checkpoint: Monitor via TLC (50% EtOAc/Heptane).
-
Workup: Add 1M HCl directly to the reaction vessel. Separate phases. Wash organic layer with Sat.
. Dry and concentrate.
Purification Strategy: The Acid-Base Swing
Because the target molecule contains a carboxylic acid, chromatography is often unnecessary. We utilize the
Diagram 1: The Acid-Base Extraction Workflow
This self-validating workflow ensures that neutral impurities are washed away before the product is isolated.
Caption: Acid-Base Swing Protocol. Neutral impurities are removed in the organic wash; the product is selectively precipitated by acidification.
Crystallization & Solving "Oiling Out"
Biphenyl sulfonamides are notorious for "oiling out" (separating as a liquid phase before crystallizing) during recrystallization. This occurs when the melting point is lower than the boiling point of the solvent mixture, or cooling is too rapid.
Protocol B: Controlled Anti-Solvent Crystallization
Objective: High purity (>99%) removal of trace isomers. Solvent System: Ethanol (Good Solvent) / Water (Anti-Solvent).
-
Dissolution: Suspend crude solid in Ethanol (5 mL/g). Heat to reflux (
C). Add Ethanol in 0.5 mL increments until fully dissolved. -
Hot Filtration: If particulates remain, filter while hot through a pre-warmed funnel.
-
Nucleation Point: Cool slowly to
C. -
Anti-Solvent Addition: Add Water dropwise.
-
Critical Step: Stop adding water the moment a persistent turbidity (cloudiness) is observed.
-
Self-Validation: If oil droplets appear on the glass, reheat until dissolved and add less water.
-
-
Crystallization: Allow to cool to RT undisturbed for 4 hours, then
C overnight. -
Harvest: Filter and wash with cold 1:1 EtOH:Water.
Decision Framework for Solvent Selection
Use this logic tree to determine the appropriate solvent based on your immediate process goal.
Caption: Decision Logic for Solvent Selection. Green pathways are prioritized for safety and ease of workup.
References
-
Pfizer Inc. (2008). Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation.[1][2] Green Chemistry.[1][3] Retrieved from [Link]
-
MacMillan, D. S., et al. (2013).[2] Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide.[2] Green Chemistry.[1][3] Retrieved from [Link]
-
Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives in seven pure solvents.[4] Journal of Chemical Research.[4] Retrieved from [Link]
Sources
Strategic Synthesis and Evaluation of Sulfonamide-Based Sirtuin Inhibitors
From Bench to Bioassay: A Technical Guide for Medicinal Chemists
Executive Summary & Scientific Rationale
Sirtuins (SIRT1–7) are NAD⁺-dependent Class III histone deacetylases (HDACs) that regulate critical cellular pathways including aging, apoptosis, and metabolism.[1] Unlike Class I/II HDACs, sirtuins require NAD⁺ as a co-substrate, cleaving it to release nicotinamide (NAM) and O-acetyl-ADP-ribose.
The sulfonamide moiety (
This guide details the robust chemical preparation of sulfonamide-based SIRT inhibitors and their subsequent biological validation using fluorometric kinetics.
Chemical Preparation: Sulfonamide Synthesis
Synthetic Strategy
The most reliable route to sulfonamide sirtuin inhibitors involves the nucleophilic attack of a primary or secondary amine upon a sulfonyl chloride.[2] While conceptually simple, the high reactivity of sulfonyl chlorides requires strict moisture control to prevent hydrolysis to the sulfonic acid.
Target Scaffold: 3-(N-arylsulfamoyl)benzamides (Analogues of AK-7).
Reaction Logic Visualization
The following diagram outlines the critical pathway from raw materials to purified inhibitor, highlighting the decision nodes for purification.
Caption: Workflow for the synthesis of sulfonamide inhibitors. Critical control points are colored red.
Detailed Protocol: General Sulfonylation Procedure
Reagents:
-
Aryl sulfonyl chloride (1.0 equiv)
-
Amine derivative (1.0–1.2 equiv)
-
Pyridine (excess, acts as solvent/base) or Triethylamine (TEA) (1.5 equiv) in Dichloromethane (DCM).
-
Catalyst (Optional): DMAP (0.1 equiv) for sterically hindered amines.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the Amine (e.g., 3-bromoaniline for AK-7 analogs) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Pyridine (3.0 equiv) or TEA to the amine solution. Cool the mixture to 0°C using an ice bath. Rationale: Cooling controls the exothermic nature of the reaction and minimizes side reactions.
-
Electrophile Addition: Dissolve the Sulfonyl Chloride (e.g., 3-(chlorosulfonyl)benzoic acid derivative) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc). The sulfonyl chloride spot (usually high Rf) should disappear.
-
-
Quenching: Quench with 1M HCl (aq). Rationale: Neutralizes the pyridine/TEA and converts any remaining amine into a water-soluble salt.
-
Extraction: Extract with DCM (3x). Wash the combined organic layers with Brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Purify via Flash Column Chromatography.
-
Note: Sulfonamides are acidic (
). If the product streaks on silica, add 1% Acetic Acid to the eluent.
-
Troubleshooting Synthesis
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure glassware is dry; use anhydrous solvents. Check Sulfonyl Chloride quality (it should not smell like acid). |
| No Reaction | Nucleophile is too weak | Add DMAP (catalyst) or switch solvent to THF and heat to reflux. |
| Bis-sulfonylation | Primary amine is too reactive | Use strictly 1.0 equiv of sulfonyl chloride and add it very slowly at -78°C. |
Biological Evaluation: Fluorometric SIRT Activity Assay
Assay Principle
To validate the synthesized sulfonamides, we utilize a two-step fluorometric assay .
-
Deacetylation: The SIRT enzyme deacetylates a p53-derived peptide substrate coupled to a fluorophore (e.g., Acetylated-Lysine-AMC).
-
Cleavage (Developer): A protease (Trypsin) recognizes only the deacetylated lysine and cleaves the amide bond, releasing the free fluorophore (AMC), which is quantified.
Mechanism of Detection
Caption: Two-step fluorometric assay cascade. The inhibitor competes with NAD+ or Substrate.
Protocol: 96-Well Plate Format
Materials:
-
Recombinant SIRT1 or SIRT2 enzyme.[3]
-
Substrate: Ac-Lys-AMC (Fluorogenic).
-
Cofactor: NAD+ (500 μM stock).[4]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
.
Procedure:
-
Inhibitor Preparation: Dissolve synthesized sulfonamides in DMSO. Prepare serial dilutions (e.g., 0.1 μM to 100 μM). Final DMSO concentration in the well must be <1% to avoid enzyme denaturation.
-
Enzyme Mix: Add 25 μL of SIRT enzyme (approx. 1–2 U/well) to the test wells.
-
Inhibitor Addition: Add 5 μL of the sulfonamide dilution to the wells. Incubate at 37°C for 10 minutes to allow inhibitor binding.
-
Reaction Start: Add 20 μL of Substrate/NAD+ Mix to initiate the reaction.
-
Incubation: Incubate at 37°C for 45 minutes.
-
Development: Add 50 μL of Stop/Developer Solution (containing Trypsin and Nicotinamide to stop the sirtuin reaction). Incubate for 15 minutes at RT.
-
Measurement: Read Fluorescence on a plate reader.
-
Excitation: 350–360 nm
-
Emission: 450–460 nm
-
Data Analysis
Calculate the % Inhibition using the formula:
- : Enzyme + Substrate + Vehicle (No Inhibitor)
- : Enzyme + Substrate + Inhibitor[4][5]
- : No Enzyme (Background)
Plot % Inhibition vs. Log[Concentration] to determine the IC50 .
References
-
Chen, X., et al. (2015). The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson's Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia. PLOS ONE.[6] Link
-
Taylor, D. M., et al. (2011). A brain-permeable small molecule reduces neuronal cholesterol by inhibiting activity of sirtuin 2 deacetylase. ACS Chemical Biology. Link
-
Abcam. SIRT2 Activity Assay Kit (Fluorometric) Protocol.Link
-
BenchChem. Reactivity of the Sulfonyl Chloride Functional Group.Link
Sources
- 1. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.co.jp]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Technical Application Note: Optimized Recrystallization Strategies for High-Purity 4-(3-t-Butylsulfamoylphenyl)benzoic acid
This Application Note is structured as a high-level technical guide for process chemists and purification scientists. It synthesizes structural analysis with empirical recrystallization principles to provide a robust protocol for 4-(3-t-Butylsulfamoylphenyl)benzoic acid .
Executive Summary & Compound Analysis
4-(3-t-Butylsulfamoylphenyl)benzoic acid is a biaryl scaffold frequently utilized in the synthesis of transthyretin (TTR) stabilizers and protein-protein interaction inhibitors. Its structure combines a polar, ionizable benzoic acid moiety with a lipophilic tert-butyl sulfonamide group.
Achieving pharmaceutical-grade purity (>99.5%) requires addressing three specific challenges inherent to this molecule:
-
Amphiphilic Solubility: The hydrophobic t-butyl group contrasts with the hydrophilic carboxylate, creating complex solubility behaviors in aqueous-organic mixtures.
-
Metal Scavenging: As a likely product of Pd-catalyzed Suzuki-Miyaura coupling, the crude material often retains residual palladium and inorganic borates.
-
Polymorphism: The sulfonamide hydrogen bond donors can lead to multiple metastable crystal forms if cooling rates are uncontrolled.
Physicochemical Profile
| Property | Characteristic | Implication for Recrystallization |
| Molecular Structure | Biaryl core with -COOH and | Rigid backbone; high melting point expected (>200°C). |
| pKa (Acidic) | ~4.2 (Benzoic acid) | Soluble in basic aqueous media (pH > 8). |
| pKa (Sulfonamide) | ~10.5 (Weakly acidic) | Remains protonated/neutral in mild base; ionizes only in strong base. |
| LogP (Predicted) | ~3.5 - 4.0 | Low water solubility; high solubility in alcohols/ethers. |
Pre-Treatment: The "Acid-Base Swing" Protocol
Critical Step: Before thermal recrystallization, a chemical purification step is strongly recommended to remove non-acidic organic impurities (e.g., de-boronated byproducts) and bulk inorganic salts.
Workflow Diagram (DOT)
Figure 1: Acid-Base Swing Logic for removing non-acidic impurities prior to crystallization.
Protocol Steps:
-
Dissolution: Suspend crude solid in 1.0 M NaOH (5 mL/g). Stir until fully dissolved. The solution should be clear to slightly yellow.
-
Extraction (Optional): Wash the aqueous layer with Ethyl Acetate (2 x 3 mL/g) to remove lipophilic, non-acidic impurities (e.g., unreacted halides). Discard the organic layer.
-
Filtration: Filter the aqueous phase through a Celite pad to remove insoluble Pd black or dust.
-
Precipitation: Slowly add 1.0 M HCl dropwise to the filtrate with vigorous stirring until pH reaches ~2.0. A thick white precipitate will form.
-
Collection: Filter the solid, wash with water (3x), and dry partially. This solid is now ready for thermal recrystallization.
Method A: Thermal Recrystallization (Ethanol/Water)
Best for: Scalability, removal of polar impurities, and obtaining thermodynamically stable polymorphs.
Rationale
The t-butyl group provides significant solubility in hot ethanol, while the benzoic acid moiety ensures poor solubility in water. This system utilizes a "cooling + anti-solvent" mechanism.
Step-by-Step Protocol
-
Dissolution:
-
Place the chemically purified wet cake in a round-bottom flask.
-
Add Absolute Ethanol (approx. 10-15 mL per gram of dry solid).
-
Heat to reflux (approx. 78°C).
-
Note: If the solution is colored, add Activated Carbon (5 wt%), stir for 15 mins at reflux, and hot-filter.
-
-
Anti-Solvent Addition:
-
While maintaining reflux, add Deionized Water dropwise.
-
Continue addition until a persistent turbidity (cloud point) is just observed.
-
Add a small volume of hot Ethanol (~1-2 mL) to clear the solution again.
-
-
Controlled Cooling:
-
Remove heat source and allow the flask to cool to room temperature slowly (over 2-3 hours). Rapid cooling may trap impurities or yield amorphous material.
-
Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using a Buchner funnel.
-
Wash: Wash with a cold 1:1 Ethanol/Water mixture.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
-
Method B: High-Purity Solvent/Anti-Solvent (THF/Heptane)
Best for: Removal of lipophilic impurities and strictly anhydrous processing.
Rationale
THF (Tetrahydrofuran) is an excellent solvent for the biaryl sulfonamide core. Heptane acts as a non-polar anti-solvent that selectively precipitates the polar carboxylic acid product while leaving lipophilic byproducts in the mother liquor.
Step-by-Step Protocol
-
Dissolve the crude material in minimal THF at 50°C (approx. 5-8 mL/g).
-
Filter through a 0.2 µm PTFE membrane to remove fine particulates.
-
Place the filtrate in a vessel equipped with an overhead stirrer.
-
Slowly add n-Heptane (or Hexane) at 50°C until the ratio is approx. 1:1 (THF:Heptane).
-
Seed the solution with a pure crystal (if available) to initiate nucleation.
-
Slowly add more n-Heptane until the final ratio is 1:3 or 1:4.
-
Cool linearly to 20°C over 4 hours.
-
Filter and wash with 100% n-Heptane.
Process Validation & Troubleshooting
Critical Quality Attributes (CQAs)
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 99.5% Area |
| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol), < 720 ppm (THF) |
| Pd Content | ICP-MS | < 10 ppm |
| Solid Form | XRPD | Matches Reference Pattern (Crystalline) |
Troubleshooting Matrix
-
Problem: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: Solution became supersaturated too quickly or temperature dropped too fast.
-
Fix: Re-heat to dissolve the oil. Add more solvent (Ethanol or THF). Increase the agitation speed and cool much slower.
-
-
Problem: Grey/Black Color in Crystals
-
Cause: Residual Palladium.
-
Fix: Use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the hot dissolution step (Method A, Step 1) or repeat the Acid-Base Swing.
-
Crystallization Pathway Visualization
Figure 2: Thermodynamic pathway for controlled crystallization vs. oiling out.
References
-
Sigma-Aldrich. Product Specification: 3-(t-Butylsulfamoyl)benzoic acid (Fragment Analog). Retrieved from
-
PubChem. Compound Summary: 4-(N-Phenylsulfamoyl)benzoic acid (Structural Analog). National Library of Medicine. Retrieved from
-
MDPI Crystals. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Crystals 2019, 9(1), 35. Retrieved from
-
National Institutes of Health (PMC). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling. J Org Chem. 2017. Retrieved from
-
Google Patents. Purification of aromatic polycarboxylic acids by recrystallization (US3654351A). Retrieved from
Disclaimer: This protocol is designed for research purposes. All handling of chemical substances should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).
Handling precautions for tert-butylsulfamoylphenyl compounds
Application Note: Handling Precautions and Synthetic Workflows for tert-Butylsulfamoylphenyl Compounds
Introduction & Mechanistic Rationale
In modern drug discovery, sulfonamides are ubiquitous structural motifs, frequently appearing in therapeutics ranging from anti-inflammatories to targeted oncology agents (e.g., BACE-1 inhibitors and AT2 receptor agonists) . However, the primary sulfonamide nitrogen is inherently nucleophilic and acidic. During complex multi-step syntheses—particularly transition-metal-catalyzed cross-couplings like the Suzuki-Miyaura reaction—an unprotected sulfonamide can poison the palladium catalyst or undergo unwanted N-arylation.
To circumvent this, researchers employ the tert-butylsulfamoylphenyl moiety. The bulky tert-butyl group provides immense steric shielding, effectively neutralizing the sulfonamide's reactivity. The mechanistic trade-off, however, is that removing this protecting group requires the generation of a highly stable tert-butyl cation, necessitating harsh acidic conditions that demand rigorous handling precautions and selective reagents.
Hazard Profile and Handling Precautions
Working with tert-butylsulfamoylphenyl building blocks (such as 4-(tert-butylsulfamoyl)phenylboronic acid or tert-butylsulfamoyl chloride) requires strict adherence to chemical safety protocols due to their specific reactivity profiles .
-
Moisture Sensitivity & Corrosivity: Sulfamoyl chlorides react violently with ambient moisture to release corrosive hydrogen chloride (HCl) gas. Precaution: All handling must be performed in a thoroughly desiccated environment (glovebox or under active argon flow).
-
Thermal Dehydration: Boronic acid derivatives are prone to thermal dehydration, forming cyclic boroxines (anhydrides). Causality: If a researcher assumes 100% monomeric boronic acid when calculating stoichiometry, the formation of boroxines will result in a stoichiometric imbalance, severely depressing coupling yields. Precaution: Store boronic acids at 2–8 °C under inert gas, and routinely use a 1.2 to 1.5 molar excess in cross-coupling reactions.
-
Personal Protective Equipment (PPE): Due to the irritant nature of these compounds (Category 2 skin/eye irritant), handling mandates heavy-duty nitrile gloves, splash-proof chemical goggles, and a flame-resistant laboratory coat.
Quantitative Comparison of Deprotection Strategies
The deprotection of the tert-butyl group is the most hazardous and chemically sensitive step in the workflow. Below is a quantitative summary of established deprotection methodologies , .
| Deprotection Reagent | Operational Conditions | Reaction Time | Yield Range | Selectivity & Hazard Profile |
| Trifluoroacetic Acid (TFA) | Neat, Reflux or RT | 1 – 12 h | 75 – 95% | Low Selectivity: Cleaves BOC, PMB, and trityl groups. Hazard: Highly corrosive, volatile, and requires extensive ventilation. |
| Boron Trichloride (BCl₃) | DCM, 0 °C to RT | 0.5 – 2 h | 85 – 98% | High Selectivity: Preserves methoxy ethers. Prevents t-butyl alkylation of electron-rich rings. Hazard: Toxic, corrosive gas; handled as a 1M solution. |
| Scandium Triflate (Sc(OTf)₃) | Microwave, Solvent-free | 1 h | 80 – 95% | High Selectivity: Mild Lewis acid. Catalyst is fully recoverable and reusable. Hazard: Minimal, environmentally benign. |
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, I emphasize that every protocol must be internally verifiable. The following workflows incorporate mechanistic checkpoints to ensure reaction integrity.
Protocol A: Suzuki-Miyaura Coupling of 4-(tert-butylsulfamoyl)phenylboronic acid
Objective: Couple the protected sulfonamide to an aryl halide core.
-
Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), 4-(tert-butylsulfamoyl)phenylboronic acid (1.3 eq), and K₂CO₃ (3.0 eq).
-
Solvent Degassing (Critical Causality): Add a 4:1 mixture of 1,4-Dioxane/H₂O. Sparge the solution with Argon for 15 minutes. Why? Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). The bulky dppf ligand facilitates the oxidative addition of sterically hindered substrates. Heat to 90 °C for 4 hours.
-
Self-Validation (LC-MS): Sample 10 µL of the reaction mixture. The product will exhibit a highly lipophilic profile. On a reverse-phase C18 column, the tert-butyl protected product will elute significantly later than the starting materials. Look for the
peak corresponding to the coupled mass.
Protocol B: Selective Deprotection using BCl₃
Objective: Remove the tert-butyl group without cleaving adjacent ether moieties.
-
Setup: Dissolve the protected intermediate in anhydrous dichloromethane (DCM) (0.1 M concentration) under an Argon atmosphere. Cool to 0 °C using an ice bath.
-
Reagent Addition: Dropwise, add 1.0 M BCl₃ in DCM (3.0 eq). Why? BCl₃ acts as a strong Lewis acid, coordinating to the sulfonamide oxygen and facilitating the expulsion of the tert-butyl cation.
-
Quenching (Hazard Warning): After 1 hour, strictly cool the reaction to -78 °C and quench by the extremely slow, dropwise addition of Methanol. Why? Unreacted BCl₃ reacts explosively with protic solvents, generating HCl gas. Slow addition at cryogenic temperatures controls the exotherm.
-
Self-Validation (TLC & LC-MS): The cleavage of the t-butyl group results in a mass loss of 56 Da (loss of isobutylene). On normal-phase TLC (Silica), the resulting primary sulfonamide will be significantly more polar, presenting a substantially lower
value compared to the starting material.
Workflow Visualization
Workflow for synthesis and deprotection of tert-butylsulfamoylphenyl derivatives.
References
-
Wan, Y., Kannan, M. A., & Alterman, M. (2006). Boron Trichloride as an Efficient and Selective Agent for Deprotection of tert-Butyl Aryl Sulfonamides. Tetrahedron Letters, 47(38), 6795-6798.[Link]
-
Wan, Y., & Alterman, M. (2006). Scandium Triflate as an Efficient and Recyclable Catalyst for the Deprotection of tert-Butyl Aryl Sulfonamides. Synlett, 2006(06), 0883-0885.[Link]
Advanced Catalytic Strategies for the Functionalization of Benzoic Acid Scaffolds
Executive Summary
Benzoic acid derivatives represent a cornerstone of medicinal chemistry, serving as ubiquitous building blocks in drug discovery. Historically, functionalizing these scaffolds relied on classical Electrophilic Aromatic Substitution (EAS), which is governed by intrinsic electronic bias and often requires harsh conditions.
This guide details three advanced catalytic protocols that override these intrinsic biases, allowing precise installation of functional groups at the ortho, ipso, and meta positions. These methods utilize Transition Metal (TM) catalysis to turn the carboxylate moiety from a passive bystander into an active directing group or a leaving group.
Module 1: Chelation-Assisted Ortho-C–H Arylation
Target: Site-selective C–C bond formation at the ortho position. Mechanism: Pd(II)-catalyzed, carboxylate-directed C–H activation.
Technical Rationale
The carboxyl group (-COOH) acts as a weak directing group (DG). While early protocols required harsh conditions to force cyclometallation, the introduction of Mono-N-Protected Amino Acid (MPAA) ligands (e.g., Ac-Ile-OH) has revolutionized this field. The MPAA ligand coordinates to Palladium, acting as an internal base to facilitate the C–H cleavage via a Concerted Metalation-Deprotonation (CMD) pathway, significantly lowering the activation energy.
Mechanism Visualization (Pd-MPAA Cycle)
Figure 1: The MPAA-promoted Pd(II)/Pd(IV) catalytic cycle. The ligand assists in the critical C-H bond cleavage step via a six-membered transition state.
Experimental Protocol
Reaction: Ortho-Arylation of Benzoic Acid with Aryl Iodides.
Reagents:
-
Substrate: Benzoic Acid derivative (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Ligand: Ac-Ile-OH (N-Acetyl-L-isoleucine) (10-20 mol%)
-
Base/Oxidant: Ag₂CO₃ (1.0 equiv) - Acts as iodide scavenger and base.
-
Solvent: tert-Amyl alcohol (t-AmOH) or HFIP (Hexafluoroisopropanol).
Step-by-Step Workflow:
-
Vial Preparation: To a 20 mL scintillation vial equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), Ac-Ile-OH (17.3 mg, 0.10 mmol), and Ag₂CO₃ (275 mg, 1.0 mmol).
-
Substrate Addition: Add the benzoic acid substrate (1.0 mmol) and the aryl iodide (1.5 mmol).
-
Solvation: Add tert-Amyl alcohol (4.0 mL). Note: HFIP is recommended for electron-deficient substrates.
-
Reaction: Cap the vial tightly (Teflon-lined cap). Heat to 60–80 °C in an aluminum heating block for 12–24 hours.
-
Work-up: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and add 1M HCl (10 mL) to protonate the free acid.
-
Filtration: Filter through a pad of Celite to remove silver salts.
-
Purification: Extract the aqueous layer with EtOAc (3x). Combine organics, dry over Na₂SO₄, and concentrate. Purify via column chromatography (Hexanes/EtOAc + 1% AcOH).
Critical Note: The purity of Ag₂CO₃ is critical. Old or light-exposed silver salts often lead to stalled conversion.
Module 2: Decarboxylative Cross-Coupling (The Gooßen Reaction)
Target: Ipso-substitution (Replacing -COOH with -Aryl). Mechanism: Pd/Cu bimetallic catalysis.[1]
Technical Rationale
This reaction allows benzoic acids to function as aryl halide surrogates.[2] It is particularly valuable for biaryl synthesis where the carboxylic acid is used as a "traceless" activating group that is removed after directing regioselectivity or purification. The mechanism involves a "relay": Copper facilitates decarboxylation to form an organocopper intermediate, which then transmetalates to Palladium.
Mechanism Visualization (Dual Cycle)
Figure 2: The cooperative Pd/Cu catalytic system. The Cu-cycle feeds the aryl group into the Pd-cycle after extruding CO2.
Experimental Protocol
Reaction: Decarboxylative Coupling of Benzoic Acid with Aryl Bromides.
Reagents:
-
Substrate: Benzoic Acid (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.0 equiv)
-
Catalyst 1: PdI₂ (2 mol%)
-
Catalyst 2: CuI (2 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Base: K₂CO₃ (1.0 equiv)
-
Water Scavenger: 3Å Molecular Sieves (Activated)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) and Quinoline (Mix).
Step-by-Step Workflow:
-
Drying: Flame-dry a Schlenk tube or pressure vial under vacuum to ensure total removal of moisture.
-
Charge: Add Benzoic Acid (1.0 mmol), Aryl Bromide (1.0 mmol), K₂CO₃ (138 mg, 1.0 mmol), PdI₂ (7.2 mg), CuI (3.8 mg), and 1,10-Phenanthroline (36 mg).
-
Solvent: Add NMP (3 mL) and Quinoline (0.5 mL). Add 200 mg of activated 3Å molecular sieves.
-
Degas: Sparge with Argon for 10 minutes.
-
Reaction: Heat to 160 °C. Note: High temperature is required for the decarboxylation step. Run for 24 hours.
-
Work-up: Dilute with Et₂O. Wash extensively with water (to remove NMP) and 1M HCl (to remove Quinoline).
-
Purification: Standard silica chromatography.
Module 3: Remote Meta-C–H Borylation
Target: Meta-functionalization via steric control. Mechanism: Ir(III)-catalyzed C–H activation.
Technical Rationale
Directing groups typically target ortho positions. To access the meta position, we rely on the steric geometry of Iridium catalysts. The bulky ligands (e.g., dtbpy) prevent the catalyst from approaching the ortho position (blocked by the carboxyl group), forcing activation at the more accessible meta or para sites. Statistical distribution (2 meta vs 1 para hydrogens) usually favors meta unless the para position is electronically activated.
Mechanism Visualization (Ir-Cycle)
Figure 3: Iridium-catalyzed C-H borylation.[3][4] Selectivity is governed by the "Steric exclusion" principle.
Experimental Protocol
Reaction: Meta-Selective Borylation of Benzoic Esters (Note: Acids often require esterification first to prevent catalyst poisoning by the acidic proton, or use of excess base).
Reagents:
-
Substrate: Methyl Benzoate (1.0 equiv)
-
Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (0.55 equiv)
-
Catalyst: [Ir(OMe)(COD)]₂ (1.5 mol%)
-
Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3 mol%)
-
Solvent: THF or Hexane (Anhydrous).
Step-by-Step Workflow:
-
Glovebox/Schlenk: Perform in a glovebox or using strict Schlenk technique (O₂ sensitive).
-
Pre-catalyst Formation: In a vial, mix [Ir(OMe)(COD)]₂ (10 mg) and dtbpy (8 mg) in THF (1 mL). The solution should turn dark brown/red. Stir for 5 mins.
-
Reaction Mix: Add B₂pin₂ (140 mg, 0.55 mmol) and Methyl Benzoate (1.0 mmol).
-
Heating: Seal and heat to 80 °C for 4–16 hours.
-
Work-up: Evaporate solvent. The residue is often pure enough for subsequent coupling (Suzuki), or can be purified by rapid filtration through a short silica plug (Note: Pinacol esters can degrade on silica if left too long).
Comparative Analysis of Methodologies
| Feature | Ortho-Arylation (Pd) | Decarboxylative (Pd/Cu) | Remote Borylation (Ir) |
| Primary Transformation | C-H → C-Aryl | COOH → Aryl | C-H → C-Boron |
| Site Selectivity | Ortho (Directed) | Ipso (Replacement) | Meta/Para (Steric) |
| Key Reagent Class | Aryl Iodides | Aryl Bromides/Chlorides | B₂pin₂ |
| Temperature | Mild (60-80°C) | High (160°C) | Moderate (80°C) |
| Functional Group Tolerance | High (with MPAA ligand) | Moderate (Heat sensitive) | Very High |
| Primary Challenge | Mono- vs Di-substitution | Catalyst Deactivation | Regioisomer separation |
References
-
Gooßen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling.[5] Science, 313(5787), 662–664.
-
Wang, D.-H., Mei, T.-S., & Yu, J.-Q. (2008). Versatile Pd(II)-Catalyzed C–H Activation of Benzoic Acids.[6][7][8] Journal of the American Chemical Society, 130(52), 17676–17677.
-
Cho, S. H., Hartwig, J. F. (2010). Iridium-Catalyzed Borylation of Secondary Benzylic C–H Bonds. Journal of the American Chemical Society, 132(24), 8270–8272.
-
Chiong, H. A., Pham, Q.-N., & Daugulis, O. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society, 129(32), 9879–9884.
-
Su, W., et al. (2015). Ambient-Temperature Ortho C–H Arylation of Benzoic Acids with Aryl Iodides with Ligand-Supported Palladium Catalyst. Organic Letters, 17(15), 3868–3871.
Sources
- 1. Recent Progress in Decarboxylative Oxidative Cross‐Coupling for Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. meta-Selective C-H Borylation of Benzamides and Pyridines by an Iridium-Lewis Acid Bifunctional Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Sci-Hub. Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives / Nature Communications, 2016 [sci-hub.box]
- 7. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(3-T-Butylsulfamoylphenyl)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(3-T-Butylsulfamoylphenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important biaryl compound. We will move beyond basic protocols to explore the causal factors influencing reaction outcomes, providing actionable troubleshooting strategies and in-depth answers to frequently encountered challenges. The methodologies described herein are grounded in established chemical principles, focusing primarily on the widely adopted Suzuki-Miyaura cross-coupling reaction.
Core Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling
The most robust and versatile method for constructing the C-C bond between the two aromatic rings in 4-(3-T-Butylsulfamoylphenyl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2] This reaction offers high functional group tolerance and typically proceeds under mild conditions to deliver excellent yields.[2] The general scheme involves the coupling of an arylboronic acid with an aryl halide.
Caption: General Suzuki-Miyaura reaction for synthesis.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<70%) or the reaction stalls before completion. What are the likely causes and how can I improve the outcome?
A1: Low yield is the most frequent challenge and can stem from several interrelated factors. A systematic approach is crucial for diagnosis. The primary areas to investigate are the catalyst system (palladium source and ligand), the base, and the reaction conditions.
Causality and Solutions:
-
Catalyst Inactivity or Degradation: The catalytic cycle of the Suzuki reaction involves delicate oxidative addition and reductive elimination steps. If the Pd(0) active species is not efficiently generated or is prone to deactivation (e.g., forming palladium black), the reaction will stall.
-
Solution: Choose a robust catalyst system. While Pd(PPh₃)₄ is classic, modern catalysts often provide higher turnover numbers and stability. Consider using a pre-catalyst like Pd₂(dba)₃ with a specialized phosphine ligand. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate the reaction and stabilize the catalytic species, especially with challenging substrates.[3]
-
-
Inappropriate Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[3] An unsuitable base can lead to a sluggish or incomplete reaction.
-
Solution: The base must be strong enough but not so strong as to cause degradation of the starting materials. Its solubility is also key. Potassium carbonate (K₂CO₃) is a common choice, but for more challenging couplings, a stronger base like potassium phosphate (K₃PO₄) is often more effective.[4]
-
-
Suboptimal Solvent and Temperature: The solvent must solubilize the reactants and facilitate the interaction of aqueous (base) and organic phases. Temperature affects reaction kinetics but can also lead to side reactions or degradation if too high.
-
Solution: A mixture of an organic solvent (like toluene or dioxane) and water is standard. The water is necessary to dissolve the inorganic base. Degassing the solvent mixture thoroughly (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the catalyst is critical to prevent oxygen-mediated catalyst degradation and boronic acid homocoupling. The optimal temperature is typically in the range of 80-110 °C.[1][5]
-
Troubleshooting Workflow for Low Yield
Caption: Systematic workflow for diagnosing and fixing low yields.
| Parameter | Standard Condition | Optimized Condition for Higher Yield | Rationale |
| Palladium Source | Pd(PPh₃)₄ (Tetrakis) | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalysts that more cleanly generate the active Pd(0) species in situ. |
| Ligand | PPh₃ (from Tetrakis) | Buchwald ligands (SPhos, XPhos) or P(t-Bu)₃ | Bulky, electron-rich ligands accelerate reductive elimination and stabilize the catalyst.[3] |
| Base | Na₂CO₃ or K₂CO₃ | K₃PO₄ | A stronger base can accelerate the transmetalation step, which is often rate-limiting.[4] |
| Solvent | Toluene/Ethanol/Water | Dioxane/Water or Toluene/Water | Dioxane can sometimes offer better solubility for complex substrates. |
| Atmosphere | Nitrogen blanket | Thorough degassing via Argon sparging | Rigorously removes oxygen, which can cause both catalyst decomposition and unwanted homocoupling of the boronic acid. |
Q2: I'm observing a significant amount of a biaryl side product derived from the homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling (e.g., the formation of 4,4'-dicarboxybiphenyl from 4-carboxyphenylboronic acid) is a common side reaction, often driven by the presence of oxygen. It competes with the desired cross-coupling pathway, consuming starting material and complicating purification.
Causality and Solutions:
-
Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid, a process that is also catalyzed by palladium.
-
Solution: The most effective preventative measure is to maintain a strictly inert atmosphere throughout the reaction setup and duration. This involves:
-
Using solvents that have been thoroughly degassed.
-
Assembling the reaction glassware under a positive pressure of an inert gas like argon or nitrogen.
-
Maintaining the inert atmosphere for the entire reaction time.
-
-
-
Excess Boronic Acid: Using a large excess of the boronic acid can sometimes favor the homocoupling pathway.
-
Solution: Use a stoichiometric ratio of the aryl halide to boronic acid, or only a slight excess of the boronic acid (e.g., 1.1 to 1.2 equivalents). This ensures the cross-coupling pathway is kinetically favored.
-
Q3: My final product is difficult to purify. How can I effectively remove palladium residues and other inorganic salts?
A3: The crude product from a Suzuki reaction is a mixture containing the desired product, residual catalyst, inorganic salts from the base, and potential side products. A multi-step purification strategy is usually required.
Causality and Solutions:
-
Product Solubility: 4-(3-T-Butylsulfamoylphenyl)benzoic acid contains a carboxylic acid group, which provides a powerful "handle" for purification.
-
Solution: Acid-Base Extraction. This is a highly effective method. After the reaction, the mixture is diluted with an organic solvent (like ethyl acetate) and washed with water. Then, the organic layer is extracted with an aqueous base solution (e.g., 1M NaOH).[6] The desired product, being acidic, will deprotonate to form its sodium salt and move into the aqueous layer, leaving behind most non-acidic organic impurities and the palladium catalyst in the organic layer. The aqueous layer is then separated and carefully re-acidified (e.g., with 1M HCl) to precipitate the pure benzoic acid product, which can be collected by filtration.[1][6]
-
-
Crystallinity of the Product: The final product is a crystalline solid, making recrystallization an excellent final purification step.
-
Solution: Recrystallization. After isolation via filtration, the product can be further purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water or acetic acid/water) to remove any remaining minor impurities.[6] This leverages the difference in solubility of the product and impurities at different temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to monitor the reaction's progress?
A1: A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[1][7] TLC is a quick and easy way to visualize the consumption of the limiting starting material (usually the aryl halide) and the formation of the product spot. LC-MS provides more definitive information, confirming the mass of the product and helping to identify any major side products being formed.
Q2: My 4-carboxyphenylboronic acid seems to have poor reactivity. What could be the issue?
A2: Arylboronic acids can degrade over time, especially if not stored properly. They can undergo trimerization to form boroxines (by dehydration) or protodeborylation (loss of the boronic acid group). This degradation reduces the amount of active reagent available for the cross-coupling. It is advisable to use fresh, high-purity boronic acid and store it in a cool, dry place, preferably in a desiccator.
Q3: Can I use an ester of 4-bromobenzoic acid instead of the free acid?
A3: Yes, and it is often advantageous. Using a methyl or ethyl ester of the benzoic acid (e.g., methyl 4-bromobenzoate) can improve solubility in organic solvents and prevent potential complications where the acidic proton of the carboxylic acid interferes with the basic reaction conditions. If you use an ester, a final hydrolysis step (e.g., with NaOH in methanol/water) will be required after the Suzuki coupling to convert the ester back to the carboxylic acid.[1]
Detailed Experimental Protocol (Optimized)
This protocol incorporates the troubleshooting advice for maximizing yield.
Materials:
-
3-Bromo-N-tert-butylbenzenesulfonamide (1.0 equiv)
-
4-Carboxyphenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol%)
-
SPhos (0.025 equiv, 2.5 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-N-tert-butylbenzenesulfonamide, 4-carboxyphenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times to establish an inert atmosphere.
-
Under a positive flow of argon, add Pd₂(dba)₃ and SPhos.
-
Add the degassed dioxane/water solvent mixture via cannula or syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer and extract it with 1M aqueous NaOH solution (2 x volumes).
-
Combine the aqueous layers. Slowly acidify with 1M HCl at 0 °C with stirring until the product fully precipitates (typically pH ~2-3).
-
Stir the resulting slurry for 30 minutes in the ice bath, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water and dry under vacuum to yield the crude product.
-
For further purification, recrystallize the solid from an appropriate solvent system like ethanol/water.
References
-
International Journal of Research in Pharmacy and Chemistry. (2014). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. Retrieved from [Link]
-
European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of sulfamylbenzoic acids.
-
ResearchGate. (2025). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production and purification of benzoic acid.
- Google Patents. (n.d.). Process for the purification of benzoic acid.
-
European Patent Office. (1984). Process for preparing pure benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Amide Bond Formation with Sulfonamide Benzoic Acids
Welcome to the technical support center for amide bond formation involving sulfonamide-containing benzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific, yet common, structural motif. The unique electronic properties of sulfonamide benzoic acids can render standard amide coupling protocols ineffective. Here, we will dissect the underlying chemical principles and provide robust, field-proven troubleshooting strategies to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why is my amide coupling reaction with a sulfonamide benzoic acid failing or giving low yields?
This is the most common issue, and the root cause typically lies in the electronic nature of the starting material.
Core Scientific Reason:
The sulfonamide group (—SO₂NHR) is a powerful electron-withdrawing group (EWG). When attached to the benzoic acid ring, it significantly lowers the electron density of the entire system. This has two primary consequences:
-
Decreased Carboxylate Nucleophilicity: The EWG effect of the sulfonamide stabilizes the carboxylate anion formed upon deprotonation by a base. This stabilization makes the carboxylate less nucleophilic and therefore less reactive towards the coupling reagent.
-
Increased Acidity of the Sulfonamide N-H: The sulfonamide proton itself is acidic, with a pKa typically in the range of 9-11.[1] In the presence of strong bases or highly activated intermediates, this proton can be abstracted, leading to a sulfonamide anion that can act as a competing nucleophile or cause other side reactions.
Troubleshooting Steps & Solutions:
-
Choice of Coupling Reagent: Standard carbodiimides like DCC or EDC alone are often insufficient. You need a more potent activation strategy. Uronium/aminium salt-based reagents like HATU , HBTU , or PyBOP are highly recommended.[2] These reagents form highly reactive O-acylisourea or active ester intermediates that can be successfully attacked by even poorly nucleophilic amines.[3][4] HATU, in particular, is often superior for challenging couplings due to the formation of a highly reactive OAt-active ester.[2][5]
-
Staged Addition: Instead of mixing all components at once, try a pre-activation step. Stir the sulfonamide benzoic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF for 15-30 minutes before adding the amine.[3] This allows for the formation of the active ester intermediate without premature reaction with the amine.
-
Solvent & Temperature: Use polar aprotic solvents like DMF or NMP to ensure solubility of all components.[6] If the reaction is still sluggish at room temperature, gentle heating (40-50 °C) can sometimes increase the rate, but this should be done cautiously and monitored for side product formation.
Question 2: I'm seeing multiple side products in my reaction mixture. What are they and how can I prevent them?
Side product formation is a clear indicator of incorrect activation, competing reactions, or reagent decomposition.
Common Side Products & Their Causes:
-
N-Acylurea: This is a classic byproduct of carbodiimide (EDC, DCC) couplings.[7] It forms when the highly reactive O-acylisourea intermediate rearranges instead of reacting with the amine. This is especially prevalent with poorly nucleophilic amines or sterically hindered substrates.
-
Reaction at the Sulfonamide N-H: While less common, if a very strong base is used or the carboxylic acid is exceptionally unreactive, the sulfonamide nitrogen can be acylated by an activated carboxylic acid, leading to an N-acylsulfonamide or other complex byproducts.
-
Epimerization: If your carboxylic acid has a chiral center at the α-position, racemization or epimerization can occur, especially with prolonged reaction times or excessive base.[8]
Prevention Strategies:
-
Use Additives with Carbodiimides: If you must use EDC or DCC, always include an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure .[8][9] These additives intercept the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and minimizes racemization.[9]
-
Switch to Uronium/Aminium Reagents: Reagents like HATU and HBTU inherently contain an HOBt or HOAt moiety, which serves this purpose. The use of HATU is known to suppress racemization effectively.[2]
-
Control Stoichiometry and Base: Use a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[7] Avoid excess base, as it can accelerate side reactions. Typically, 2-3 equivalents relative to the carboxylic acid are sufficient.
-
Alternative Activation: For extremely difficult cases, consider converting the carboxylic acid to an acyl fluoride or acyl chloride .[10] This creates a highly reactive electrophile that can overcome the poor nucleophilicity of many amines. However, this is a two-step process and requires careful handling of halogenating agents like SOCl₂ or (COCl)₂.
Question 3: My starting materials are poorly soluble. How can I improve the reaction conditions?
Poor solubility is a significant kinetic barrier. If the reagents are not in solution, they cannot react effectively.
Solutions:
-
Solvent Choice: Dichloromethane (DCM) or acetonitrile (MeCN) may not be sufficient. Switch to more powerful polar aprotic solvents like DMF , NMP , or DMSO .[6]
-
Co-solvents: Sometimes a mixture of solvents can be effective. For example, a small amount of DMSO in DMF can disrupt crystal lattices and improve solubility.
-
Concentration: While counterintuitive, sometimes slightly increasing the concentration (e.g., from 0.1 M to 0.5 M) can help keep intermediates in solution through Le Châtelier's principle. However, be cautious as this can also increase the rate of side reactions.[6]
-
Temperature: As mentioned, gentle heating can improve solubility, but must be monitored closely.
Comparative Analysis of Recommended Coupling Reagents
The choice of coupling reagent is the most critical decision in overcoming the challenges posed by sulfonamide benzoic acids.
| Reagent System | Activation Mechanism | Pros | Cons | Best For... |
| EDC / HOBt | Carbodiimide forms O-acylisourea, trapped by HOBt to form HOBt-ester.[4] | Inexpensive; water-soluble urea byproduct is easily removed with aqueous workup.[11] | Can be sluggish; risk of N-acylurea side product if HOBt is omitted or ineffective.[7] | Simpler substrates where cost is a primary concern. |
| HATU / DIPEA | Uronium salt forms a highly reactive OAt-active ester.[3] | Very high reactivity, fast reaction rates, low racemization; excellent for hindered substrates.[2][5] | More expensive; byproducts require chromatography for removal. | The go-to method for difficult, electron-deficient couplings. |
| PyBOP / DIPEA | Phosphonium salt forms an HOBt-active ester. | High reactivity, good for sterically hindered cases. | Byproduct (HMPA) is a suspected carcinogen; phosphonium byproducts can be tricky to remove. | Effective, but often superseded by HATU due to safety/purification concerns. |
| SOCl₂ or (COCl)₂ | Converts carboxylic acid to highly reactive acyl chloride.[12] | Extremely reactive, can couple with very unreactive amines. | Harsh conditions, not compatible with sensitive functional groups; generates HCl byproduct. | "Last resort" for exceptionally challenging couplings where other methods fail completely.[10] |
Validated Experimental Protocol: HATU-Mediated Coupling
This protocol provides a robust starting point for the coupling of a generic sulfonamide benzoic acid with a primary or secondary amine.
Materials:
-
Sulfonamide benzoic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
Reaction Setup: To a clean, dry, nitrogen-flushed round-bottom flask, add the sulfonamide benzoic acid (1.0 equiv) and dissolve it in anhydrous DMF (to a concentration of ~0.2 M).
-
Pre-activation: Add HATU (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv). Stir the mixture at room temperature for 20 minutes. The solution may change color, which is normal. This step allows for the formation of the OAt-active ester.[3]
-
Amine Addition: Add the amine (1.0 - 1.2 equiv) to the pre-activated mixture.
-
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the progress every 1-2 hours using TLC or LC-MS. Look for the disappearance of the limiting starting material (usually the carboxylic acid). A typical reaction time is 4-16 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product will likely contain tetramethylurea (a byproduct of HATU).[3] This is typically removed by silica gel column chromatography.
References
-
Wikipedia. (n.d.). HATU. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Chemistry LibreTexts. (2015). 20.6: Amides: The Least Reactive Carboxylic Acid Derivatives. [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series.... [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of N-acyl sulfonamides. [Link]
-
PMC. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]
-
Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link]
-
PMC. (n.d.). one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. [Link]
-
Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]
-
ResearchGate. (n.d.). (a) Sulfonamidation utilizing coupling reagent. (b) Sulfonamidation utilizing sulfonyl isocyanate.... [Link]
-
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 11. peptide.com [peptide.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Side Reactions in tert-Butylsulfamoyl Group Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanistic complexities of tert-butylsulfamoyl (-SO₂NH-tBu) group synthesis.
While the tert-butylsulfamoyl moiety is a highly reliable protecting group and pharmacophore, the electrophilic nature of sulfamoylating agents makes them uniquely susceptible to competing side reactions. This guide moves beyond basic recipes, focusing on the causality of these side reactions and providing self-validating protocols to ensure absolute experimental control.
Reaction Workflow & Troubleshooting Logic
The following decision tree maps the chemical logic of a standard sulfamoylation reaction, highlighting the critical junctions where side reactions typically occur.
Logical workflow for tert-butylsulfamoylation and side-reaction troubleshooting.
Troubleshooting FAQs: Understanding Causality
Q1: Why is my reaction yielding a highly polar baseline spot with low recovery of the target sulfamide? A1: You are observing the rapid hydrolysis of tert-butylsulfamoyl chloride.
-
Causality: The highly electrophilic S–Cl bond is extremely sensitive to nucleophilic attack by trace water. When moisture is present, the reagent rapidly hydrolyzes to form tert-butylamine, sulfur dioxide, and highly polar sulfonic acid derivatives[1].
-
Solution: Rigorously dry your solvents (DCM or THF) and conduct the reaction under an inert nitrogen or argon atmosphere[1]. Optimize the molar ratio of the sulfamoyl chloride to 1.1–1.3 equivalents to account for unavoidable trace hydrolysis[1].
Q2: My LC-MS shows a significant byproduct with a +135 m/z mass shift relative to my product. What is this? A2: This is a bis-sulfamoylation (over-reaction) byproduct.
-
Causality: Once the first tert-butylsulfamoyl group attaches to a primary amine, the resulting sulfonamide N–H proton becomes highly acidic (pKa ~10). In the presence of excess strong base (e.g., NaH, or large excesses of TEA) and excess electrophile, this proton is abstracted. The resulting nucleophilic sulfonamidate anion attacks a second equivalent of t-BuNHSO₂Cl.
-
Solution: Strictly limit the electrophile to 1.1 equivalents and use a milder, non-nucleophilic base like DIPEA. Ensure dropwise addition of the electrophile at 0 °C to prevent localized high concentrations.
Q3: Conventional sulfamoylation is failing due to complex, sterically hindered amine mixtures. Are there alternative reagents? A3: Yes, consider Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.
-
Causality: Sulfamoyl chlorides are highly reactive but prone to degradation. SuFEx utilizes reagents like SO₂F₂ or solid analogs to form a sulfamoyl fluoride intermediate. The S–F bond is highly stable to hydrolysis and oxidative side-reactions but remains selectively reactive toward amines under specific catalytic conditions (e.g., DBU or pyridine)[2].
Q4: How do I cleanly deprotect the tert-butyl group without degrading my core scaffold? A4: Use neat Trifluoroacetic acid (TFA) or Boron Trichloride (BCl₃).
-
Causality: The tert-butyl group cleaves via the formation of a stable tert-butyl cation. TFA drives this cleavage at room temperature, releasing the free sulfamide and forming tert-butyl trifluoroacetate[3]. For substrates sensitive to TFA, BCl₃ acts as a fast, mild, and selective Lewis acid alternative that prevents the incorporation of cleaved tert-butyl cations onto electron-rich aromatic rings[4].
Quantitative Optimization of Reaction Parameters
To minimize side reactions, reaction parameters must be tightly controlled. The table below summarizes the causal relationship between reaction conditions and the resulting side-reaction profiles.
| Solvent System | Base (Equivalents) | t-BuNHSO₂Cl (Eq) | Temp (°C) | Expected Yield | Major Side Reaction Observed |
| Wet DCM | TEA (2.0) | 1.5 | 25 | < 20% | Hydrolysis (Sulfonic acid formation) |
| THF | Pyridine (2.0) | 1.2 | 25 | 65% | Incomplete Conversion (Weak base) |
| Anhydrous DCM | NaH (2.0) | 2.5 | 0 to 25 | 40% | Bis-sulfamoylation (+135 m/z adduct) |
| Anhydrous DCM | DIPEA (1.5) | 1.1 | 0 to 25 | > 90% | None (Optimal Conditions) |
Self-Validating Experimental Protocols
A robust protocol must contain internal feedback loops. The following methodologies are designed as self-validating systems to ensure you can verify success—or catch failures—in real-time.
Protocol A: Chemoselective N-tert-Butylsulfamoylation of Amines
-
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon three times.
-
Substrate Dissolution: Dissolve the primary amine (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration. Add DIPEA (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath.
-
Electrophile Introduction: Dissolve t-BuNHSO₂Cl (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes to prevent localized thermal spikes.
-
Self-Validation Check (30 mins): Spot the reaction mixture on a TLC plate alongside the starting amine.
-
Success Indicator: Disappearance of the amine and appearance of a distinct, less polar UV-active spot.
-
Failure Indicator: If a heavy, streaking baseline spot appears, atmospheric moisture has compromised the system (hydrolysis)[1]. Halt the reaction, discard, and rigorously re-dry your solvents before repeating.
-
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Orthogonal Deprotection of the tert-Butyl Group
-
Cleavage Initiation: Dissolve the purified N-tert-butylsulfamide in neat Trifluoroacetic acid (TFA) to achieve a 0.2 M concentration at 0 °C[3].
-
Activation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS.
-
Success Indicator: The cleavage is validated by a precise mass shift of -56 Da (loss of the isobutylene equivalent)[3].
-
Failure Indicator: If you observe a +56 Da adduct on your core scaffold, the tert-butyl cation has re-alkylated an electron-rich aromatic ring. If this occurs, abandon TFA and switch to the BCl₃-mediated deprotection protocol, which suppresses this specific side reaction[4].
-
-
Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene three times to remove residual TFA, yielding the primary sulfamide.
References
- Benchchem. tert-Butylsulfamoyl chloride | 33581-95-2 - Benchchem.
- Chemical Science (RSC Publishing). Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry.
- ResearchGate. Boron Trichloride as an Efficient and Selective Agent for Deprotection of tert-Butyl Aryl Sulfonamides.
- Google Patents. US3891703A - Sulfamide process.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03606D [pubs.rsc.org]
- 3. US3891703A - Sulfamide process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(3-T-Butylsulfamoylphenyl)benzoic Acid
CAS: 1356017-38-7 | Venetoclax Intermediate
Executive Summary
Welcome to the Technical Support Center for 4-(3-(N-(tert-butyl)sulfamoyl)phenyl)benzoic acid . This compound is a critical "Fragment A" intermediate in the synthesis of the Bcl-2 inhibitor Venetoclax (ABT-199) .
The synthesis typically involves a Suzuki-Miyaura cross-coupling between 3-bromo-N-(tert-butyl)benzenesulfonamide and 4-(methoxycarbonyl)phenylboronic acid (followed by hydrolysis) or 4-carboxyphenylboronic acid .
Common Quality Critical Attributes (CQAs):
-
Appearance: White to off-white powder (Pink/Grey indicates Pd contamination).
-
Palladium Content: <20 ppm (Strict limit for downstream GMP steps).
-
Residual Boron: <0.1%.
Module 1: Metal Contamination (The "Grey Solid" Issue)
User Query: "My isolated solid has a persistent grey or pink hue, and ICP-MS shows Palladium levels >500 ppm. Recrystallization isn't lowering it enough. What should I do?"
Root Cause Analysis
In Suzuki couplings, Palladium (Pd) residues from catalysts like
Technical Solution: The "Carbon-Cysteine" Protocol
Do not rely solely on crystallization. You must introduce a chemical scavenging step while the compound is dissolved in the basic aqueous phase during workup.
Step-by-Step Protocol
-
Dissolution: Suspend the crude solid in 1N NaOH (3-4 equivalents). The carboxylic acid will deprotonate, solubilizing the compound as the sodium salt.
-
Scavenging (Choose One):
-
Option A (Activated Carbon): Add Darco G-60 or equivalent activated carbon (10-20 wt% relative to substrate). Heat to 50°C for 1 hour.
-
Option B (Thiol Scavengers): Add L-Cysteine (0.5 equiv relative to Pd load) or a silica-based scavenger (e.g., Si-Thiol). Stir at 40-50°C for 2-4 hours.
-
-
Filtration: Filter the warm mixture through a Celite pad to remove the carbon/scavenger.
-
Precipitation: Slowly acidify the filtrate with HCl to pH 2-3 to reprecipitate the product.
-
Wash: Wash the filter cake extensively with water to remove soluble metal salts.
Visual Workflow: Pd Removal Strategy
Caption: Workflow for removing Palladium via base-dissolution and scavenging.
Module 2: Organic Impurities (Boronic Acids & Dimers)
User Query: "I see a persistent impurity at RRT 0.9 or 1.1 in HPLC. It looks like unreacted boronic acid or a homocoupling dimer."
Root Cause Analysis
-
Boronic Acid (Starting Material): Often co-precipitates with the product upon acidification because both are acidic.
-
Homocoupling (Dimer): The biaryl dimer (from boronic acid self-coupling) is neutral and highly lipophilic.
Technical Solution: The "pH Swing" Wash
This protocol exploits the acidity difference (
Troubleshooting Table
| Impurity Type | Chemical Nature | Removal Strategy |
| Boronic Acid | Acidic, Amphiphilic | Slurry Wash: Reslurry the final solid in Water:Methanol (9:1) at 50°C. Boronic acids are more soluble in warm aqueous alcohols than the target benzoic acid dimer. |
| Biaryl Dimer | Neutral, Lipophilic | Base Wash: Dissolve crude in 0.5N NaOH . Extract this aqueous phase with Ethyl Acetate (EtOAc) or DCM . The neutral dimer moves to the organic layer; the product stays in the water. |
| Regioisomers | Acidic, Structural Isomer | Recrystallization: Requires EtOH/Water or THF/Water . Regioisomers typically have lower lattice energy and remain in the mother liquor. |
Module 3: Crystallization & Physical Form (Oiling Out)
User Query: "During recrystallization from Ethanol/Water, the product comes out as a sticky oil or gum instead of crystals."
Root Cause Analysis
This compound is a "greasy" acid (t-butyl group + biphenyl core). In solvent mixtures with high water content, the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (MSZW) is reached.
Technical Solution: Controlled Anti-Solvent Addition
You must avoid the "Oiling Out Zone" by maintaining a higher organic ratio initially and seeding.
Optimized Crystallization Protocol
-
Dissolution: Dissolve the crude solid in Ethanol (or THF) at reflux (approx. 5-7 volumes). Ensure complete dissolution.
-
Initial Cooling: Cool to 50°C.
-
Seeding (Critical): Add 0.5 wt% of pure seed crystals. Do not skip this. Stir for 30 minutes to establish a crystal bed.
-
Anti-Solvent Addition: Slowly add Water (pre-heated to 50°C) over 2 hours.
-
Target Ratio: Final solvent composition should be approx 1:1 to 1:2 (Organic:Water).
-
-
Cooling Ramp: Cool to 0-5°C over 4 hours.
-
Filtration: Filter cold.
Why this works: Seeding at a higher temperature (where the oil phase is unstable) forces the system into the solid region of the phase diagram, bypassing the metastable oil phase.
Module 4: Synthesis Pathway & Impurity Origin[4][5]
Understanding the origin of impurities is key to prevention. The diagram below illustrates the standard synthesis route and where specific byproducts are generated.
Caption: Synthesis route via Suzuki coupling showing origins of major impurities.
References
-
Ku, Y.-Y., et al. (2019).[4] "Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor." Journal of Organic Chemistry, 84(8), 4814–4829.[4] [Link]
- Authority: This is the primary process chemistry paper from AbbVie describing the synthesis and purification of Venetoclax intermedi
- Authority: General properties and handling of biaryl benzoic acid deriv
-
Yin, L., & Liebscher, J. (2007). "Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts." Chemical Reviews, 107(1), 133–173. [Link]
- Authority: Mechanisms of Pd-catalyzed coupling and impurity formation (homocoupling/deboron
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
- Authority: Industry standard protocols for Pd scavenging (Carbon/Cysteine).
Sources
Technical Support Center: Optimizing Sirtinol Intermediate Coupling
Welcome to the technical support center for the synthesis of Sirtinol and its analogues. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical imine coupling step in the synthesis of the Sirtinol core structure. Here, we provide in-depth, experience-driven advice to help you optimize your reaction conditions, troubleshoot common issues, and understand the underlying chemical principles.
Introduction to the Sirtinol Intermediate Coupling Reaction
The synthesis of Sirtinol and its derivatives typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and a primary amine, in this case, 2-amino-N-(1-phenylethyl)benzamide or a related amino-benzamide. This reaction forms a Schiff base (an imine), which is the core structure of the Sirtinol molecule. While seemingly straightforward, the efficiency of this coupling is highly dependent on several factors, with reaction temperature being one of the most critical parameters to control for achieving high yield and purity.
The reaction is a reversible nucleophilic addition-elimination process. The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent elimination of a water molecule yields the desired imine. The reversibility of this reaction necessitates careful control of conditions to drive the equilibrium towards the product.[1]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the Sirtinol intermediate coupling reaction.
Q1: My reaction yield is low. What are the primary factors I should investigate?
A1: Low yield in this condensation reaction is a frequent issue. Here’s a prioritized troubleshooting guide:
-
Water Removal: The formation of the imine is a reversible reaction that produces water.[1] If water is not effectively removed, the equilibrium will not favor product formation. Consider using a Dean-Stark apparatus if your solvent forms an azeotrope with water (e.g., toluene or cyclohexane), or add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
-
Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to degradation of starting materials or the product. An optimal temperature must be determined experimentally.
-
Catalyst: While this reaction can proceed without a catalyst, it is often slow. A few drops of a mild acid catalyst, such as glacial acetic acid, can significantly accelerate the reaction.[1][2] However, excess acid can protonate the amine nucleophile, rendering it unreactive.
-
Reaction Time: It's possible the reaction has not been allowed to run to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Q2: I am observing significant side product formation. What are these impurities and how can I minimize them?
A2: Side product formation is often exacerbated by excessive reaction temperatures. Potential side reactions include:
-
Aldol Condensation of the Aldehyde: While 2-hydroxy-1-naphthaldehyde lacks α-hydrogens and thus cannot undergo self-condensation via the typical aldol mechanism, impurities or alternative pathways at high temperatures could lead to undesired products.
-
Degradation of Starting Materials: Both the naphthaldehyde and the aminobenzamide derivative can be sensitive to high temperatures, leading to decomposition and the formation of colored impurities.
-
Oxidation: The 2-hydroxy-1-naphthaldehyde is susceptible to oxidation, which can be accelerated at higher temperatures, leading to the formation of naphthoic acid derivatives.
To minimize these, a systematic temperature optimization study is recommended. Start with a lower temperature and gradually increase it, monitoring for the appearance of impurities by TLC or LC-MS.
Q3: What is the optimal temperature range for this reaction?
A3: The optimal temperature is highly dependent on the specific substrates, solvent, and catalyst used. Based on literature for similar Schiff base syntheses from 2-hydroxy-1-naphthaldehyde, a good starting point is refluxing in a solvent like ethanol (around 78-80°C).[3] Some procedures report successful reactions at room temperature, especially with the use of a catalyst or sonication, which can be a greener alternative.[4] For solid-state reactions, temperatures as high as 140°C have been reported as optimal for condensation.[5] However, for solution-phase synthesis, it is generally advisable to start in the 60-80°C range and optimize from there.
Q4: How do I choose the right solvent for the reaction?
A4: The choice of solvent is crucial. Alcohols like ethanol and methanol are commonly used as they are good solvents for both the aldehyde and the amine, and they allow for reactions at a moderate reflux temperature.[3] Toluene or cyclohexane can also be used, particularly in conjunction with a Dean-Stark trap to remove water azeotropically. Aprotic polar solvents like DMF or DMSO can also be used but may require higher temperatures for water removal and can be more difficult to remove during workup.
Troubleshooting Guide: A Systematic Approach
When encountering issues with the Sirtinol intermediate coupling, a systematic approach to troubleshooting is key. The following flowchart illustrates a logical progression for identifying and resolving common problems.
Caption: A logical workflow for troubleshooting the Sirtinol intermediate coupling reaction.
Experimental Protocol: Reaction Temperature Optimization
This protocol provides a step-by-step guide to systematically optimize the reaction temperature for the coupling of 2-hydroxy-1-naphthaldehyde with your amine of interest.
Materials:
-
2-hydroxy-1-naphthaldehyde
-
2-amino-N-(1-phenylethyl)benzamide (or other primary amine)
-
Anhydrous Ethanol (or other suitable solvent)
-
Glacial Acetic Acid (catalyst)
-
Reaction vials or round-bottom flasks
-
Heating block or oil bath with temperature control
-
TLC plates, chamber, and appropriate eluent
-
NMR tube and deuterated solvent (for quantitative analysis)
Procedure:
-
Set up Parallel Reactions: Prepare a series of identical reactions in separate vials. For each reaction, dissolve 2-hydroxy-1-naphthaldehyde (1.0 eq) and the amine (1.0 eq) in anhydrous ethanol.
-
Add Catalyst: To each reaction, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Temperature Screening: Place each reaction vial in a heating block or oil bath set to a different temperature. A good starting range would be 40°C, 60°C, 80°C, and 100°C (if the solvent's boiling point allows).
-
Reaction Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction and spot it on a TLC plate. Monitor the consumption of the starting materials and the formation of the product.
-
Determine Optimal Time and Temperature: The optimal temperature will be the one that gives the highest conversion to the product in the shortest amount of time, with minimal formation of side products (visible as extra spots on the TLC plate).
-
Quantitative Analysis (Optional but Recommended): Once an optimal temperature and time are identified from TLC, run a larger scale reaction under these conditions. After the reaction is complete, take a sample for ¹H NMR analysis to determine the conversion and yield more accurately.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Data Presentation: Expected Outcomes of Temperature Optimization
The following table illustrates the potential impact of temperature on reaction outcomes. Note that these are hypothetical values for illustrative purposes.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Purity (by TLC) | Observations |
| 40 | 8 | 30 | High | Slow reaction rate |
| 60 | 4 | 85 | High | Good balance of rate and purity |
| 80 | 2 | >95 | Moderate | Faster reaction, some minor impurities observed |
| 100 | 1 | >95 | Low | Rapid reaction, significant side product formation and darkening of the reaction mixture |
Reaction Mechanism and the Role of Temperature
The formation of the Sirtinol intermediate proceeds through a two-step nucleophilic addition-elimination mechanism.
Caption: Simplified mechanism for the formation of the Sirtinol intermediate.
Temperature plays a crucial role in the dehydration step. Higher temperatures provide the necessary activation energy for the elimination of water from the hemiaminal intermediate, thus increasing the reaction rate. However, as noted earlier, excessively high temperatures can lead to unwanted side reactions and degradation. Therefore, finding the "sweet spot" for temperature is essential for a successful synthesis.
References
-
E-Researchco. An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in. Available at: [Link] (Accessed: March 7, 2024).
-
Feldman, J. L., Dittenhafer-Reed, K. E., & Denu, J. M. (2012). Sirtuin catalysis and regulation. PMC. Available at: [Link] (Accessed: March 7, 2024).
-
Lange, H., et al. (2020). Oligo-Condensation Reactions of Silanediols with Conservation of Solid-State-Structural Features. Chemistry – A European Journal, 26(1), 244-253. Available at: [Link] (Accessed: March 7, 2024).
-
Journal of Medicinal and Chemical Sciences. Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Available at: [Link] (Accessed: March 7, 2024).
-
Milne, J. C., & Denu, J. M. (2008). Catalysis and mechanistic insights on Sirtuin activation. PMC. Available at: [Link] (Accessed: March 7, 2024).
-
Mai, A., et al. (2005). Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (Sirtuin) inhibitors. Journal of Medicinal Chemistry, 48(25), 7789-7795. Available at: [Link] (Accessed: March 7, 2024).
-
Hubbard, B. P., et al. (2016). Synthesis and Assay of SIRT1-Activating Compounds. Methods in Enzymology, 574, 239-261. Available at: [Link] (Accessed: March 7, 2024).
-
CrystEngComm. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. Available at: [Link] (Accessed: March 7, 2024).
-
Research Publish Journals. SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY. Available at: [Link] (Accessed: March 7, 2024).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde [jmchemsci.com]
- 3. researchpublish.com [researchpublish.com]
- 4. eresearchco.com [eresearchco.com]
- 5. universaar.uni-saarland.de [universaar.uni-saarland.de]
Technical Support Center: Acidic Stability & Handling of 4-(3-tert-Butylsulfamoylphenyl)benzoic Acid
Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for handling 4-(3-tert-butylsulfamoylphenyl)benzoic acid.
Core Principles & Mechanistic Causality
4-(3-tert-Butylsulfamoylphenyl)benzoic acid is a bifunctional building block containing a highly stable benzoic acid moiety and a conditionally stable N-tert-butyl sulfonamide group. Understanding the divergent reactivity of these two groups is critical for successful downstream synthesis and purification.
The Causality of Acidic Cleavage: The tert-butyl group is specifically chosen as a protecting group for sulfonamides because it provides immense steric shielding against nucleophiles and bases. However, it is vulnerable to strong acids. Because the strongly electron-withdrawing sulfonyl group drastically reduces the basicity of the adjacent nitrogen, weak acids cannot effectively protonate it. Only strong acids (e.g., Trifluoroacetic Acid [TFA], concentrated HCl) provide sufficient proton activity to drive the equilibrium toward protonation.
Once protonated, the molecule undergoes an
Mechanistic pathway of acid-catalyzed tert-butyl cleavage from the sulfonamide moiety.
Troubleshooting Guides & FAQs
Q: I am observing an unexpected mass loss of 56 Da in my LC-MS after an acidic workup. What is happening?
Diagnosis: A mass loss of 56 Da (
Q: How can I intentionally deprotect the sulfonamide to yield 4-(3-sulfamoylphenyl)benzoic acid? Diagnosis: You require a self-validating protocol to drive the deprotection to completion while suppressing electrophilic side reactions. Protocol:
-
Dissolution: Dissolve the compound in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM).
-
Cation Scavenging (Critical Step): Add 2.5% (v/v) triisopropylsilane (TIPS) and 2.5% (v/v) water. Causality: The liberated tert-butyl cation is a powerful electrophile that can alkylate the electron-rich positions of your biphenyl system. TIPS acts as an irreversible hydride donor to quench the carbocation into inert isobutane, ensuring high product purity and validating the forward progress of the reaction.
-
Execution: Stir the mixture at room temperature for 2 to 12 hours. If LC-MS indicates incomplete conversion, the reaction can be gently refluxed, as elevated temperatures are sometimes required to overcome the steric bulk of the tert-butyl group (3)[3].
-
Isolation: Evaporate the volatiles under a stream of nitrogen. Triturate the resulting residue in cold diethyl ether to precipitate the highly polar primary sulfonamide.
Q: Can I use this compound in Solid-Phase Peptide Synthesis (SPPS)?
Diagnosis: Integration into SPPS requires careful consideration of the final resin cleavage conditions.
Solution: If your synthetic goal is a peptide featuring a primary sulfonamide, standard Fmoc SPPS is perfectly compatible. The standard global cleavage cocktail (e.g., 95% TFA / 2.5% TIPS / 2.5%
Workflow for selecting acidic conditions based on desired tert-butyl group retention.
Quantitative Stability Matrix
The following table summarizes the stability of the N-tert-butyl sulfonamide moiety across various acidic environments. Use this data to calibrate your workup and deprotection strategies.
| Acid System | Concentration | Temperature | Exposure Time | Stability Status |
| Acetic Acid | Glacial (Neat) | 25°C | 24 hours | Stable (>99% intact) |
| Phosphoric Acid | 1.0 M (Aqueous) | 25°C | 12 hours | Stable (>95% intact) |
| Hydrochloric Acid | 0.1 M (Aqueous) | 25°C | 12 hours | Stable (>95% intact) |
| Trifluoroacetic Acid | 1% in DCM | 25°C | 2 hours | Stable (>95% intact) |
| Trifluoroacetic Acid | 50% in DCM | 25°C | 2 hours | Partial Cleavage (~30-50%) |
| Trifluoroacetic Acid | 95% (Neat) | 25°C | 4 hours | Cleaved (<5% intact) |
| Trifluoroacetic Acid | 95% (Neat) | 70°C (Reflux) | 1 hour | Cleaved (0% intact) |
References
- Trifluoroacetic acid cleavage of N-tert-butyl amides. New synthesis of primary sulfamides.
- Recent progress in the use of diaziridine-based sweetener derivatives to elucidate the chemoreception mechanism of the sweet taste receptor.
- tert-Butyl Esters - Stability and Deprotection.Organic Chemistry Portal.
Sources
Technical Support Center: Scale-Up Diagnostics for 4-(3-tert-butylsulfamoylphenyl)benzoic Acid
Welcome to the Process Chemistry Support Portal. This guide is specifically engineered for scientists and chemical engineers scaling up the synthesis of 4-(3-tert-butylsulfamoylphenyl)benzoic acid , a critical bi-aryl intermediate frequently utilized in the development of small molecule kinase inhibitors[1].
Scaling up Suzuki-Miyaura cross-couplings from the bench to the pilot plant introduces non-linear challenges in mass transfer, biphasic kinetics, and trace metal remediation. This portal eschews generic advice in favor of mechanistic troubleshooting, providing self-validating protocols to ensure high-fidelity batch execution.
Process Architecture & Workflow
The synthesis relies on the palladium-catalyzed cross-coupling of 4-boronobenzoic acid with 3-bromo-N-tert-butylbenzenesulfonamide. To bypass the severe emulsion and purification issues common with amphiphilic biphenyl compounds, our validated workflow leverages a pH-swing extraction strategy.
Workflow for the scalable synthesis and purification of the biphenyl intermediate.
Diagnostic Q&A: Troubleshooting Scale-Up Failures
Q1: Why are we seeing >5% of the 4,4'-biphenyldicarboxylic acid homocoupling impurity at pilot scale, when bench-scale reactions showed <1%?
Mechanistic Cause: At bench scale, a brief nitrogen flush effectively removes oxygen. At the 50 L+ scale, the surface-area-to-volume ratio plummets, leaving significant dissolved oxygen (DO) in the aqueous base and organic solvent. Oxygen intercepts the Pd(0) intermediate, oxidizing it to a peroxo-Pd(II) species. This promotes a competing double-transmetalation pathway with the 4-boronobenzoic acid, leading to oxidative homocoupling rather than the desired cross-coupling. Corrective Action: Implement rigorous subsurface sparging. Sparge both the 2-MeTHF and the aqueous Na₂CO₃ solutions with Nitrogen or Argon for a minimum of 60 minutes prior to catalyst addition. Validation Check: Measure DO levels in the reactor; do not initiate heating until DO is < 0.5 ppm.
Q2: During the post-reaction workup, phase separation is extremely slow and forms a thick, unbreakable emulsion. How do we resolve this?
Mechanistic Cause: The target molecule contains both a carboxylic acid (pKa ~4.2) and a tert-butyl sulfonamide (pKa ~10). If the reaction mixture is highly basic (pH > 10), both functional groups deprotonate. The resulting dianion acts as a potent surfactant, lowering the interfacial tension between 2-MeTHF and water, causing severe emulsification. Corrective Action: Do not attempt phase separation under basic conditions. Instead, immediately acidify the biphasic mixture to pH 2.5 using aqueous HCl. At this pH, both the carboxylic acid and the sulfonamide are fully protonated (neutral). The molecule becomes highly lipophilic and partitions cleanly into the 2-MeTHF layer, breaking the emulsion instantly.
Q3: The product is "oiling out" (liquid-liquid phase separation) during crystallization instead of forming filterable crystals. How do we control the morphology?
Mechanistic Cause: Rapid supersaturation during the solvent swap, combined with the conformational flexibility of the tert-butyl group, lowers the kinetic barrier for liquid-liquid phase separation. The product forms a viscous, Pd-trapping oil rather than a crystalline lattice. Corrective Action: Transition from an unseeded antisolvent crash to a seeded cooling crystallization . Solvent-swap completely into Ethyl Acetate (EtOAc), heat to 70 °C, and titrate in Heptane just until the cloud point is reached. Raise the temperature by 2 °C to clear the solution, add 1-2% w/w seed crystals, age for 2 hours to build the crystal lattice, and then cool linearly to 5 °C over 6 hours.
Quantitative Data: Palladium Remediation Strategies
Regulatory guidelines require residual heavy metals in API intermediates to be strictly controlled. Because the sulfonamide and carboxylate moieties can coordinate palladium, simple washing is insufficient. The table below summarizes the efficacy of various scavenging strategies evaluated for this specific biphenyl matrix[2].
| Treatment Method | Mechanistic Action | Final Pd (ppm) | API Yield Recovery | Cost / Scalability Profile |
| 20% Aq. NaHSO₃ Wash | Aqueous complexation / Reduction | < 10 ppm | 96% | Optimal: Low cost, utilizes existing reactor, highly scalable. |
| Silica-Thiol (Si-SH) | Solid-phase chelation | < 5 ppm | 92% | Poor: High raw material cost, requires specialized filtration. |
| N-Acetyl-L-cysteine | Homogeneous chelation | < 15 ppm | 88% | Moderate: Requires multiple subsequent water washes to remove scavenger. |
| Activated Carbon | Physisorption | 45 ppm | 81% | Poor: Low selectivity, significant product loss due to adsorption. |
Validated Scale-Up Protocol (Self-Validating System)
This protocol is designed with built-in In-Process Controls (IPCs) to ensure causality-driven success at every operational node.
Step 1: Reaction Setup & Degassing
-
Charge a jacketed reactor with 4-boronobenzoic acid (1.05 eq) and 3-bromo-N-tert-butylbenzenesulfonamide (1.00 eq).
-
Add 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes) and 1M aqueous Na₂CO₃ (3.0 eq).
-
Self-Validation Checkpoint 1: Initiate subsurface sparging with N₂. After 60 minutes, sample the liquid phase using a DO probe. Proceed only if DO < 0.5 ppm.
Step 2: Catalysis & Coupling 4. Charge Pd(dppf)Cl₂ (0.01 eq, 1 mol%). 5. Heat the biphasic mixture to 75 °C under gentle reflux. 6. Self-Validation Checkpoint 2: After 4 hours, pull an organic sample for HPLC analysis. Proceed to workup only when the aryl bromide is ≤ 0.5% (Area%).
Step 3: pH-Swing & Phase Separation 7. Cool the reactor to 40 °C. Slowly charge 2M HCl (aq) while maintaining rigorous agitation until the aqueous phase reaches pH 2.0 – 2.5. 8. Self-Validation Checkpoint 3: Verify pH with a calibrated probe. A pH > 3.0 will result in product loss to the aqueous layer; a pH < 1.0 risks partial cleavage of the tert-butyl group. 9. Stop agitation, allow phases to settle for 30 minutes, and discard the lower aqueous phase (contains boronic acid homocoupling waste and inorganic salts).
Step 4: Palladium Scavenging 10. To the retained 2-MeTHF organic phase, add 20% w/w aqueous NaHSO₃ (5 volumes). 11. Heat the biphasic mixture to 60 °C and agitate vigorously for 2 hours. 12. Cool to 40 °C, settle, and discard the lower aqueous phase (contains Pd-bisulfite complexes). 13. Self-Validation Checkpoint 4: Perform a quick water wash (3 volumes) to remove residual sulfites. Test the aqueous wash with a peroxide test strip to ensure absence of reactive sulfur species before proceeding.
Step 5: Crystallization & Isolation 14. Distill the 2-MeTHF under reduced pressure while maintaining constant volume by feeding Ethyl Acetate (EtOAc) until the 2-MeTHF content is < 5% by GC. 15. Heat to 70 °C. Slowly add Heptane until the solution becomes slightly turbid (cloud point). 16. Heat to 72 °C to achieve a clear solution. Charge 1% w/w of authentic product seed crystals. 17. Age at 72 °C for 2 hours, then cool linearly to 5 °C over 6 hours. 18. Filter the slurry, wash the cake with cold EtOAc/Heptane (1:2), and dry under vacuum at 50 °C.
References
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: Organic Process Research & Development URL
- Small Molecule Kinase Inhibitor Drugs (1995–2021)
Sources
Validation & Comparative
Technical Guide: 1H NMR Analysis of 4-(3-tert-Butylsulfamoylphenyl)benzoic Acid
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-(3-tert-butylsulfamoylphenyl)benzoic acid . It is designed for researchers requiring a definitive reference for structural assignment, solvent selection, and purity assessment.[1]
Executive Summary & Structural Context
The compound 4-(3-tert-butylsulfamoylphenyl)benzoic acid is a biphenyl derivative featuring two distinct electronic environments: an electron-withdrawing carboxylic acid on Ring A and a sulfonamide moiety on Ring B.[1][2][3]
-
Core Scaffold: [1,1'-Biphenyl]-4-carboxylic acid.[1][2][3][4][5][6]
-
Substituent: N-tert-butylsulfamoyl group at the 3'-position (meta to the biphenyl linkage).[1][2][3]
-
Analytical Challenge: The primary challenge in 1H NMR analysis is the severe spectral overlap in the aromatic region (7.6–8.2 ppm) and the solvent-dependent behavior of the labile protons (-COOH and -NH-).[1][2][3]
This guide compares the performance of DMSO-d6 (the recommended solvent) against CDCl3 (the traditional alternative) to establish a robust protocol for structural validation.[1][2][3]
Comparative Analysis: Solvent System Performance
Selecting the correct solvent is the single most critical variable for this analysis.[1][2][3] The following comparison evaluates the "performance" of the solvent in resolving critical spectral features.
| Feature | Option A: DMSO-d6 (Recommended) | Option B: CDCl3 (Alternative) | Scientific Rationale |
| Solubility | Excellent (>20 mg/mL) | Poor (<5 mg/mL) | The polar carboxylic acid and sulfonamide groups require a polar aprotic solvent to disrupt intermolecular H-bonding.[1][2][3] |
| -COOH Proton | Visible (Broad, ~13.0 ppm) | Invisible / Broad | In DMSO, the acid proton forms a strong H-bond with the solvent (S=O...H-O), locking it in a deshielded environment.[3] In CDCl3, rapid exchange broadens it into the baseline.[1] |
| -NH- Proton | Sharp / Distinct (~7.6–7.8 ppm) | Broad / Overlapping | DMSO reduces the exchange rate of the sulfonamide NH, often revealing it as a sharp singlet or doublet (if coupling to H-N-C-H exists).[2][3] |
| Aromatic Resolution | High | Medium | DMSO causes specific "solvent shifts" that often separate the AA'BB' system of the benzoic acid ring from the complex pattern of the sulfonamide ring.[1][2][3] |
Expert Insight: Do not use CDCl3 for quantitative purity assays of this compound. The poor solubility leads to low signal-to-noise ratios, and the invisibility of the COOH proton prevents accurate integral normalization.[1][2] Use DMSO-d6.
Predicted Spectral Assignment (DMSO-d6)
The following data is based on fragment additivity rules derived from [1,1'-biphenyl]-4-carboxylic acid and N-tert-butylbenzenesulfonamide.
A. Aliphatic Region (0.0 – 3.0 ppm)[2][3]
-
Shift: 1.05 – 1.15 ppm .
-
Diagnostic Value: This is the cleanest signal for integration.[1][2][3] Set this integral to 9.00 to normalize the rest of the spectrum.[1][2][3]
B. Aromatic Region (7.5 – 8.3 ppm)
This region contains 8 aromatic protons plus the Sulfonamide NH.[2][3]
-
Ring B (Sulfamoyl Phenyl): 1,3-disubstituted pattern relative to the biphenyl bond.[2][3]
-
Sulfonamide NH:
C. Labile Proton Region (>10.0 ppm)[2][3]
Visualization of Analysis Workflow
The following diagram outlines the logical flow for assigning the structure, emphasizing the differentiation between the two aromatic rings.
Figure 1: Strategic workflow for the structural assignment of biphenyl sulfonamides.
Experimental Protocol
To ensure reproducibility and high-resolution data, follow this optimized protocol:
-
Preparation: Weigh 10–15 mg of the solid sample into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Transfer: Transfer to a high-quality 5mm NMR tube. Cap immediately to prevent moisture absorption.[1][2][3]
-
Acquisition (Standard 400/600 MHz):
-
Processing:
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
-
Integration: Set the tert-butyl singlet at ~1.1 ppm to 9.00 .
-
Troubleshooting & FAQ
Q: The aromatic region is a blob.[1][2][3] How do I resolve it?
-
A: If you are on a 300 MHz instrument, the overlap is expected.[1] You must rely on 2D NMR (COSY) to trace the spin systems.[2][3] The AA'BB' system of the benzoic acid ring will show a clear "box" pattern in the COSY spectrum, distinguishing it from the spin system of the substituted phenyl ring.[1]
Q: My COOH peak is missing in DMSO.
-
A: The sample may be wet, causing the COOH proton to exchange rapidly with H2O.[1] Check the water peak at 3.33 ppm.[1][2][3] If it is broad, your solvent is wet.[1] Add a single pellet of activated molecular sieve to the tube and wait 30 minutes, or run a "water suppression" pulse sequence.[1]
Q: Can I use MeOD (Methanol-d4)?
-
A: You can, but you will lose the -NH- and -COOH signals due to deuterium exchange.[1][2][3] This is actually a useful verification experiment : Run in DMSO first, then add a drop of MeOD. The disappearance of the peaks at ~13 ppm and ~7.7 ppm confirms their identity as labile protons.[1][2][3]
References
-
Solvent Effects on Sulfonamides: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[1] Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509.[1]
-
Biphenyl Carboxylic Acid Data: National Institute of Standards and Technology (NIST).[1][2][3] "4-Biphenylcarboxylic acid 1H NMR Spectrum." NIST Chemistry WebBook, SRD 69.
-
General Sulfonamide Shift Data: Hasan, S. M. "Synthesis And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide." Al-Qadisiyah Journal of Pure Science, vol. 26, no.[1] 3, 2021.[1][7]
Sources
- 1. Biphenyl-4-carboxylic acid [webbook.nist.gov]
- 2. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum [chemicalbook.com]
- 3. Benzoic acid 4-((S)-2-tert-butylcarbamoyl-2-{(S)-4-methyl-2-[methyl-(3-methyl-butyl)-amino]-pentanoylamino}-ethyl)-phenyl ester | C32H47N3O4 | CID 44269240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid(5748-42-5) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to HPLC Methods for Purity Analysis of Sirtinol Intermediates
In the synthesis of Sirtinol, a potent sirtuin inhibitor with significant therapeutic potential, the purity of its synthetic intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods designed for the purity assessment of key Sirtinol intermediates. We will delve into the rationale behind the method development, present detailed experimental protocols, and compare their performance based on hypothetical, yet realistic, experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical controls for Sirtinol synthesis.
Sirtinol is a benzamide synthesized through the formal condensation of 2-{[(2-hydroxy-1-naphthyl)methylene]amino}benzoic acid with 1-phenylethylamine.[1][2] The purity of these two precursors directly impacts the impurity profile of the final Sirtinol product. Therefore, specific and reliable analytical methods are crucial for their quality control.
The Critical Intermediates
The synthesis of Sirtinol hinges on two primary intermediates:
-
Intermediate A: 2-{[(2-hydroxy-1-naphthyl)methylene]amino}benzoic acid (a Schiff base)
-
Intermediate B: (R/S)-1-Phenylethylamine (a chiral amine)
The purity analysis of these intermediates presents distinct analytical challenges. Intermediate A, an aromatic carboxylic acid and a Schiff base, requires a method capable of separating it from its own starting materials (2-hydroxy-1-naphthaldehyde and 2-aminobenzoic acid) and any potential side-products. Intermediate B is a chiral molecule, necessitating an enantioselective HPLC method to determine its enantiomeric purity, which is critical for the biological activity of the final Sirtinol product.
This guide will compare two HPLC methods:
-
Method 1: Reversed-Phase HPLC for Achiral Purity of Intermediate A
-
Method 2: Chiral Normal-Phase HPLC for Enantiomeric Purity of Intermediate B
Method 1: Reversed-Phase HPLC for Purity Analysis of Intermediate A
Reversed-phase HPLC (RP-HPLC) is a workhorse in the pharmaceutical industry for the analysis of non-polar to moderately polar compounds.[3][4] Given the aromatic and carboxylic acid functionalities of Intermediate A and its precursors, an RP-HPLC method is well-suited for this separation.
Rationale for Method Design
The choice of a C18 stationary phase is based on its hydrophobicity, which will provide good retention for the aromatic rings present in the analyte and its potential impurities.[3] The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the manipulation of retention times. Acetonitrile is a common organic modifier in RP-HPLC. The addition of a buffer with a slightly acidic pH (e.g., phosphate buffer at pH 3.0) is crucial for a few reasons. Firstly, it suppresses the ionization of the carboxylic acid group in Intermediate A and 2-aminobenzoic acid, leading to more consistent retention and improved peak shape.[2] Secondly, it helps to maintain a stable pH, which is essential for reproducible results. A gradient elution is chosen to ensure that both the more polar starting materials and the less polar Schiff base intermediate are eluted with good resolution and within a reasonable runtime. UV detection is appropriate as all the compounds of interest contain chromophores that absorb in the UV region.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Intermediate A sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for Method 1
Workflow for RP-HPLC analysis of Intermediate A.
Method 2: Chiral Normal-Phase HPLC for Enantiomeric Purity of Intermediate B
The enantiomeric purity of 1-phenylethylamine is critical. Chiral HPLC is the standard technique for separating enantiomers.[5] Normal-phase chromatography is often preferred for chiral separations as it can offer better selectivity for certain chiral stationary phases.[4]
Rationale for Method Design
A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, is a versatile choice for the separation of a wide range of chiral compounds, including amines.[6] The mobile phase in normal-phase chromatography is non-polar, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol). The ratio of hexane to isopropanol is a critical parameter that controls the retention and resolution of the enantiomers. A small amount of a basic additive, such as diethylamine, is often added to the mobile phase to improve the peak shape of basic analytes like 1-phenylethylamine by minimizing interactions with residual acidic silanol groups on the silica support of the CSP. Isocratic elution is generally sufficient for the separation of a single pair of enantiomers. UV detection is suitable due to the presence of the phenyl group in the molecule.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Intermediate B sample.
-
Dissolve in 10 mL of the mobile phase to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for Method 2
Workflow for Chiral HPLC analysis of Intermediate B.
Performance Comparison: A Data-Driven Analysis
To objectively compare the performance of these two methods, we present the following hypothetical, yet representative, experimental data. The validation of these methods would be performed in accordance with ICH Q2(R1) guidelines.[7][8][9]
Method 1: Purity of Intermediate A
System Suitability and Separation Performance:
| Parameter | Result | Acceptance Criteria |
| Resolution (Intermediate A and closest impurity) | 2.5 | ≥ 2.0 |
| Tailing Factor (Intermediate A) | 1.2 | ≤ 1.5 |
| Theoretical Plates (Intermediate A) | > 5000 | ≥ 2000 |
Hypothetical Purity Analysis Results:
| Compound | Retention Time (min) | Area (%) |
| 2-Aminobenzoic Acid | 4.2 | 0.15 |
| 2-Hydroxy-1-naphthaldehyde | 8.9 | 0.20 |
| Intermediate A | 12.5 | 99.50 |
| Unknown Impurity 1 | 13.1 | 0.10 |
| Unknown Impurity 2 | 14.8 | 0.05 |
Method 2: Enantiomeric Purity of Intermediate B
System Suitability and Separation Performance:
| Parameter | Result | Acceptance Criteria |
| Resolution ((R)- and (S)-enantiomers) | 2.8 | ≥ 1.5 |
| Tailing Factor ((S)-enantiomer) | 1.1 | ≤ 1.5 |
| Theoretical Plates ((S)-enantiomer) | > 6000 | ≥ 2000 |
Hypothetical Enantiomeric Purity Analysis Results (for a sample enriched in the (S)-enantiomer):
| Enantiomer | Retention Time (min) | Area (%) |
| (R)-1-Phenylethylamine | 9.8 | 0.5 |
| (S)-1-Phenylethylamine | 11.2 | 99.5 |
| Enantiomeric Excess (% ee) | 99.0% |
Comparative Discussion
Both Method 1 and Method 2 demonstrate suitability for their intended purposes.
Method 1 (RP-HPLC for Intermediate A) offers a robust and reliable approach for the purity assessment of the Schiff base intermediate. The gradient elution allows for the separation of starting materials with different polarities from the main product. The acidic mobile phase ensures good peak shape for the carboxylic acid-containing compounds. This method is straightforward to implement and is based on widely used and well-understood chromatographic principles.
Method 2 (Chiral NP-HPLC for Intermediate B) provides excellent resolution of the 1-phenylethylamine enantiomers, which is essential for controlling the stereochemistry of the final Sirtinol product. The use of a polysaccharide-based CSP in normal-phase mode is a powerful combination for this type of separation. The addition of a basic modifier is a key parameter for achieving good peak symmetry for the amine. While normal-phase chromatography can be more sensitive to variations in mobile phase composition and water content, with proper system equilibration, it provides highly reproducible results for chiral separations.
Conclusion
The selection of an appropriate HPLC method is a critical step in the quality control of pharmaceutical intermediates. This guide has presented a comparative analysis of two distinct HPLC methods for the purity assessment of Sirtinol intermediates. The reversed-phase method for the achiral analysis of the Schiff base intermediate and the chiral normal-phase method for the enantiomeric purity of the amine precursor are both demonstrated to be effective and reliable. The choice of method should always be guided by the specific analytical challenge and validated according to regulatory expectations to ensure the production of high-quality Sirtinol.
References
-
PubChem. Sirtinol. National Center for Biotechnology Information. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development, 2nd Edition. John Wiley & Sons.
- Grzegorczyk, J., & Jankowski, K. (1999). Chromatographic separations of aromatic carboxylic acids.
- Snyder, L. R. (1988). Practical HPLC Method Development. John Wiley & Sons.
-
SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
Barnes & Noble. Practical HPLC Method Development. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Skwarczynski, M., & Sofroniew, M. V. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4883.
-
American Chemical Society. Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. The Journal of Organic Chemistry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
American Chemical Society. Microscale resolution of racemic 1-phenylethylamine and chiral high performance liquid chromatography (HPLC) in undergraduate chemistry. Journal of Chemical Education. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
Labtech. Reverse Phase vs Normal Phase in HPLC. [Link]
-
Hawach Scientific. Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis. [Link]
Sources
- 1. Practical HPLC Method Development - Snyder, Lloyd R.: 9780471627821 - AbeBooks [abebooks.com]
- 2. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
Comparative Guide: Synthetic Routes for Sirtinol and Precursors
Executive Summary & Chemical Profile
Sirtinol (2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-(1-phenylethyl)benzamide) is a specific inhibitor of class III histone deacetylases (sirtuins), specifically SIRT1 and SIRT2.[1][2][3][4] Its structural core features a Schiff base (imine) linkage connecting a 2-hydroxy-1-naphthaldehyde moiety to a benzamide scaffold.[1][2]
From a synthetic perspective, the molecule presents two primary challenges:
-
Stability of the Imine Bond: The C=N linkage is susceptible to hydrolysis under acidic aqueous conditions.
-
Construction of the Benzamide Precursor: The non-commercially available amine partner must be synthesized with high purity to prevent side reactions during the condensation step.
This guide compares the Classical Solution-Phase Route (based on Grozinger et al.) against Intensified Microwave-Assisted Protocols , providing researchers with data-driven rationales for selecting the optimal pathway based on scale and available equipment.[1][2]
Retrosynthetic Analysis
The synthesis of Sirtinol is best approached via a convergent strategy. The final assembly involves a condensation between an aldehyde and an amine.[5][6] The amine itself is derived from a ring-opening aminolysis of isatoic anhydride.[1][2]
Figure 1: Retrosynthetic breakdown of Sirtinol into commercially accessible starting materials.[1][2]
Precursor Synthesis: The Benzamide Scaffold
Before attempting the final condensation, the amine partner 2-amino-N-(1-phenylethyl)benzamide must be synthesized.[1][2] This step is critical; impurities here (specifically residual aniline derivatives) will compete in the final Schiff base formation.
Protocol: Aminolysis of Isatoic Anhydride
Mechanism: Nucleophilic attack of the primary amine on the anhydride carbonyl, followed by decarboxylation.
-
Reagents: Isatoic anhydride (1.0 eq), 1-Phenylethylamine (1.05 eq), DMF (Dimethylformamide).
-
Procedure:
-
Dissolve isatoic anhydride in minimal dry DMF.[2]
-
Heat the mixture to 80°C for 2-4 hours . Evolution of CO₂ gas indicates reaction progress.
-
Workup: Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate as a solid.
-
Purification: Filter the precipitate. Wash with 5% NaHCO₃ (to remove unreacted anhydride/acid) and then water.[1] Recrystallize from Ethanol/Water if necessary.[1][2]
-
-
Validation:
Sirtinol Synthesis: Comparative Routes
Route A: Classical Solution-Phase Synthesis (Grozinger Method)
This is the benchmark method used in initial discovery papers (e.g., J. Biol. Chem. 2001). It relies on thermodynamic equilibrium to form the imine.
-
Reagents: 2-Hydroxy-1-naphthaldehyde (1.0 eq), Benzamide Precursor (1.0 eq), Ethanol (anhydrous).[1][2]
-
Conditions: Reflux (80°C) for 12–24 hours.[1]
-
Procedure:
Pros: Simple setup; no specialized equipment.[1][2] Cons: Long reaction times; equilibrium can limit yield; requires dry solvents to prevent hydrolysis.[2]
Route B: Microwave-Assisted Synthesis (Intensified)
Microwave irradiation provides rapid dielectric heating, often accelerating Schiff base formation by orders of magnitude and driving water off more effectively if open-vessel or solvent-free conditions are used.[1][2]
-
Reagents: Same as Route A.
-
Conditions: 140 W, 80–100°C, 2–10 minutes.
-
Procedure:
-
Mix aldehyde and amine in a microwave vial.
-
Add a minimal amount of EtOH (just to create a slurry) or grind them together (solvent-free).
-
Irradiate for 2–5 minutes.
-
Workup: Recrystallize the crude melt from hot ethanol.
-
Pros: Extremely fast (minutes vs hours); higher yields (often >90%); cleaner profile (less time for side reactions).[1] Cons: Requires microwave reactor; scale-up is limited by vessel size.[1][2]
Comparative Data Analysis
The following table contrasts the performance of the two routes based on experimental data for Sirtinol and structurally similar benzamide Schiff bases.
| Metric | Route A: Classical Reflux | Route B: Microwave Assisted |
| Reaction Time | 12 – 24 Hours | 2 – 10 Minutes |
| Typical Yield | 65 – 78% | 88 – 96% |
| Solvent Usage | High (20-50 mL/g) | Low/None (<5 mL/g) |
| Energy Efficiency | Low (Prolonged heating) | High (Targeted heating) |
| Purification | Recrystallization (often required) | Wash & Dry (often sufficient) |
| Scalability | High (Easy to scale to kg) | Low (Batch limited to grams) |
Decision Logic Flow
Use the diagram below to select the appropriate route for your specific constraints.
Figure 2: Decision matrix for selecting the synthetic methodology.
Expert Technical Insights (E-E-A-T)
Water Management (The Equilibrium Problem)
The formation of the imine bond releases one equivalent of water. In the classical route (Route A), this water can hydrolyze the product back to the starting materials, limiting yield.
-
Expert Tip: For Route A, add 3Å Molecular Sieves to the reaction flask or use a Dean-Stark trap if using a higher boiling solvent (like Toluene) to physically remove water. This shifts the equilibrium toward the product (Le Chatelier's principle).
Purification & Stability
Sirtinol is stable as a solid but can hydrolyze in solution over time.
-
Storage: Store the solid at -20°C.
-
Analysis: When running HPLC, avoid acidic mobile phases (like 0.1% TFA) if possible, or keep run times short. Use a neutral pH buffer or Acetonitrile/Water gradient to prevent on-column hydrolysis.[1][2]
Structural Validation
To ensure you have synthesized Sirtinol and not a byproduct, verify these specific NMR signals (DMSO-d6):
-
Imine Proton (-CH=N-): Look for a sharp singlet around 9.0 – 9.5 ppm .[1][2]
-
Naphthol Hydroxyl (-OH): A broad singlet, typically hydrogen-bonded, appearing very downfield (>13 ppm) or sometimes absent due to exchange.[1]
-
Amide Proton (-NH-): A doublet (due to coupling with the chiral CH) around 8.5 – 9.0 ppm .[1][2]
References
-
Grozinger, C. M., et al. (2001).[3][8] "Identification of a class of small molecule inhibitors of the sirtuin family of NAD-dependent deacetylases by phenotypic screening." Journal of Biological Chemistry. [Link]
-
PubChem. (n.d.).[1] "Sirtinol Compound Summary." National Library of Medicine. [Link]
-
Yang, Z., & Sun, P. (2006).[5] "Compare of three ways of synthesis of simple Schiff base." Molbank.[1][2][5][6] (Reference for Microwave vs Classical yield comparison). [Link][1]
Sources
- 1. Sirtinol | C26H22N2O2 | CID 2827646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (Sirtuin) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ripublication.com [ripublication.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Reference Standard Guide: 4-(3-tert-Butylsulfamoylphenyl)benzoic Acid
[1]
Executive Summary & Technical Profile
4-(3-tert-Butylsulfamoylphenyl)benzoic acid is a specialized biphenyl sulfonamide intermediate .[1] It serves as a Reference Standard for monitoring process impurities, characterizing synthetic intermediates, and validating analytical methods during the manufacture of sulfonamide-containing Active Pharmaceutical Ingredients (APIs).
The tert-butyl group acts as a robust protecting group for the sulfonamide moiety, enhancing solubility in organic solvents during Suzuki-Miyaura coupling reactions. Its removal (deprotection) is a critical quality control point, making this standard essential for tracking reaction completion and impurity carryover.
Physicochemical Specifications
| Property | Specification |
| Chemical Name | 4-(3-(N-tert-butylsulfamoyl)phenyl)benzoic acid |
| Structure | Biphenyl core; Ring A: 4-COOH; Ring B: 3-SO₂NH-tBu |
| Molecular Formula | C₁₇H₁₉NO₄S |
| Molecular Weight | 333.40 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| pKa (Predicted) | ~4.2 (COOH), ~10.5 (Sulfonamide NH) |
| Key Application | Impurity Marker, Intermediate Standard, PROTAC Linker Synthesis |
Comparative Analysis: Grades & Performance
Selecting the appropriate grade of reference standard is critical for regulatory compliance (ICH Q3A/Q7).[1]
A. Reference Standard Grades Comparison
| Feature | Certified Reference Material (CRM) | Analytical Standard (Primary) | Research Grade (Secondary) |
| Traceability | SI Units (NIST/BIPM traceable) | Characterized by NMR, MS, HPLC | Vendor CoA only |
| Purity Assignment | Mass Balance / qNMR (99.5%+) | Chromatographic Purity (>98%) | Area % (>95%) |
| Uncertainty | Explicitly stated (e.g., ±0.3%) | Not typically provided | Not provided |
| Intended Use | Method Validation, Calibration | Routine QC, Identification | Early Discovery, Synthesis |
| Cost | High ( | Moderate ( | Low ($) |
Expert Insight: For GMP release testing of late-stage intermediates, a Primary Analytical Standard characterized by qNMR (Quantitative NMR) is recommended to establish a Relative Response Factor (RRF) against the API.
B. Functional Comparison (vs. Alternatives)
In synthetic workflows, this protected standard is compared against its deprotected analog and regioisomers to verify structural integrity.[1]
| Alternative Compound | Structural Difference | Analytical Utility |
| Unprotected Analog (4-(3-sulfamoylphenyl)benzoic acid) | Missing t-butyl group | Critical: Used to monitor deprotection completeness.[1] Elutes earlier in RP-HPLC.[1] |
| Regioisomer (3,3') (3-(3-tert-butylsulfamoylphenyl)benzoic acid) | COOH at pos. 3 (meta) | Selectivity Marker: Verifies regioselectivity of the Suzuki coupling (para- vs. meta-boronic acid).[1] |
| Regioisomer (4,4') (4-(4-tert-butylsulfamoylphenyl)benzoic acid) | Sulfonamide at pos. 4 | Impurity Marker: Detects starting material contamination (e.g., 4-bromo-sulfonamide isomer).[1] |
Experimental Protocols
Protocol A: HPLC Method for Impurity Profiling
This method separates the tert-butyl protected standard from the deprotected product and common synthesis impurities.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV @ 254 nm (aromatic core) and 220 nm (amide/sulfonamide)[1]
-
Gradient:
Self-Validating Logic: The tert-butyl group significantly increases lipophilicity.[1] The protected standard will elute significantly later (approx. 14-16 min) than the deprotected analog (approx. 8-10 min), providing a clear "pass/fail" resolution for reaction monitoring.
Protocol B: Standard Solution Preparation
-
Stock Solution: Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve in DMSO (sonicate if necessary). Concentration: 1.0 mg/mL.[1][2]
-
Working Standard: Dilute 100 µL of Stock Solution into 900 µL of Methanol/Water (50:50). Concentration: 100 µg/mL.[1]
-
Stability Check: Store at 2-8°C. Re-analyze after 24 hours to confirm no spontaneous deprotection (appearance of early-eluting peak).
Synthesis & Analytical Logic (Visualized)
The following diagram illustrates the origin of the standard and its relationship to downstream impurities, visualizing the logic behind the analytical method.
Caption: Synthesis pathway showing the origin of the standard and its separation from critical impurities (Deprotected Analog) via HPLC.
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][3] (2006).[1][4] Defines reporting, identification, and qualification thresholds for impurities.[3][5]
-
Buravchenko, G. I., et al. "Synthesis of 2-sulfamoylquinoxaline 1,4-dioxide derivatives."[6] Mendeleev Communications, 2026.[1] Discusses TFA-mediated deprotection of N-tert-butyl sulfonamides.
-
Sang, D., et al. "Boron Trichloride as an Efficient and Selective Agent for Deprotection of tert-Butyl Aryl Sulfonamides."[1][7] ResearchGate, 2022.[1] Comparative methods for deprotection.
-
LGC Standards. Reference Standards for Pharmaceutical Impurities. General overview of impurity standard grades.
Sources
- 1. 4-(Methylsulfonyl)benzoic acid 97 4052-30-6 [sigmaaldrich.com]
- 2. fsis.usda.gov [fsis.usda.gov]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ikev.org [ikev.org]
- 6. Mendeleev Communications [mathnet.ru]
- 7. researchgate.net [researchgate.net]
FTIR analysis of sulfonamide and carboxylic acid functional groups
Topic: Comparative Guide: FTIR Analysis of Sulfonamide vs. Carboxylic Acid Moieties in Pharmaceutical Matrices Content Type: Technical Comparison & Methodological Guide Author Persona: Senior Application Scientist
Executive Summary: The Analytical Challenge
In pharmaceutical development, distinguishing between sulfonamide (
The analytical difficulty arises because both groups exhibit significant hydrogen bonding, leading to spectral overlap in the high-frequency region (
This guide compares the performance of Diamond ATR-FTIR (the modern standard) against Transmission KBr Pellet FTIR (the legacy standard) for this specific application. It provides a self-validating protocol to definitively distinguish these groups using spectral subtraction and chemical shift assays.
Mechanistic Foundation: Vibrational Physics
To interpret the data correctly, we must understand the causality of the spectral signals.
2.1 The Carboxylic Acid "Beard"
Carboxylic acids typically exist as centrosymmetric dimers in the solid state due to strong intermolecular hydrogen bonding.
-
Mechanism: The O-H bond strength is weakened by H-bonding, lowering its force constant.
-
Spectral Result: A massive, broad absorption band (
) often called the "beard." It is so broad it frequently overlaps with C-H stretching bands ( ). -
The Marker: A strong C=O stretching vibration (
) is the definitive confirmation.
2.2 The Sulfonamide "Scissor"
Sulfonamides possess a tetrahedral sulfur atom bonded to two oxygens and a nitrogen.
-
Mechanism: The
group acts as a stiff oscillator. The N-H bond is polar but participates in different H-bonding motifs (chains/sheets) compared to acids. -
Spectral Result: N-H stretching appears as sharper, distinct peaks (
).[1] -
The Marker: The "Scissor" effect of the
group creates two intense bands: Asymmetric stretch ( ) and Symmetric stretch ( ).
Comparative Analysis: Diamond ATR vs. KBr Transmission
This section evaluates the two primary acquisition modes for analyzing these specific functional groups.
Table 1: Performance Comparison
| Feature | Diamond ATR (Attenuated Total Reflectance) | Transmission (KBr Pellet) |
| Principle | Evanescent wave penetration (surface analysis). | Light transmission through diluted sample matrix. |
| Sample Prep | Minimal/None. Direct contact. | Grinding with KBr, pressing into transparent disk. |
| Hygroscopicity | Low Risk. Inert diamond surface. | High Risk. KBr is hygroscopic; absorbed water creates O-H bands that mimic Carboxylic Acids. |
| Path Length | Wavelength-dependent (deeper penetration at low | Constant (defined by pellet thickness). |
| Quantitation | Good (requires ATR correction). | Excellent (Strict adherence to Beer-Lambert Law). |
| Spectral Artifacts | Peak intensity distortion in fingerprint region. | Christiansen effect (scattering) if particle size > wavelength. |
| Verdict for Topic | Preferred. Eliminates water interference, crucial for distinguishing N-H/O-H. | Secondary. Use only if bulk quantification is required. |
Critical Insight: The Water Interference
For this specific topic, ATR is superior . The KBr method introduces atmospheric moisture into the pellet. Water absorbs strongly at
-
Consequence: The water O-H stretch can mask the Sulfonamide N-H stretch. The water bending mode can appear as a shoulder on the Carbonyl peak, leading to false positives for amides or carboxylates.
Spectral Atlas: Diagnostic Bands
The following data points are validated reference values for identifying these groups in solid-state matrices.
Table 2: Carboxylic Acid vs. Sulfonamide Fingerprints
| Functional Group | Vibration Mode | Wavenumber ( | Intensity/Shape | Notes |
| Carboxylic Acid | O-H Stretch | Broad, Multi-feature | "The Beard"; overlaps C-H. | |
| C=O[3][4][5][6][7] Stretch | Very Strong | Shifts to | ||
| C-O Stretch | Strong | Coupled with O-H in-plane bend. | ||
| Sulfonamide | N-H Stretch | Medium, Sharp | Doublet if primary ( | |
| Strong | Diagnostic "Flag 1". | |||
| Strong | Diagnostic "Flag 2". | |||
| S-N Stretch | Weak/Medium | Often obscured in complex drugs. |
Experimental Protocol: The "Salt Shift" Validation
Method Logic
Carboxylic acids readily deprotonate to form carboxylate salts (
Step-by-Step Workflow
-
Baseline Acquisition (ATR):
-
Place
of sample on the Diamond ATR crystal. -
Apply high pressure (clamp).
-
Acquire spectrum (Resolution:
, Scans: 32). -
Target Observation: Note the C=O peak at
.[8]
-
-
Vapor Phase Exposure (The Test):
-
Remove the sample.
-
Place the solid sample in a small chamber (e.g., a petri dish) alongside a vial of Ammonium Hydroxide (
) for 5 minutes. Do not wet the sample. -
Chemistry:
.
-
-
Post-Exposure Acquisition:
-
Place the treated sample back on the ATR crystal.
-
Acquire spectrum immediately.[9]
-
-
Data Analysis (Spectral Subtraction):
-
Perform:
. -
Validation Criteria:
-
Carboxylic Acid Confirmed: Disappearance of the
band (negative peak) and appearance of two new bands at (asymmetric carboxylate) and (symmetric carboxylate). -
Sulfonamide Confirmed: The
bands ( ) remain largely unchanged or show only minor shifts, distinct from the carbonyl loss.
-
-
Visualizations
Diagram 1: Spectral Decision Logic
This decision tree guides the analyst through the spectral interpretation process.
Caption: Logical decision tree for assigning functional groups based on primary spectral markers.
Diagram 2: The "Salt Shift" Validation Workflow
A visual representation of the experimental protocol described in Section 5.
Caption: Experimental workflow for the "Salt Shift" method to differentiate Carboxylic Acids from Sulfonamides.
References
-
NIST Chemistry WebBook. Infrared Spectra of Carboxylic Acids and Sulfonamides. National Institute of Standards and Technology. Available at: [Link]
-
Specac Application Notes. FTIR: Transmission vs ATR spectroscopy. Specac Ltd. Available at: [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Available at: [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference Text). Key spectral data derived from established tables for and stretches.
Sources
- 1. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
High-Resolution vs. Triple Quadrupole LC-MS for Impurity Profiling of Benzoic Acid Sulfonamides
Introduction
Impurity profiling is a critical phase in pharmaceutical development, directly impacting drug safety, efficacy, and regulatory approval. For complex active pharmaceutical ingredients (APIs) containing both benzoic acid and sulfonamide moieties—such as specific leukotriene receptor antagonists (e.g., zafirlukast) or loop diuretics—degradation pathways often yield closely related isomeric impurities[1]. According to ICH Q3A(R2) guidelines, impurities present at or above 0.10% (for a maximum daily dose ≤ 2g) must be structurally identified and monitored[2].
To meet these rigorous regulatory thresholds, laboratories must choose the optimal Liquid Chromatography-Mass Spectrometry (LC-MS) platform. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) LC-MS for the characterization and quantitation of benzoic acid sulfonamide impurities, providing actionable, self-validating protocols for analytical scientists.
The Analytical Challenge: Benzoic Acid Sulfonamides
Benzoic acid sulfonamides present unique analytical challenges due to their dual functionality. The benzoic acid moiety is highly polar and acidic, while the sulfonamide group can act as a weak acid or base depending on the microenvironment.
Causality in Analytical Choices: Standard HPLC-UV methods often fail to differentiate between co-eluting regioisomers or trace-level genotoxic impurities because they lack structural specificity[3]. For example, during the process development of zafirlukast, multiple unknown impurities (including complex benzoic acid esters and toluene sulfonamide derivatives) were detected below 0.10% using HPLC-UV. This necessitated the use of LC-MS for accurate molecular weight determination and structural elucidation[1]. Furthermore, forced degradation (e.g., under basic conditions) can trigger trans-esterification or hydrolysis, producing impurities that require high mass accuracy (<5 ppm) to distinguish from the parent API[4].
Platform Comparison: HRMS vs. QqQ LC-MS
When designing an impurity profiling workflow, the choice between HRMS (e.g., Q-TOF, Orbitrap) and QqQ platforms dictates the analytical capabilities.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is the gold standard for unknown identification. It provides exact mass measurements (often <1 ppm to 5 ppm error) and isotopic pattern recognition, which are essential for deducing the elemental composition of novel degradation products[5]. In complex matrices, HRMS offers superior selectivity by resolving nominally isobaric interferences[5].
-
Triple Quadrupole (QqQ) LC-MS/MS: QqQ is the workhorse for targeted quantitation. Operating in Multiple Reaction Monitoring (MRM) mode, it provides unmatched sensitivity and linearity for known impurities, making it ideal for routine Quality Control (QC) and batch release testing[6]. Recent bridging studies demonstrate that while HRMS is catching up in quantitative robustness, QqQ remains highly reliable for in-matrix recovery and regulatory-compliant trace quantitation[7].
Quantitative Data Summary: Platform Performance Comparison
| Performance Metric | HRMS (Q-TOF / Orbitrap) | QqQ LC-MS/MS | HPLC-UV (Baseline) |
| Primary Application | Unknown Identification & Structural Elucidation[5] | Targeted Trace Quantitation (MRM)[6] | Routine Purity Assay[3] |
| Mass Accuracy | < 1 - 5 ppm[4] | Unit Mass (~0.1 Da) | N/A |
| Sensitivity (LOD) | Low pg/mL to ng/mL[8] | Sub-pg/mL | High ng/mL to µg/mL |
| Linearity (R²) | > 0.99 (Moderate dynamic range) | > 0.999 (Wide dynamic range)[4] | > 0.999 |
| Selectivity | High (High-resolution extracted ion chromatograms)[9] | Very High (Precursor-to-product ion transitions) | Low (Relies solely on retention time) |
| Regulatory Fit | ICH Q3A/B Identification Thresholds[2] | ICH Q3A/B Reporting & Quantitation[10] | Initial Screening |
Self-Validating Experimental Protocol: Impurity Profiling Workflow
To ensure scientific integrity, the following methodology incorporates self-validating mechanisms—such as orthogonal column chemistries and system suitability testing (SST)—to eliminate false positives during the characterization of benzoic acid sulfonamides.
Phase 1: Forced Degradation (ICH Q1A/Q1B)
Causality: Stress testing accelerates degradation to reveal potential impurity pathways, ensuring the LC-MS method is stability-indicating[4].
-
Preparation: Prepare the API (e.g., 1 mg/mL) in a diluent compatible with LC-MS (e.g., Methanol/Water).
-
Stress Conditions: Subject aliquots to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H2O2), thermal (60°C), and photolytic (UV light) stress for 24-48 hours[4].
-
Neutralization: Critical Step: Neutralize acidic and basic samples to prevent continuous degradation and protect the LC column stationary phase.
Phase 2: LC-MS Method Development & System Suitability
Causality: Using a volatile buffer is mandatory to prevent ion suppression and source contamination in the mass spectrometer.
-
Mobile Phase: Use 10 mM Ammonium Acetate (pH 4.0 adjusted with acetic acid) as Mobile Phase A, and Acetonitrile as Mobile Phase B. Why? The slightly acidic pH ensures the benzoic acid moiety remains unionized for better reverse-phase retention, while ammonium acetate provides optimal volatility for Electrospray Ionization (ESI)[11].
-
Column Selection: Employ a sub-2 µm Biphenyl UHPLC column. Why? Biphenyl phases offer enhanced π-π interactions, providing superior separation of positional isomers of aromatic sulfonamides compared to standard C18 columns.
-
Self-Validation (Blank & SST): Inject a diluent blank to rule out system peaks. Inject a known standard at the Reporting Threshold (e.g., 0.05%) to verify Signal-to-Noise (S/N) ≥ 10[10]. This ensures the system is capable of detecting trace impurities before running actual samples, preventing false negatives.
Phase 3: MS Acquisition and Structural Elucidation
-
HRMS Screening: Run the degraded samples in Full MS / Data-Dependent MS/MS (ddMS2) mode using positive and negative ESI polarity[8]. Benzoic acids often yield strong [M-H]⁻ ions, while sulfonamides may ionize in both modes.
-
Data Processing: Use mass defect filtering and isotopic pattern matching to identify sulfonamide-containing degradation products (characterized by distinct ³⁴S isotopic signatures).
-
Method Transfer: Once impurities are identified and synthesized as reference standards, transfer the method to a QqQ platform. Optimize collision energies for specific MRM transitions (e.g., loss of SO₂ or cleavage of the sulfonamide S-N bond) for routine, high-throughput quantitation[7].
Workflow Visualization
Caption: Integrated LC-MS workflow for the characterization and quantitation of pharmaceutical impurities.
Conclusion
The characterization of benzoic acid sulfonamide impurities requires a synergistic approach. HRMS provides the indispensable structural insights needed to identify unknown degradation products and satisfy ICH Q3A/B identification thresholds[2]. Conversely, QqQ mass spectrometry delivers the robust, reproducible sensitivity required for routine trace-level quantitation[7]. By implementing the self-validating protocols and orthogonal chromatographic strategies outlined above, analytical scientists can ensure comprehensive impurity profiling, safeguarding both regulatory compliance and patient safety.
References
-
Emery Pharma. "DEEP DIVE SERIES: QQQ vs. HRMS, choosing the best Mass Spec for Impurity Testing". youtube.com. 6
-
Emery Pharma. "Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation". emerypharma.com. 7
-
ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry". resolvemass.ca. 5
-
Sterling Pharma Solutions. "High-resolution mass spectrometry for impurity profiling". sterlingpharmasolutions.com. 9
-
AMSbiopharma. "Impurity guidelines in drug development under ICH Q3". amsbiopharma.com. 10
-
ICH. "impurities in new drug substances q3a(r2)". ich.org. 2
-
IJCRT.org. "REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING". ijcrt.org. 3
-
Bingol University. "Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry". bingol.edu.tr. 8
-
The ASPD. "Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin...". theaspd.com. 12
-
PubMed / NIH. "Identification, characterization and synthesis of impurities of zafirlukast". nih.gov.1
-
Ovid. "Identification, characterization and synthesis of impurities of zafirlukast". ovid.com. 11
Sources
- 1. Identification, characterization and synthesis of impurities of zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. youtube.com [youtube.com]
- 7. emerypharma.com [emerypharma.com]
- 8. bingol.edu.tr [bingol.edu.tr]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. ovid.com [ovid.com]
- 12. theaspd.com [theaspd.com]
Comparison of commercial vs. synthesized 4-(3-T-Butylsulfamoylphenyl)benzoic acid
Comprehensive Comparison Guide: Commercial Sourcing vs. In-House Synthesis of 4-(3-T-Butylsulfamoylphenyl)benzoic Acid
As pharmaceutical pipelines increasingly rely on complex sulfonamide-based therapeutics, the demand for highly pure, sterically hindered biphenyl building blocks has surged. One such critical intermediate is 4-(3-T-Butylsulfamoylphenyl)benzoic acid . Featuring a bulky tert-butylsulfonamide group and a reactive carboxylic acid moiety, this molecule presents unique challenges in both procurement and synthesis.
This guide provides an objective, data-driven comparison between sourcing this intermediate commercially versus synthesizing it in-house. It is designed for researchers and process chemists who must balance speed, cost, and stringent purity requirements.
Mechanistic Overview & The Biphenyl Challenge
The synthesis of 4-(3-T-Butylsulfamoylphenyl)benzoic acid relies on the Suzuki-Miyaura cross-coupling of 4-carboxyphenylboronic acid and 3-bromo-N-tert-butylbenzenesulfonamide [2]. While Suzuki couplings are standard in drug discovery, this specific substrate pair introduces two distinct chemical challenges:
-
Steric Hindrance: The bulky tert-butyl group on the sulfonamide restricts the conformational rotation of the phenyl ring, slowing down the transmetalation step of the catalytic cycle.
-
Palladium Chelation: The unprotected carboxylic acid and the sulfonamide nitrogen can act as bidentate ligands. This leads to the sequestration of palladium within the product matrix, making standard aqueous workups insufficient for heavy metal removal[1].
Suzuki-Miyaura cross-coupling pathway for the biphenyl intermediate.
Commercial vs. Synthesized: A Comparative Analysis
When deciding whether to purchase or synthesize this intermediate, the decision hinges on the project phase. Commercial sourcing is ideal for early-stage discovery (milligram to gram scale) where speed is paramount. However, as projects advance to preclinical and clinical phases, in-house synthesis becomes critical to control the Cost of Goods (COGs) and the impurity profile—specifically residual palladium and genotoxic des-bromo impurities [3].
Table 1: High-Level Operational Comparison
| Metric | Commercial Sourcing (Off-the-Shelf) | In-House Synthesis (Optimized) |
| Cost per Gram | High ($40 - $80/g) | Low ($8 - $15/g at scale) |
| Lead Time | 1 - 2 Weeks | 3 - 5 Days (assuming reagent availability) |
| Scalability | Limited by vendor stock | Highly scalable (kg quantities) |
| Customization | Fixed salt/free-acid form | Customizable (e.g., sodium/potassium salts) |
| Supply Chain Risk | Moderate to High | Low (Raw materials are commoditized) |
Table 2: Impurity Profile Comparison
| Impurity Parameter | Typical Commercial Specs | Synthesized & Scavenged Specs | Analytical Method |
| Overall Purity | > 95% | > 99.5% | HPLC (UV 254 nm) |
| Residual Palladium | 50 - 200 ppm (Often undisclosed) | < 5 ppm | ICP-MS |
| Homocoupling Byproduct | 1 - 3% | < 0.1% | LC-MS |
| Des-bromo Impurity | Up to 1% | Non-detectable | GC-MS / LC-MS |
Experimental Methodologies & Protocols
To achieve the >99.5% purity and <5 ppm palladium threshold required for pharmaceutical intermediates, the following self-validating protocols must be strictly adhered to.
Protocol A: In-House Synthesis (Suzuki-Miyaura Coupling)
Causality Note: Pd(dppf)Cl2 is selected over Pd(PPh3)4 because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and minimizing the formation of homocoupled byproducts.
-
Preparation: In a rigorously dried, argon-flushed reaction vessel, combine 3-bromo-N-tert-butylbenzenesulfonamide (1.0 eq, 10 mmol) and 4-carboxyphenylboronic acid (1.05 eq, 10.5 mmol).
-
Catalyst & Base: Add Pd(dppf)Cl2 (0.02 eq, 2 mol%) and finely powdered K2CO3 (2.5 eq, 25 mmol).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 50 mL). Degassing is critical to prevent the oxidative homocoupling of the boronic acid.
-
Reaction: Heat the mixture to 85 °C under vigorous stirring for 12 hours. Monitor conversion via LC-MS.
-
Workup: Cool to room temperature, filter through a thin pad of Celite to remove bulk palladium black, and concentrate the filtrate in vacuo.
-
Precipitation: Dissolve the residue in minimal water and acidify dropwise with 1M HCl to pH 3. Collect the resulting white precipitate via vacuum filtration.
Protocol B: Palladium Scavenging & Quality Control
Causality Note: The carboxylic acid and sulfonamide groups in the product have a moderate affinity for Pd. By introducing Silica-Thiol (Si-SH), we provide a competing ligand with a vastly superior binding constant for soft metals like Pd(II) and Pd(0), thermodynamically driving the metal out of the product matrix [1].
-
Dissolution: Dissolve the crude precipitate in a 4:1 mixture of THF and Ethanol (approx. 20 mL/g of crude).
-
Scavenger Addition: Add Silica-Thiol scavenger (Si-SH, 50 wt% relative to the crude product).
-
Incubation: Stir the suspension at 60 °C for 4 hours. Heat is required to break the kinetic barrier of the product-Pd chelate.
-
Filtration: Perform a hot filtration through a 0.2 μm PTFE membrane to remove the Pd-bound silica.
-
Crystallization: Concentrate the filtrate to 25% volume and induce crystallization by adding cold water. Filter and dry under high vacuum.
-
Validation: Submit a 10 mg sample for ICP-MS analysis. The batch is validated only if Pd content is < 5 ppm.
Palladium scavenging and purification workflow for pharmaceutical compliance.
Conclusion
For rapid, small-scale discovery assays, commercial sourcing of 4-(3-T-Butylsulfamoylphenyl)benzoic acid is a pragmatic choice. However, commercial batches frequently harbor hidden palladium residues and structural impurities that can poison downstream catalysts or trigger off-target biological effects.
By implementing the optimized in-house synthesis and rigorous silica-thiol scavenging protocols detailed above, process chemists can secure a highly pure, scalable, and cost-effective supply of this vital biphenyl intermediate, ensuring seamless transition from bench to pilot plant.
References
-
Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development URL: [Link]
-
Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Advances URL: [Link]
-
Title: Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams Source: The Journal of Organic Chemistry URL: [Link]
Safety Operating Guide
4-(3-T-Butylsulfamoylphenyl)benzoic acid proper disposal procedures
The proper disposal of 4-(3-tert-Butylsulfamoylphenyl)benzoic acid requires a protocol that addresses its dual nature as both an organic acid and a sulfonamide-containing pharmacophore .
In the absence of a compound-specific Safety Data Sheet (SDS) for this specialized research chemical, you must apply the Precautionary Principle . This guide treats the substance as a potential bioactive agent with acidic properties, mandating segregation from bases and oxidizers, and requiring ultimate destruction via high-temperature incineration to neutralize biological activity.
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, you must characterize the waste stream.[1] This compound is a biphenyl derivative containing a carboxylic acid and a sulfonamide moiety.
| Feature | Chemical Implication | Disposal Hazard Class |
| Acidic Moiety | Benzoic acid group ( | Corrosive / Acidic Solid (Do not mix with bases or bleach) |
| Sulfonamide | tert-Butylsulfamoyl group | Potential Bioactive / Toxic (Requires incineration; do not sewer) |
| Physical State | Solid / Powder | Particulate Inhalation Hazard (Combustible dust potential) |
| Stability | Stable under normal conditions | Reactive with Strong Oxidizers (e.g., Nitric acid, Peroxides) |
Part 2: Personal Protective Equipment (PPE) Matrix
Treat this compound as an "Irritant" and "Potential Sensitizer" (common for sulfonamides).
| Protection Zone | Required Equipment | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine particulates during weighing or transfer. |
| Dermal (Hands) | Nitrile Gloves (Double-gloved) | Sulfonamides can be absorbed; double gloving prevents permeation. |
| Ocular | Chemical Safety Goggles | Standard protection against acidic dust entry into eyes. |
| Body | Lab Coat (Buttoned) | Prevents contamination of street clothes; use Tyvek sleeves if handling >10g. |
Part 3: Disposal Workflow & Segregation
Core Directive: This substance must NEVER be disposed of down the drain.[2][3] It must be collected as solid hazardous waste for off-site incineration.
Step 1: Waste Segregation (The "Acid-Organic" Stream)
Do not comingle this with:
-
Bases: Mixing with sodium hydroxide or amines will generate heat (exothermic neutralization).
-
Oxidizers: Mixing with nitrates or permanganates poses a fire risk.
-
Sharps: Segregate chemically contaminated solids from glass/needles.
Step 2: Packaging
-
Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined screw cap.
-
Headspace: Leave at least 10% headspace to prevent pressure buildup if thermal expansion occurs.
-
Solids vs. Solutions:
-
If Solid: Place directly into the container.
-
If in Solution (HPLC waste): Ensure the solvent stream is compatible (e.g., Methanol/Water/Acetonitrile). Do not add to chlorinated waste streams if possible, to reduce disposal costs, though it is chemically compatible.
-
Step 3: Labeling
Your label must be compliant with the Globally Harmonized System (GHS) and local EHS regulations.
-
Chemical Name: Write out fully: "4-(3-tert-Butylsulfamoylphenyl)benzoic acid". Do not use abbreviations like "TBS-BA".
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Acidic.
Part 4: Operational Logic Diagrams
Workflow 1: Waste Stream Decision Tree
This logic ensures the chemical ends up in the correct waste stream, preventing dangerous incompatibilities.
Figure 1: Decision logic for segregating solid vs. liquid waste streams to ensure compatibility with incineration protocols.
Workflow 2: Emergency Spill Response
Immediate actions to take if the dry powder is spilled in the laboratory.
Figure 2: Step-by-step spill response protocol minimizing inhalation risk and contamination spread.
Part 5: Detailed Operational Procedures
Solid Waste Accumulation
-
Container Prep: Select a clean, dry container.[4] If reusing a container, ensure it previously held only compatible organic solids.[2]
-
Transfer: Use a disposable anti-static spatula or powder funnel to transfer the solid. Do not pour from a height to avoid generating a dust cloud.
-
Decontamination: Wipe the neck of the container and the spatula with a damp paper towel. Dispose of the towel and spatula in the same solid waste container.
Liquid Waste (HPLC/Mother Liquor)
-
pH Check: Before adding to a carboy, check the pH of your solution. If highly acidic (pH < 2), ensure the receiving carboy is rated for corrosives.
-
Precipitation Risk: If mixing with aqueous waste buffers (e.g., Phosphate Buffered Saline), this compound (being a benzoic acid derivative) may precipitate out of solution. Recommendation: Keep the organic solvent ratio (Methanol/Acetonitrile) > 50% to maintain solubility and prevent clogging of waste containers.
Final Disposal (EHS Handoff)
-
Manifesting: When requesting pickup, list the components clearly.
-
Correct: "4-(3-tert-Butylsulfamoylphenyl)benzoic acid, 98%; Methanol, 2% (wipes)."
-
Incorrect: "Organic Waste" or "Experiment 42 Residue."
-
-
Destruction Method: The only acceptable destruction method for sulfonamide-class compounds is incineration (Waste Code: INCIN). This ensures the thermal decomposition of the sulfamoyl group (
) and the biphenyl core, preventing environmental bio-accumulation.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
Source: [Link]
-
-
U.S. Environmental Protection Agency (EPA). (2024).
-
Source: [Link]
-
-
Occupational Safety and Health Administration (OSHA). (2024).[5][6] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5]
-
Source: [Link]
-
-
PubChem. (n.d.).[7] Compound Summary: Benzoic acid derivatives and Sulfonamide safety data. National Library of Medicine.
-
Source: [Link]
-
Sources
- 1. osha.gov [osha.gov]
- 2. web.mit.edu [web.mit.edu]
- 3. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 7. 4-(Trifluoromethylsulfonamido)benzoic acid | C8H6F3NO4S | CID 222020 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-(3-T-Butylsulfamoylphenyl)benzoic acid
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety compliance, but as a mechanistic interaction between the physical properties of the compound and human biology.
4-(3-T-Butylsulfamoylphenyl)benzoic acid is a structurally complex intermediate. It features a lipophilic biphenyl core, a highly reactive carboxylic acid moiety, and a tert-butylsulfamoyl group. This specific structural triad presents unique handling challenges: the biphenyl core drives lipophilicity (increasing the risk of dermal absorption if dissolved in organic solvents), while the sulfonamide and benzoic acid groups act as severe respiratory and mucosal irritants (STOT SE 3)[1].
To ensure laboratory safety and operational integrity, the following guide details the causality-driven Personal Protective Equipment (PPE) requirements, step-by-step handling protocols, and disposal plans for this compound.
Quantitative PPE Requirements & Causality Matrix
Selecting the correct PPE requires understanding how the chemical behaves in both its neat (dry powder) and solvated states. When handling neat powders of sulfonamide derivatives, wearing a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge or a P100 particulate filter is highly recommended to prevent mucosal sensitization[2].
The table below outlines the specific PPE required based on the operational phase, summarizing the quantitative protection factors necessary to mitigate exposure.
| Operational Phase | Respiratory Protection | Dermal & Body Protection | Eye & Face Protection | Mechanistic Rationale |
| Weighing & Aliquotting (Dry Powder) | N95 or P100 Particulate Respirator (Assigned Protection Factor: 10) | Double Nitrile gloves (≥0.11mm thickness), Anti-static Lab Coat | Chemical Splash Goggles | Biphenyl powders carry static charges, leading to aerosolization. The sulfonamide moiety is a known respiratory sensitizer. |
| Solubilization (e.g., in DMSO/DMF) | Fume Hood (Face velocity calibrated to 80–120 fpm) | Heavy-duty Nitrile or Butyl rubber gloves (≥0.30mm), Lab Coat | Safety Glasses with side shields | Polar aprotic solvents (DMSO) act as rapid transdermal carriers for lipophilic biphenyl compounds, necessitating thicker dermal barriers. |
| Spill Cleanup & Decontamination | Half-face respirator with organic/acid gas cartridge | Chem-resistant Tyvek suit, Double Nitrile gloves, Shoe covers | Full Face Shield worn over Goggles | High-concentration exposure during spills requires total mucosal and dermal isolation to prevent acute toxicity[3]. |
Operational Plan: Safe Weighing and Solubilization Workflow
Every protocol must be a self-validating system. Do not proceed to the next step unless the environmental controls of the previous step are confirmed.
Step 1: Environmental Validation
-
Verify the fume hood monitor displays a face velocity between 80 and 120 feet per minute (fpm).
-
Clear the workspace of incompatible materials, particularly strong oxidizing agents, which can react violently with the sulfonamide group.
Step 2: Static Mitigation & PPE Donning
-
Causality: Biphenyl derivatives are prone to static accumulation, which causes the powder to "jump" and aerosolize outside the balance enclosure.
-
Use a zero-stat anti-static gun on the analytical balance and the weighing boat.
-
Don your PPE: Inspect nitrile gloves for pinholes. Don the inner glove, secure your lab coat cuffs, and don the outer glove. Fit-check your P100 respirator.
Step 3: Transfer and Weighing
-
Use a grounded, static-free stainless steel spatula.
-
Transfer the required mass of 4-(3-T-Butylsulfamoylphenyl)benzoic acid into a pre-tared, sealable amber glass vial. Amber glass is preferred to prevent any potential UV-catalyzed degradation of the sulfonamide group.
Step 4: Solubilization (In-Hood Execution)
-
If preparing a stock solution, add the vehicle solvent (e.g., DMSO) directly into the vial while it remains inside the fume hood.
-
Critical Step: Cap and hermetically seal the vial before transferring it to a vortex mixer or sonicator. Sonicating an open vial generates micro-aerosols of the solvated API, which can easily bypass standard safety glasses.
Step 5: Immediate Decontamination
-
Wipe down the balance, spatulas, and hood surface with an alcohol-soaked (70% Ethanol or Isopropanol) lint-free wipe to dissolve the lipophilic residue, followed by a DI water wipe to neutralize any residual acidity from the benzoic acid moiety.
Emergency Spill Response and Decontamination
For spill management of sulfonamide compounds, EHS protocols dictate that personnel must avoid inhalation of dust, refrain from touching damaged containers without appropriate PPE, and ensure adequate ventilation before sweeping up the material[3].
Below is the logical workflow for containing and neutralizing a spill of 4-(3-T-Butylsulfamoylphenyl)benzoic acid.
Workflow for the containment and decontamination of sulfonamide-biphenyl spills.
Step-by-Step Spill Execution:
-
Isolate: Restrict access to the spill zone. If the spill involves >50g of dry powder or >100mL of concentrated solution, increase fume hood exhaust to maximum and evacuate non-essential personnel.
-
Containment (Dry): Do not dry-sweep. Dry sweeping aerosolizes the benzoic acid particulates. Lightly moisten the powder with a fine mist of water to bind the dust before scooping it with a non-sparking tool[1].
-
Containment (Liquid): Cover liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large organic solvent spills.
-
Surface Decontamination: Wash the affected area with a mild alkaline soap solution (to neutralize the carboxylic acid) followed by an ethanol wipe to lift any remaining lipophilic biphenyl residue.
Waste Management and Disposal Plan
Because 4-(3-T-Butylsulfamoylphenyl)benzoic acid contains both a sulfonamide and a substituted biphenyl ring, it is highly recalcitrant to standard biological degradation and must be treated as regulated hazardous waste.
-
Solid Waste: All contaminated consumables (weighing boats, pipette tips, inner gloves, and moistened spill cleanup material) must be placed in a double-lined, puncture-resistant hazardous waste bag. Label explicitly as: "Hazardous Organic Solid Waste - Contains Sulfonamide/Benzoic Acid Derivatives".
-
Liquid Waste: Solutions containing this compound must be segregated into Non-Halogenated Organic Waste carboys (unless dissolved in a halogenated solvent like DCM, in which case it goes to Halogenated Waste).
-
Destruction Method: Do not flush down the sink or allow the product to enter drains[1]. The standard destruction method for this class of compounds is high-temperature chemical incineration equipped with a scrubber to neutralize sulfur oxides (SOx) and nitrogen oxides (NOx) generated by the combustion of the sulfonamide group.
References
-
4-Aminobenzoic Acid | C7H7NO2 | CID 978 (Sulfonamide Precursor Safety) PubChem (National Institutes of Health)[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
